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  • Product: (3R,5R)-1,3,5-trimethylpiperidin-4-one
  • CAS: 31499-19-1

Core Science & Biosynthesis

Foundational

(3R,5R)-1,3,5-trimethylpiperidin-4-one CAS number

An In-Depth Technical Guide to (3R,5R)-1,3,5-trimethylpiperidin-4-one Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (3R,5R)-1,3,5-trimethylpiperidin-4-one, a heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3R,5R)-1,3,5-trimethylpiperidin-4-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3R,5R)-1,3,5-trimethylpiperidin-4-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical identity, stereospecific synthesis, spectroscopic characterization, and its role as a versatile building block in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this specific piperidone derivative.

Compound Identification and CAS Number Clarification

(3R,5R)-1,3,5-trimethylpiperidin-4-one belongs to the piperidin-4-one class of compounds, which are foundational scaffolds in the development of various biologically active molecules. The specific stereochemistry, with both methyl groups at the 3 and 5 positions in the R configuration, dictates a precise three-dimensional arrangement that is crucial for its interaction with biological targets.

A critical point of clarification is the Chemical Abstracts Service (CAS) number. While a specific CAS number for the isolated (3R,5R) enantiomer is not prominently available in public databases, the following related CAS numbers are often encountered:

  • CAS: 824-31-7: This number typically refers to the general structure of 1,3,5-trimethylpiperidin-4-one, without specifying stereochemistry[1][2].

  • CAS: 31499-19-1: This number has been assigned to rel-(3R,5R)-1,3,5-trimethylpiperidin-4-one, which denotes the racemic mixture of the (3R,5R) and (3S,5S) enantiomers[3].

For research and development purposes, it is imperative to distinguish between the racemate and the pure enantiomer, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Caption: 2D structure of (3R,5R)-1,3,5-trimethylpiperidin-4-one.

Physicochemical and Spectroscopic Profile

The molecular properties of this compound are essential for predicting its behavior in various chemical and biological systems.

Physicochemical Data
PropertyValueSource
Molecular FormulaC8H15NO[1][4]
Molecular Weight141.21 g/mol [1][4]
Exact Mass141.115364102 Da[5]
XLogP30.7[4][5]
Hydrogen Bond Donor Count0[4]
Hydrogen Bond Acceptor Count2[4]
Topological Polar Surface Area20.3 Ų[5]
Spectroscopic Characterization

While a specific experimental spectrum for the pure (3R,5R) isomer is not provided in the search results, a competent chemist can predict the key spectroscopic features based on the known structure and data from related piperidin-4-one derivatives.

  • ¹H NMR: The spectrum would be complex due to the stereochemistry. Key signals would include: a singlet for the N-methyl protons, doublets for the C3- and C5-methyl groups, and a series of multiplets for the diastereotopic methylene protons on the piperidine ring. The coupling constants would be critical for confirming the chair conformation and the relative orientation of the substituents.

  • ¹³C NMR: Distinct signals would be expected for each carbon atom. The carbonyl carbon (C4) would appear significantly downfield (~208-212 ppm). Signals for the N-methyl, C3/C5-methyls, the methine carbons (C3, C5), and the methylene carbons (C2, C6) would be observed in characteristic regions.

  • IR Spectroscopy: A prominent, sharp absorption band corresponding to the C=O stretch of the ketone would be expected in the region of 1710-1730 cm⁻¹. C-N stretching and C-H stretching vibrations would also be present.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 141. Fragmentation patterns would likely involve alpha-cleavage adjacent to the nitrogen atom and the carbonyl group, providing structural confirmation.

The piperidone ring in such structures typically adopts a stable chair conformation to minimize steric strain, with bulky substituents preferentially occupying equatorial positions[6][7][8]. For the (3R,5R) isomer, this would place the methyl groups at C3 and C5 in equatorial orientations.

Synthesis and Stereocontrol

The synthesis of substituted piperidin-4-ones is a well-established field, with the Mannich reaction being a cornerstone methodology. This reaction involves the condensation of an aldehyde, an amine, and a ketone with at least two alpha-hydrogens.

For 1,3,5-trimethylpiperidin-4-one, a plausible and efficient synthesis involves a one-pot Mannich-type condensation of 3-pentanone, formaldehyde, and methylamine hydrochloride[1].

Synthesis_Workflow Pentanone 3-Pentanone Reaction Mannich Condensation (One-Pot) Pentanone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Methylamine Methylamine HCl Methylamine->Reaction Product (3R,5R)-1,3,5-trimethyl- piperidin-4-one (as racemate) Reaction->Product Stereoselective Resolution or Asymmetric Synthesis

Caption: Plausible synthetic workflow for 1,3,5-trimethylpiperidin-4-one.

Exemplary Synthetic Protocol (Mannich Reaction)

This protocol is a generalized representation based on established methods for synthesizing piperidin-4-ones[9].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-pentanone (1.0 eq), methylamine hydrochloride (1.0 eq), and a suitable solvent such as ethanol.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (2.2 eq) to the stirred mixture. The stoichiometry is critical to ensure the double condensation that forms the heterocyclic ring.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting residue is then made basic (pH > 10) with a strong base (e.g., 40% NaOH) and extracted with an organic solvent like diethyl ether or dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, a racemic mixture of the (3R,5R) and (3S,5S) isomers, can be purified by vacuum distillation or column chromatography.

  • Stereoselective Resolution: Achieving the enantiomerically pure (3R,5R) form requires a subsequent resolution step. This is typically accomplished by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization. Alternatively, asymmetric synthesis strategies could be employed from the outset, although these are more complex.

Applications in Research and Drug Development

The piperidin-4-one scaffold is a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework allows for the precise positioning of functional groups to interact with biological targets. Derivatives have demonstrated a wide spectrum of activities.

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs due to its ability to interact with various receptors and enzymes in the brain[10].

  • Anticancer Agents: Numerous 3,5-bis(arylidene)-4-piperidones, which are derivatives of the core structure, have been synthesized and evaluated as potent cytotoxic agents against various cancer cell lines, including colon cancer[11][12][13].

  • Antimicrobial Activity: The piperidone nucleus is a key component in compounds designed to have antibacterial and antifungal properties[9][14].

  • Synthetic Intermediate: Beyond its own potential bioactivity, (3R,5R)-1,3,5-trimethylpiperidin-4-one serves as a chiral building block for the synthesis of more complex Active Pharmaceutical Ingredients (APIs)[15]. For instance, the related compound 1,2,5-trimethyl-4-piperidone is a key intermediate in the synthesis of the opioid analgesic Promedol, highlighting the pharmaceutical importance of this class of molecules[16].

Applications Core (3R,5R)-1,3,5-trimethyl- piperidin-4-one Core CNS CNS-Active Agents (Analgesics, etc.) Core->CNS Scaffold for Receptor Binding Anticancer Cytotoxic Agents (Anticancer) Core->Anticancer Basis for Cytotoxic Derivatives Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial Pharmacophore Component BuildingBlock Chiral Synthetic Building Block for APIs Core->BuildingBlock Intermediate in Multi-step Synthesis

Caption: Key application areas of the piperidin-4-one scaffold.

Safety and Handling

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: Piperidines can be skin and eye irritants and may be harmful if ingested or inhaled. The related compound 1-methyl-4-piperidone is classified as a flammable liquid[17].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult a comprehensive and up-to-date MSDS for the specific compound or a close structural analog before handling.

References

  • Chemsrc. (2025, September 21). 1,3,5-trimethylpiperidin-4-one | CAS#:824-31-7.
  • PharmaCompass. (n.d.). 1,2,5-trimethyl-piperidin-4-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Goel, K. K., Gajbhiye, A., Anu, & Nidhi, M. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • BLD Pharm. (n.d.). 824-31-7|1,3,5-Trimethylpiperidin-4-one.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • LookChem. (n.d.). Cas 7516-33-8,4-Piperidinone, 1,2,5-triMethyl-.
  • PubChem. (n.d.). 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042.
  • Journal of the Serbian Chemical Society. (2016). Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives.
  • National Institutes of Health (NIH). (n.d.). 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one.
  • Google Patents. (1998, December 20). RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone.
  • BLD Pharm. (n.d.). 1445-73-4|1-Methyl-4-piperidone.
  • MDPI. (2025, October 13). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies.
  • ResearchGate. (n.d.). (PDF) 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f,....
  • PubMed. (n.d.). Cytotoxic evaluation of some 3,5-diarylidene-4-piperidones and various related quaternary ammonium compounds and analogs.
  • Merck. (n.d.). 1-Methyl-4-piperidinone CAS 1445-73-4 | 820828.
  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • PubMed. (2013, June 15). Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells.

Sources

Exploratory

Structural and Synthetic Blueprint of (3R,5R)-1,3,5-Trimethylpiperidin-4-one: A Technical Whitepaper

Executive Summary The piperidine-4-one scaffold is a ubiquitous and privileged structural motif in modern drug development, providing a rigid, functionalizable core that dictates the spatial orientation of attached pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-4-one scaffold is a ubiquitous and privileged structural motif in modern drug development, providing a rigid, functionalizable core that dictates the spatial orientation of attached pharmacophores. Among its derivatives, (3R,5R)-1,3,5-trimethylpiperidin-4-one stands out as a highly specialized chiral building block. This whitepaper provides researchers and application scientists with an in-depth analysis of its stereochemical dynamics, physicochemical properties, and the causality behind the synthetic methodologies required to isolate this specific enantiomer from its thermodynamically favored diastereomeric counterparts[1].

Stereochemical and Conformational Analysis

The molecular formula of 1,3,5-trimethylpiperidin-4-one is C₈H₁₅NO[2]. The substitution pattern at C3 and C5 introduces two stereocenters flanking the C4 ketone, leading to complex conformational behaviors.

Configuration and Symmetry

In the (3R,5R) configuration, the C3 and C5 methyl groups are arranged in a trans relationship. When viewed in a planar projection with the nitrogen at position 1 and the ketone at position 4, the C3-methyl projects downward (dash) and the C5-methyl projects upward (wedge). Unlike the meso (3R,5S) isomer, which possesses a plane of symmetry (


 point group) and strongly favors a single chair conformation with all methyls equatorial, the (3R,5R) enantiomer possesses a 

axis of symmetry intersecting the N1 and C4 atoms.
Conformational Causality and Degeneracy

In the chair conformation of the (3R,5R) isomer, the trans relationship dictates that one methyl group must be axial while the other is equatorial (e.g., 3-eq, 5-ax)[3]. Because of the inherent


 symmetry of the molecule, a standard chair-to-chair ring flip generates a conformation (3-ax, 5-eq) that is superimposable on the original chair via a 180° rotation.
Consequently, these two chairs are energetically degenerate and interconvert rapidly at room temperature. This rapid interconversion averages the NMR signals on the spectroscopic timescale, resulting in a single doublet for the C3/C5 methyl groups with an averaged coupling constant (

), distinct from the rigid, large

couplings observed in the locked meso isomer.

ConformationalDynamics C1 Chair Conformer A (3-eq, 5-ax methyls) C2 Symmetric TB Twist-Boat Transition State C1->TB Ring Flip C2 Chair Conformer B (3-ax, 5-eq methyls) Degenerate to A TB->C2 Ring Flip

Caption: Conformational equilibrium of (3R,5R)-1,3,5-trimethylpiperidin-4-one showing degenerate chairs.

Synthetic Methodology and Thermodynamic Control

The classical construction of the piperidin-4-one core utilizes the Robinson-Schöpf double Mannich condensation[4]. The reaction between 3-pentanone, formaldehyde, and methylamine is highly reversible.

Causality in Synthesis: Under thermodynamic control, the reaction heavily favors the formation of the cis-3,5-dimethyl isomer (meso) because it can adopt a chair conformation where all three substituents (N-Me, C3-Me, C5-Me) are equatorial, effectively minimizing 1,3-diaxial steric clashes[3]. The trans-isomer (a racemic mixture of 3R,5R and 3S,5S) is the minor kinetic/thermodynamic product due to the obligatory high-energy axial methyl group. Accessing the pure (3R,5R) enantiomer therefore requires a self-validating workflow involving separation of diastereomers followed by chiral resolution.

SyntheticWorkflow R1 3-Pentanone + Formaldehyde + Methylamine HCl M1 Double Mannich Condensation (Thermodynamic Control) R1->M1 P1 Isomeric Mixture (Major: cis-meso, Minor: trans-racemic) M1->P1 Reversible S1 Silica Gel Chromatography P1->S1 P2 (±)-trans-1,3,5-trimethylpiperidin-4-one S1->P2 Isolate minor R2 Chiral Resolution (Diastereomeric Salt) P2->R2 Final (3R,5R)-1,3,5-trimethylpiperidin-4-one (Target Enantiomer) R2->Final Recrystallize

Caption: Synthetic workflow from double Mannich condensation to chiral resolution of the target enantiomer.

Experimental Protocols

Protocol 1: Double Mannich Condensation (Synthesis of Isomeric Mixture)

This protocol details the assembly of the piperidine ring using readily available precursors[2].

  • Reagent Preparation: In a 500 mL round-bottom flask, dissolve 1.0 equivalent of methylamine hydrochloride in a 1:1 mixture of deionized water and ethanol.

  • Condensation: Slowly add 2.0 equivalents of aqueous formaldehyde (37% w/w) followed by 1.0 equivalent of 3-pentanone (diethyl ketone).

  • Reaction Execution: Adjust the pH to approximately 3.0–4.0 using dilute HCl. Reflux the mixture at 80°C for 6 hours. Logic: The acidic medium is critical as it catalyzes the enolization of 3-pentanone and facilitates the formation of the reactive iminium ion intermediate.

  • Workup: Cool the reaction to room temperature. Basify the aqueous layer with 2M NaOH to pH 10 to neutralize the hydrochloride salt, and extract with dichloromethane (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Diastereomeric Separation: Subject the crude oil to silica gel column chromatography (eluent: Hexane/Ethyl Acetate/Triethylamine 80:15:5) to separate the minor racemic trans-isomer from the major meso-isomer.

Protocol 2: Chiral Resolution of the (3R,5R) Enantiomer

To isolate the specific (3R,5R) stereocenter configuration, a classical resolution via diastereomeric salt formation is employed.

  • Salt Formation: Dissolve the isolated racemic trans-1,3,5-trimethylpiperidin-4-one in hot isopropanol. Add 1.0 equivalent of a chiral resolving agent, such as (-)-Di-p-toluoyl-L-tartaric acid.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed. The diastereomeric salt of the (3R,5R) enantiomer will preferentially crystallize due to its lower solubility profile in the selected solvent matrix.

  • Enrichment: Filter the crystals and recrystallize twice from fresh isopropanol to achieve an enantiomeric excess (ee) > 99%. Validation: Verify the ee using chiral HPLC prior to the final step.

  • Free Base Liberation: Suspend the highly pure salt in water, basify with 1M NaOH (pH > 10), extract with dichloromethane, and evaporate to yield the pure (3R,5R)-1,3,5-trimethylpiperidin-4-one free base.

Quantitative Data Summary

The following table summarizes the key physicochemical and analytical parameters used to characterize and validate the target compound[2].

Property / ParameterValue / Description
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Exact Mass 141.1150 Da
Topological Polar Surface Area (PSA) 20.31 Ų
LogP 0.711
Stereochemical Configuration (3R, 5R) - trans geometry
Point Group (Planar/Average)

¹H NMR (CDCl₃) Diagnostic Feature C3/C5 methyls show a single doublet due to rapid degenerate chair interconversion averaging the axial/equatorial environments.

References

  • Benchchem. "1,3,5-trimethylpiperidine | 14446-76-5". Source: 1

  • BLD Pharm. "1445-73-4 | 1-Methyl-4-piperidone". Source: 5

  • Chemsrc. "1,3,5-trimethylpiperidin-4-one | CAS#:824-31-7". Source: 2

  • Journal of the American Chemical Society. "The Preparation of Some Piperidine Derivatives by the Mannich Reaction". Source:4

  • CSIR-NCL Library. "Synthesis and stereochemistry of highly crowded N-benzylpiperidones". Source: 3

Sources

Foundational

Stereochemical Architecture of 1,3,5-Trimethylpiperidin-4-one: Mechanistic Insights and Receptor Binding Implications

Introduction: The Criticality of Piperidine Stereochemistry In the rational design of neuroactive and analgesic agents, the stereochemical topology of the molecular scaffold is not merely a structural feature—it is the p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Piperidine Stereochemistry

In the rational design of neuroactive and analgesic agents, the stereochemical topology of the molecular scaffold is not merely a structural feature—it is the primary determinant of pharmacological efficacy. The 1,3,5-trimethylpiperidin-4-one system serves as a foundational precursor for a wide class of opioid receptor ligands, including prodine and promedol analogs.

As an application scientist bridging synthetic chemistry and pharmacology, I emphasize that understanding the conformational dynamics of this ketone is non-negotiable. The spatial orientation of the C3 and C5 methyl groups dictates the thermodynamic stability of the piperidine ring and strictly governs the facial selectivity of nucleophilic additions at the C4 carbonyl. This guide deconstructs the stereochemical causality, synthetic resolution, and analytical validation of 1,3,5-trimethylpiperidin-4-one and its derivatives.

Conformational Dynamics and Isomeric Distribution

The 1,3,5-trimethylpiperidin-4-one core contains two stereocenters at C3 and C5, resulting in two distinct diastereomeric frameworks: the cis (meso) isomer and the trans (chiral) isomer.

The cis-Isomer (Meso)

The cis-isomer possesses an internal plane of symmetry (


) passing through the N1 and C4 atoms. To minimize severe 1,3-diaxial steric strain, the molecule adopts a highly stable chair conformation where both the C3 and C5 methyl groups are equatorially oriented (3e, 5e). Because of this thermodynamic stability, the cis-isomer is typically the major product during the catalytic hydrogenation of 1,3,5-trimethylpyridinium precursors.
The trans-Isomer (Chiral)

The trans-isomer exists as a pair of enantiomers: (3R,5R) and (3S,5S). In its lowest-energy chair conformation, one methyl group is equatorial while the other is forced into an axial position (3e, 5a). This introduces significant 1,3-diaxial interactions between the axial methyl group and the axial protons at C1/C5, making the trans-isomer thermodynamically less stable.

Stereochemistry Ketone 1,3,5-Trimethylpiperidin-4-one Cis cis-Isomer (Meso) 3e, 5e-dimethyl Ketone->Cis Thermodynamic Control Trans trans-Isomer (Chiral) 3e, 5a-dimethyl Ketone->Trans Kinetic Fraction Alpha α-Isomer (from cis) Cis->Alpha PhLi (Axial Attack) Beta β-Isomer (from cis) Cis->Beta PhLi (Equatorial Attack) Gamma γ-Isomer (from trans) Trans->Gamma PhLi Addition

Stereochemical divergence of 1,3,5-trimethylpiperidin-4-one upon nucleophilic addition.

Stereoselective Functionalization: The 4-Phenylpiperidin-4-ol Derivatives

When 1,3,5-trimethylpiperidin-4-one is subjected to nucleophilic attack by phenyllithium (PhLi), the reaction yields 4-phenylpiperidin-4-ol derivatives. The stereochemical outcome is strictly dictated by the starting ketone's configuration [1.1].

  • 
    - and 
    
    
    
    -Isomers:
    Derived from the cis-ketone. The nucleophile can attack from either the axial or equatorial face. The resulting
    
    
    - and
    
    
    -isomers maintain the 3e, 5e-dimethyl configuration but differ in the orientation of the C4-phenyl and C4-hydroxyl groups.
  • 
    -Isomer:  Derived from the trans-ketone. As demonstrated by Hanisch and Jones via 
    
    
    
    C NMR, the
    
    
    -isomer exhibits a complex conformational equilibrium. The steric bulk of the phenyl group induces a partial ring flip, resulting in an inverted chair form (where the phenyl group is axially oriented) occurring to the extent of approximately 15%[1.1]. This resistance to flipping is caused by the equatorial methyl groups hindering the transition state.
Quantitative NMR Data for Isomeric Resolution

To unequivocally assign the stereochemistry of these active analgesic compounds,


C NMR spectroscopy is utilized. The chemical shifts provide a self-validating map of the molecular conformation.

Table 1: Key


C Chemical Shifts (ppm) of 1,3,5-Trimethyl-4-phenylpiperidin-4-ol Isomers 
IsomerPrecursor KetoneConformation (C3, C5)C-4 Shift (ppm)N-Methyl Shift (ppm)Phenyl Orientation

-Isomer
cis-Meso3e, 5e~72.0~42.5Equatorial

-Isomer
cis-Meso3e, 5e~70.5~42.5Axial

-Isomer
trans-Chiral3e, 5a~71.2~43.0Mixed (85% Eq / 15% Ax)

Data synthesized from the foundational NMR studies by Hanisch and Jones (1976)[1.1].

Pharmacological Implications: Receptor Binding Causality

The stereochemistry of these isomers is not just an academic curiosity; it directly impacts drug-receptor complex formation. Portoghese et al. established a direct correlation between the solid-state conformations of 1,3,5-trimethyl-4-phenyl-4-propionoxypiperidine enantiomers and their absolute stereoselectivity at


-opioid receptors[1.4].

The Causality of Binding: Analgesic receptors feature a highly specific hydrophobic pocket for the phenyl ring and a precise hydrogen-bonding/ionic interaction site for the basic piperidine nitrogen. If the C3/C5 methyl groups are oriented equatorially, they project outward from the piperidine ring. In specific enantiomers, this outward projection sterically clashes with the receptor walls, actively hindering the formation of the drug-receptor complex[1.1]. Conversely, the correct enantiomeric conformation locks the phenyl group into the optimal vector for


 stacking within the receptor, exponentially increasing binding affinity.

Workflow Syn Stereoselective Synthesis Sep Chromatographic Resolution Syn->Sep NMR 13C/1H NMR Validation Sep->NMR Cry X-Ray Crystallography NMR->Cry SAR Receptor Binding Assay Cry->SAR

Self-validating workflow for correlating piperidine stereochemistry with analgesic SAR.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols describe the synthesis and isolation of the diastereomeric alcohols. This system is self-validating: the melting points and TLC retention factors serve as immediate checkpoints before advancing to NMR.

Protocol 1: Synthesis of 1,3,5-Trimethyl-4-phenylpiperidin-4-ol Isomers

Objective: Execute the nucleophilic addition of phenyllithium to 1,3,5-trimethylpiperidin-4-one.

  • Preparation of Reagents: Dry diethyl ether over sodium wire. Prepare a 1.0 M solution of phenyllithium in dibutyl ether.

  • Reaction Setup: Purge a 250 mL three-neck round-bottom flask with ultra-high-purity Argon. Introduce 10.0 g of 1,3,5-trimethylpiperidin-4-one dissolved in 50 mL of anhydrous diethyl ether.

  • Nucleophilic Addition: Cool the vessel to -78 °C using a dry ice/acetone bath. Dropwise, add 1.2 equivalents of the phenyllithium solution over 45 minutes to prevent localized heating, which can alter the kinetic distribution of the isomers.

  • Quenching: Allow the reaction to warm to 0 °C over 2 hours. Quench slowly with saturated aqueous ammonium chloride (

    
    ) to protonate the alkoxide intermediate.
    
  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield a crude white solid.
    
Protocol 2: Chromatographic Resolution of and Isomers

Objective: Separate the diastereomers derived from the cis-ketone utilizing differential polarity.

  • Initial Crystallization: Dissolve the crude solid in minimal hot petroleum ether. Upon cooling, the

    
    -isomer preferentially crystallizes. Filter and wash with cold petroleum ether. (Expected mp: 130-131 °C) [1.1].
    
  • Column Chromatography: Concentrate the mother liquor, which is now enriched in the

    
    -isomer. Load onto a column packed with basic alumina (Activity III).
    
  • Elution Gradient:

    • Elute initially with 100% Chloroform to remove residual

      
      -isomer.
      
    • Transition the mobile phase to Chloroform/Methanol (95:5). The

      
      -isomer, having a different hydrogen-bonding profile due to its axial hydroxyl group, will elute in this fraction.
      
  • Validation: Evaporate the solvent to isolate the

    
    -isomer as a white solid. Verify via melting point (Expected mp: 117-121 °C) and confirm the absence of the 
    
    
    
    -isomer via
    
    
    C NMR (monitoring the C-4 shift at ~70.5 ppm) [1.1].

References

1. Hanisch, P., & Jones, A. J. (1976). The stereochemistry of 1,3,5-trimethyl-4-piperidone and its 4-phenylalcohol derivatives. Canadian Journal of Chemistry, 54(15), 2432-2435.[Link]

2. Portoghese, P. S., Gomaa, Z. S. D., Larson, D. L., & Shefter, E. (1973). Stereochemical studies on medicinal agents. 13. Correlation of the solid-state conformations of 1,3,5-trimethyl- and 1,3-dimethyl-4-phenyl-4-propionoxypiperidine enantiomers with their absolute stereoselectivity at analgetic receptors. Journal of Medicinal Chemistry.[Link]

Exploratory

The Piperidin-4-one Pharmacophore: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Executive Overview Substituted piperidin-4-ones—specifically the 3,5-bis(arylidene)-4-piperidone derivatives—represent a highly versatile and potent class of pharmacophores in modern medicinal chemistry. Originally conce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Substituted piperidin-4-ones—specifically the 3,5-bis(arylidene)-4-piperidone derivatives—represent a highly versatile and potent class of pharmacophores in modern medicinal chemistry. Originally conceptualized as structural analogs to naturally occurring curcuminoids, these nitrogen-containing heterocycles have evolved into standalone therapeutic candidates. By engineering the central piperidine ring and flanking arylidene moieties, researchers can precisely tune the molecule's electronic and steric properties. This technical guide explores the mechanistic causality, synthetic workflows, and structure-activity relationships (SAR) that define the therapeutic utility of substituted piperidin-4-ones, providing actionable insights for drug development professionals.

Mechanistic Pathways: The Michael Acceptor Paradigm

The biological efficacy of 3,5-bis(arylidene)-4-piperidones is fundamentally rooted in their architecture as cross-conjugated


-unsaturated ketones. This specific structural motif acts as a highly reactive, yet tunable, Michael acceptor .
Causality of Electrophilic Attack

The electron-withdrawing nature of the central carbonyl group, coupled with the extended


-conjugation of the arylidene rings, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule. Consequently, the 

-carbons become highly electrophilic. Rather than interacting indiscriminately with cellular amines or hydroxyls, these

-carbons exhibit a strong "soft-soft" interaction preference for nucleophilic thiols (sulfhydryl groups).

This targeted thiol alkylation disrupts critical cellular pathways:

  • Redox Dysregulation: By covalently binding to intracellular thiols like glutathione (GSH) and thioredoxin reductase (TrxR), these compounds induce rapid Reactive Oxygen Species (ROS) accumulation, leading to mitochondrial dysfunction and apoptosis in cancer cells (1[1]).

  • Proteasome Inhibition: Specific derivatives, such as those bearing boronic acid or aminothiazole substitutions, undergo nucleophilic attack from the N-terminal threonine residue of the

    
    -subunits of the 20S proteasome, effectively halting cancer cell proliferation (2[2]).
    

MoA A 3,5-Bis(arylidene)-4-piperidone (Michael Acceptor) B Cellular Thiols (GSH, TrxR) A->B Electrophilic Attack E 20S Proteasome Inhibition A->E Target Specificity C Thiol Alkylation (Covalent Adduction) B->C D ROS Accumulation & Oxidative Stress C->D F Apoptosis & Cell Cycle Arrest D->F E->F

Mechanism of action for piperidin-4-ones via Michael addition and ROS generation.

Synthetic Methodologies: The Claisen-Schmidt Condensation

The most robust and widely adopted methodology for constructing the 3,5-bis(arylidene)-4-piperidone scaffold is the Claisen-Schmidt condensation . This base-catalyzed aldol condensation relies on the thermodynamic stability of the resulting highly conjugated dienone system to drive the reaction forward.

Self-Validating Protocol: One-Pot Synthesis of 3,5-Bis(arylidene)-4-piperidones

This protocol is designed as a self-validating system, ensuring that intermediate completion and product formation can be analytically confirmed at each critical juncture (3[3]).

Step 1: Reagent Preparation & Enolate Generation

  • Action: Dissolve 1-benzyl-4-piperidinone (5.0 mmol) and the desired substituted aromatic aldehyde (10.0 mmol, 2 equivalents) in 30 mL of anhydrous methanol. Cool the mixture to 0 °C using an ice bath.

  • Causality: The 1:2 stoichiometric ratio ensures complete bis-substitution at both the C3 and C5 positions. Methanol serves as a polar protic solvent that stabilizes the transition states.

  • Action: Add 2 mL of a 30% w/v KOH aqueous solution dropwise over 10 minutes.

  • Causality: The strong base deprotonates the relatively acidic

    
    -protons of the piperidin-4-one, generating a reactive enolate intermediate. Dropwise addition prevents localized exothermic spikes that could lead to unwanted side reactions (e.g., Cannizzaro reaction of the aldehyde).
    

Step 2: Aldol Addition & Dehydration

  • Action: Remove the ice bath and allow the reaction mixture to stir continuously at room temperature (25 °C) for 3 to 5 hours.

  • Causality: The enolate attacks the carbonyl carbon of the aryl aldehyde. The subsequent E1cB dehydration is highly favored and often spontaneous under these conditions because the elimination of water yields an extended, thermodynamically stable cross-conjugated

    
    -system.
    

Step 3: Isolation & Purification

  • Action: Monitor the precipitation of a brightly colored (usually yellow to orange) solid. Filter the precipitate under vacuum and wash extensively with cold methanol to remove unreacted aldehydes and KOH.

  • Action: Recrystallize the crude product from hot ethyl acetate.

Step 4: System Validation (TLC & NMR)

  • Validation: Reaction completion is validated via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase, noting the complete disappearance of the starting piperidone spot.

  • Validation: Structural integrity is confirmed via

    
    H NMR. The hallmark of successful bis-arylidene formation is the appearance of a distinct vinylic proton singlet in the downfield region (typically 
    
    
    
    7.60–7.90 ppm), confirming the E,E-isomeric configuration of the double bonds.

Synthesis Step1 N-Substituted Piperidin-4-one + Aryl Aldehyde (2 eq) Step2 Base Catalysis (KOH/MeOH) Enolate Formation Step1->Step2 Step3 Aldol Addition Intermediate Step2->Step3 Step4 Dehydration (E1cB) Cross-Conjugated Dienone Step3->Step4 Step5 3,5-Bis(arylidene)-4-piperidone Precipitation & Purification Step4->Step5

Claisen-Schmidt condensation workflow for 3,5-bis(arylidene)-4-piperidones.

Structure-Activity Relationships (SAR) & Quantitative Efficacy

The pharmacological profile of piperidin-4-ones is highly sensitive to substitutions at the N1 (piperidine nitrogen) and the aryl rings.

  • N-Substitution: Alkyl or benzyl groups at the N1 position generally enhance lipophilicity and cellular uptake. N-acryloyl or aminothiazole substitutions can introduce secondary binding sites, drastically increasing potency against specific targets like the 20S proteasome (2[2]).

  • Aryl Substitution: Electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl rings increase the electrophilicity of the

    
    -carbon, enhancing Michael acceptor reactivity. For example, fluorinated analogs (like EF24) show superior antiproliferative effects compared to unhalogenated precursors (4[4]). Furthermore, piperidone templates are also being utilized as scaffolds to access chirally enriched donepezil analogues for Alzheimer's disease via aza-Michael reactions (5[5]).
    
Quantitative Efficacy Summary
Compound DerivativeTarget / Cell LineEfficacy MetricReference
Aminothiazolylacetamido-substituted (3a–j) HeLa & HCT116 (Cervical/Colon Cancer)GI

: 0.15 – 0.28 µM
[2]
3,5-Bis(4-boronic acid-benzylidene) (AM114) 20S Proteasome (HCT116 cells)IC

: 1.5 µM
[2]
1-benzyl-3,5-bis(4-nitrobenzylidene) (1d) Acetylcholinesterase (AChE)IC

: 12.55 µM
[3]
1-benzyl-3,5-bis(4-chlorobenzylidene) (1g) Butyrylcholinesterase (BuChE)IC

: 17.28 µM
[3]
Halogenated bis(methoxybenzylidene) (4g) MCF-7 (Breast Cancer)GI

: 28.2 µM
[4]

Future Perspectives in Drug Development

The transition of substituted piperidin-4-ones from bench to bedside hinges on overcoming their inherent "promiscuity" as Michael acceptors. While their ability to induce ROS and inhibit proteasomes makes them formidable anticancer agents, off-target toxicity remains a hurdle. Future drug development must focus on prodrug strategies (e.g., masking the enone system until cleaved by tumor-specific enzymes) and nanoparticle delivery systems to enhance bioavailability and target specificity. The incorporation of monocarboxylic substituted nitrogen in the piperidin-4-one ring has recently shown promise in increasing solubility via the thia-Michael reaction effect, paving the way for more drug-like candidates (6[6]).

References

1.[2] An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - ACS Omega. 2 2.[1] Redox-Directed Cancer Therapeutics: Molecular Mechanisms and Opportunities - PMC. 1 3.[4] Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - ResearchGate. 4 4.[3] Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives - ACG Publications.3 5.[6] Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment - MDPI. 6 6.[5] Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC. 5

Sources

Foundational

The Discovery, Synthesis, and Pharmacological Legacy of Trimethylated Piperidones: A Technical Guide

Executive Summary Trimethylated piperidones represent a historically and chemically significant class of heterocyclic intermediates. Discovered and popularized in the mid-20th century, these rigidified piperidine scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylated piperidones represent a historically and chemically significant class of heterocyclic intermediates. Discovered and popularized in the mid-20th century, these rigidified piperidine scaffolds became the cornerstone for developing potent synthetic analgesics and local anesthetics. This whitepaper explores the chemical architecture, stereochemical causality, and field-proven synthetic protocols of trimethylated piperidones, with a specific focus on 1,2,5-trimethyl-4-piperidone and its evolution into the Schedule I opioid analgesic, Trimeperidine (Promedol).

Historical Context: The Post-WWII Opioid Imperative

In the aftermath of World War II, the Soviet Union faced severe shortages of natural opium alkaloids. This catalyzed a massive state-sponsored effort to develop fully synthetic, highly potent analgesics that could be manufactured domestically from readily available petrochemical precursors[1].

At the N. D. Zelinsky Institute of Organic Chemistry, the renowned chemist Ivan Nikolaevich Nazarov spearheaded this initiative[1]. While Western researchers were heavily focused on flexible 4-phenylpiperidines like pethidine (meperidine), Nazarov theorized that adding methyl groups to the piperidine ring would restrict its conformational mobility. In 1949, this hypothesis led to the synthesis of 1,2,5-trimethyl-4-piperidone, the direct precursor to Trimeperidine (Promedol) [1],[2]. Promedol soon became the standard battlefield analgesic for the Soviet military due to its rapid onset and high efficacy[2].

Chemical Architecture: The Nazarov Piperidone Synthesis

The synthesis of 1,2,5-trimethyl-4-piperidone is a masterclass in atom economy. Rather than relying on the harsh basic conditions of a Dieckmann condensation, Nazarov utilized the high electrophilicity of cross-conjugated dienones (divinyl ketones)[3].

The Causality of the Double Michael Addition: When 2-methylhexa-1,4-dien-3-one is exposed to methylamine, the primary amine acts as a strong nucleophile. It attacks the less sterically hindered


-carbon of the dienone in an intermolecular Michael addition. The resulting intermediate tautomerizes, placing the newly formed secondary amine in perfect proximity to the second 

-unsaturated system. An intramolecular Michael addition rapidly follows, closing the 6-membered ring. This cascade reaction is thermodynamically driven by the stability of the resulting piperidone chair conformation, ensuring high yields in a single pot[3].

Synthesis A 2-Methylhexa-1,4-dien-3-one C 1,2,5-Trimethyl-4-piperidone A->C Double Michael Addition B Methylamine B->C E 1,2,5-Trimethyl-4-phenylpiperidin-4-ol C->E Nucleophilic Addition D Phenyllithium D->E G Trimeperidine (Promedol) E->G Esterification F Propionyl Chloride F->G

Synthetic workflow of Trimeperidine via 1,2,5-trimethyl-4-piperidone.

Stereochemical Control and Pharmacological Causality

The true genius of the trimethylated piperidone scaffold lies in its stereochemistry. 1,2,5-trimethyl-4-piperidone possesses two chiral centers (C2 and C5). Upon reaction with phenyllithium to form the tertiary alcohol, a third chiral center is generated at C4, resulting in four possible diastereomers:


, 

,

, and

[4],[2].

Why do the methyl groups matter? In unsubstituted pethidine, the piperidine ring rapidly flips between chair conformations, meaning the 4-phenyl group spends significant time in suboptimal orientations. The C2 and C5 methyl groups in Trimeperidine create severe 1,3-diaxial interactions if the ring attempts to flip. This locks the molecule into a rigid chair conformation[4],[5].

Studies by A.F. Casy and P.S. Portoghese demonstrated that the


-isomer (isopromedol) and 

-isomer (trimeperidine) force the 4-phenyl group into a pseudo-equatorial/axial alignment that perfectly mimics the tyramine moiety of endogenous enkephalins[4],[5]. Consequently, the

-isomer exhibits a receptor affinity and analgesic potency nearly equipotent to morphine, and vastly superior to pethidine[4].
Quantitative Pharmacological Comparison

To illustrate the impact of the trimethylated scaffold, the following table summarizes the structure-activity relationship (SAR) data:

CompoundSubstitution PatternRelative Analgesic Potency (Morphine = 1)Receptor Affinity (MOR)Estimated Lipophilicity (LogP)
Pethidine 1-Methyl0.1 - 0.2Low~1.5
Trimeperidine (

)
1,2,5-Trimethyl0.5 - 0.6High~2.5
Isopromedol (

)
1,2,5-Trimethyl~1.0Very High~2.5
Morphine N/A (Morphinan)1.0 (Reference)High~0.8

Note: The higher LogP of Trimeperidine facilitates rapid blood-brain barrier (BBB) penetration, explaining its highly rapid onset of action in acute trauma scenarios.

Beyond Opioids: 1,2,6-Trimethyl-4-piperidone and Tropane Mimics

While the 1,2,5-isomer revolutionized synthetic opioids, its structural cousin, 1,2,6-trimethyl-4-piperidone , found utility in the synthesis of local anesthetics. The 1,2,6-substitution pattern closely mimics the spatial arrangement of the tropane alkaloid skeleton found in cocaine[6].

By condensing 1,2,6-trimethyl-4-piperidone with diethyl carbonate, researchers successfully synthesized 3-carboxylated piperidones[7]. These intermediates were subsequently benzoylated to yield potent cocaine analogs, proving that the rigidified piperidone ring could effectively substitute for the bicyclic tropane system in blocking voltage-gated sodium channels[6],[7].

MOR_Pathway Ligand Trimeperidine Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binds G_protein Gi/o Protein Complex Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels K+ Efflux (↑), Ca2+ Influx (↓) G_protein->IonChannels Modulates cAMP cAMP Production (↓) AC->cAMP Reduces cAMP->IonChannels Reduces PKA Analgesia Neuronal Hyperpolarization IonChannels->Analgesia Causes Analgesia

Mu-opioid receptor signaling pathway activated by Trimeperidine.

Experimental Protocols: A Self-Validating System

The following methodologies detail the synthesis of the Trimeperidine scaffold. These protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure mechanistic fidelity.

Protocol 1: Synthesis of 1,2,5-trimethyl-4-piperidone
  • Preparation: Dissolve 1.0 equivalent of 2-methylhexa-1,4-dien-3-one in a minimal volume of cold ethanol.

  • Amine Addition: Slowly dropwise add 1.2 equivalents of 30% aqueous methylamine. Causality: Strict temperature control (0–10°C) is mandatory during this step to suppress the competitive, radical-driven polymerization of the highly reactive divinyl ketone.

  • Cyclization: Allow the vessel to warm to 25°C and stir for 18 hours to drive the intramolecular Michael addition to completion.

  • Validation Check: Take an aliquot for FTIR analysis. The disappearance of the conjugated enone stretch (~1670 cm⁻¹) and the appearance of a saturated ketone stretch (~1715 cm⁻¹) confirms successful ring closure.

  • Isolation: Extract with diethyl ether, wash with brine, dry over anhydrous

    
    , and concentrate. Distill under reduced pressure to yield the diastereomeric piperidone mixture.
    
Protocol 2: Conversion to Trimeperidine (Promedol)
  • Nucleophilic Attack: In a flame-dried flask under inert Argon, dissolve 1,2,5-trimethyl-4-piperidone in anhydrous diethyl ether. Cool to -78°C. Slowly add 1.1 equivalents of phenyllithium. Causality: Anhydrous conditions prevent premature protonation of the organolithium reagent, while cryogenic temperatures maximize the stereoselectivity of the equatorial attack.

  • Quenching & Validation: Quench with saturated aqueous

    
    . Validate via TLC (Dragendorff's reagent); the conversion of the ketone (lower 
    
    
    
    ) to the tertiary piperidinol (higher
    
    
    ) should be evident.
  • Esterification: Isolate the piperidinol, dissolve in anhydrous toluene, and add 1.5 equivalents of propionyl chloride. Reflux for 4 hours.

  • Crystallization: Cool the mixture and bubble anhydrous HCl gas through the solution to precipitate Trimeperidine hydrochloride. Recrystallize from an ethanol/acetone matrix to isolate the highly active

    
     and 
    
    
    
    isomers.

References

  • N. D. Zelinsky Institute of Organic Chemistry. Wikipedia. URL:[Link]

  • Trimeperidine. Wikipedia. URL: [Link]

  • Analgesic potency and stereochemistry of trimeperidine and its isomers and analogues. Journal of Pharmacy and Pharmacology, 23(1), 68-69. URL:[Link]

  • Stereochemical Studies on Medicinal Agents. 18. Absolute Configuration and Analgetic Potency of Trimeperidine Enantiomers. Journal of Medicinal Chemistry, 17(9), 990-993. URL:[Link]

  • DARK Classics in Chemical Neuroscience: Cocaine. ACS Chemical Neuroscience. URL:[Link]

  • PEA and mek -> NPP? ScienceMadness Discussion Board. URL:[Link]

Sources

Exploratory

(3R,5R)-1,3,5-trimethylpiperidin-4-one molecular weight

An In-Depth Technical Guide to (3R,5R)-1,3,5-trimethylpiperidin-4-one: Properties, Synthesis, and Applications in Drug Discovery Abstract (3R,5R)-1,3,5-trimethylpiperidin-4-one is a chiral heterocyclic ketone of signific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3R,5R)-1,3,5-trimethylpiperidin-4-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(3R,5R)-1,3,5-trimethylpiperidin-4-one is a chiral heterocyclic ketone of significant interest to the pharmaceutical and chemical research communities. As a stereochemically defined building block, it offers a rigid scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. The piperidin-4-one core is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting activities ranging from anticancer to central nervous system modulation.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, stereoselective synthesis, analytical characterization, and applications of (3R,5R)-1,3,5-trimethylpiperidin-4-one, with a focus on its utility for professionals in drug development and medicinal chemistry.

Introduction: The Significance of the Chiral Piperidin-4-one Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic motifs in approved pharmaceuticals and natural products. Its ability to adopt a stable, low-energy chair conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition and binding to biological targets.[4][5] The introduction of a carbonyl group at the 4-position creates the piperidin-4-one scaffold, a versatile synthetic intermediate that serves as a linchpin for further chemical modifications.

The true value of this scaffold in modern drug discovery is realized with the introduction of stereocenters. The specific isomer, (3R,5R)-1,3,5-trimethylpiperidin-4-one, presents a chiral framework where the relative and absolute stereochemistry is fixed. This is paramount because the biological activity of enantiomers can differ dramatically, with one isomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to toxicity. Therefore, access to stereochemically pure building blocks like the title compound is essential for developing safer and more efficacious drugs.

Physicochemical and Structural Properties

The fundamental properties of (3R,5R)-1,3,5-trimethylpiperidin-4-one are dictated by its molecular structure. The presence of the polar ketone and the tertiary amine influences its solubility and reactivity, while the stereochemistry of the methyl groups defines its three-dimensional shape.

Core Physicochemical Data

A summary of the key quantitative data for the parent compound, 1,3,5-trimethylpiperidin-4-one, is presented below.

PropertyValueSource
Molecular Weight 141.21 g/mol [6][7][8]
Molecular Formula C₈H₁₅NO[6][7][8]
CAS Number 824-31-7 (unspecified stereochemistry)[7][9]
XLogP3 0.7[6][8]
Hydrogen Bond Donor Count 0[6][8]
Hydrogen Bond Acceptor Count 2[6][8]
Boiling Point (Predicted) 203.4 °C at 760 mmHg[10]
Structural Analysis

Like most substituted piperidines, the ring of (3R,5R)-1,3,5-trimethylpiperidin-4-one adopts a chair conformation to minimize steric strain.[4][11] In the most thermodynamically stable conformation, bulky substituents preferentially occupy equatorial positions. For the (3R,5R) isomer, this means the methyl groups at the C3 and C5 positions are expected to be in a cis relationship and oriented equatorially. This specific arrangement governs how the molecule presents its functional groups for intermolecular interactions, a critical factor in its binding affinity to target proteins.

Synthesis and Stereochemical Control

The synthesis of piperidin-4-one derivatives is classically achieved through multicomponent reactions, most notably the Mannich reaction. This approach allows for the efficient construction of the heterocyclic ring from simple acyclic precursors.

Synthetic Pathway Overview

The core of 1,3,5-trimethylpiperidin-4-one can be assembled via a double Mannich condensation. The reaction involves 3-pentanone, methylamine, and formaldehyde. The methylamine acts as the nitrogen source for the heterocycle, while formaldehyde provides the methylene bridges that cyclize with the enolate of 3-pentanone.

Synthetic_Pathway Pentanone 3-Pentanone Methylamine Methylamine Pentanone->Methylamine Product (3R,5R)-1,3,5-trimethylpiperidin-4-one Pentanone->Product Formaldehyde Formaldehyde (x2) Methylamine->Formaldehyde Methylamine->Product Formaldehyde->Product

Caption: Mannich condensation for the synthesis of the 1,3,5-trimethylpiperidin-4-one core.

Illustrative Experimental Protocol

The following protocol describes a general method for the synthesis of the 1,3,5-trimethylpiperidin-4-one scaffold. Achieving the specific (3R,5R) stereochemistry would require advanced techniques such as asymmetric catalysis or chiral resolution, which are beyond the scope of this illustrative procedure.

Objective: To synthesize 1,3,5-trimethylpiperidin-4-one via a one-pot Mannich reaction.

Materials:

  • 3-Pentanone

  • Methylamine hydrochloride

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methylamine hydrochloride (0.1 mol) in ethanol (50 mL).

  • Addition of Ketone: To this solution, add 3-pentanone (0.1 mol). Stir the mixture to ensure homogeneity.

    • Scientist's Note: The hydrochloride salt of the amine is used to maintain a slightly acidic pH, which is optimal for the initial condensation with formaldehyde to form the Eschenmoser's salt-like intermediate.

  • Addition of Aldehyde: Slowly add formaldehyde solution (0.22 mol) to the mixture. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. b. Add concentrated HCl (20 mL) and extract with diethyl ether (2 x 30 mL) to remove any unreacted ketone. Discard the organic layer. c. Basify the aqueous layer to pH > 12 by carefully adding solid NaOH pellets while cooling in an ice bath. d. Extract the free base product into diethyl ether (3 x 50 mL).

  • Purification: a. Combine the organic extracts and dry over anhydrous magnesium sulfate. b. Filter the drying agent and remove the solvent by rotary evaporation. c. The crude product can be purified by vacuum distillation to yield 1,3,5-trimethylpiperidin-4-one as an oil.

Trustworthiness: This protocol is based on established Mannich reaction principles for piperidone synthesis.[1] The acid/base work-up is a standard and self-validating method for isolating amine products from the reaction mixture, ensuring the removal of non-basic impurities.

Applications in Drug Discovery and Medicinal Chemistry

The true potential of (3R,5R)-1,3,5-trimethylpiperidin-4-one lies in its role as a chiral scaffold for creating novel drug candidates. Piperidin-4-one derivatives have demonstrated a wide spectrum of biological activities, making this a privileged structure in medicinal chemistry.

Role in the Drug Discovery Workflow

Chiral building blocks are foundational to the modern drug discovery process. They are introduced during the lead optimization phase to explore the structure-activity relationship (SAR) in three-dimensional space, often leading to significant improvements in potency and selectivity.

Drug_Discovery_Workflow A Chiral Building Block ((3R,5R)-1,3,5-trimethylpiperidin-4-one) B Scaffold Derivatization (e.g., Reductive Amination, Aldol Condensation) A->B Synthesis C Compound Library (Novel Chemical Entities) B->C D Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) C->D Assay E Lead Compound Identification D->E Data Analysis F Preclinical Development E->F

Caption: Integration of a chiral building block into a typical drug discovery pipeline.

Established Bioactivities of the Piperidin-4-one Core
  • Anticancer/Cytotoxic Agents: A vast body of research has focused on 3,5-bis(arylidene)-4-piperidones, which are derivatives of the core scaffold. These compounds have shown potent cytotoxicity against a range of cancer cell lines, including colon and breast cancer.[12][13][14] Their mechanism often involves the induction of apoptosis.[14]

  • Antimicrobial Activity: The piperidin-4-one ring has been incorporated into molecules with significant antibacterial and antifungal properties.[1][15]

  • Central Nervous System (CNS) Applications: The piperidine scaffold is a classic component of CNS-active drugs. Derivatives are explored for analgesic and other neuropharmacological effects.[1]

By using the stereochemically pure (3R,5R) isomer as a starting point, researchers can synthesize derivatives where the spatial arrangement of pharmacophoric groups is precisely controlled, potentially leading to new agents with enhanced selectivity for cancer-related kinases, microbial enzymes, or CNS receptors.

Conclusion

(3R,5R)-1,3,5-trimethylpiperidin-4-one represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its rigid, chiral structure provides an ideal starting point for the rational design of new therapeutic agents. While its stereoselective synthesis remains a challenge, the well-established biological potential of the piperidin-4-one class ensures that this and related chiral building blocks will continue to be of high value to the drug development industry. Future efforts will likely focus on developing more efficient asymmetric syntheses and expanding the library of derivatives for screening against new and challenging biological targets.

References

  • BLD Pharm. 1445-73-4|1-Methyl-4-piperidone|BLD Pharm.
  • Goel, K. K., Gajbhiye, A., Anu, & Nidhi, M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • ChemicalBook. 3-Methylpiperidin-4-one hydrochloride synthesis.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Chemsrc. 1,3,5-trimethylpiperidin-4-one | CAS#:824-31-7.
  • PharmaCompass. 1,2,5-trimethyl-piperidin-4-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • BLD Pharm. 824-31-7|1,3,5-Trimethylpiperidin-4-one|BLD Pharm.
  • PubChem. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042.
  • Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. (2016). ResearchGate.
  • ResearchGate. Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f,....
  • Govindaraju, C., Valliappan, R., & Sundari, V. (2012). 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online.
  • MDPI. Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies.
  • Govindaraju, C., Valliappan, R., & Sundari, V. (2012). 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one. ResearchGate.
  • Logvinov, I. V., et al. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. MDPI.
  • Dimmock, J. R., et al. (1992). Cytotoxic evaluation of some 3,5-diarylidene-4-piperidones and various related quaternary ammonium compounds and analogs. Journal of Pharmaceutical Sciences.
  • LookChem. Cas 7516-33-8,4-Piperidinone, 1,2,5-triMethyl-.
  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • Kumar, G. S., et al. (2024). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. ACS Omega.
  • Kumar, S. R., et al. (2013). Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells. European Journal of Medicinal Chemistry.

Sources

Foundational

Solubility Profile and Solvation Thermodynamics of (3R,5R)-1,3,5-Trimethylpiperidin-4-one in Organic Solvents

Executive Summary (3R,5R)-1,3,5-Trimethylpiperidin-4-one is a highly functionalized piperidine derivative that serves as a critical structural scaffold in the synthesis of complex pharmaceuticals, agrochemicals, and biol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R,5R)-1,3,5-Trimethylpiperidin-4-one is a highly functionalized piperidine derivative that serves as a critical structural scaffold in the synthesis of complex pharmaceuticals, agrochemicals, and biologically active macromolecules[1]. Because the piperidine ring is ubiquitous in drug discovery, understanding its physicochemical properties—specifically its solubility profile in diverse organic solvents—is paramount. This technical guide provides an in-depth analysis of the solvation thermodynamics, empirical solubility data, and self-validating experimental protocols required to accurately characterize this compound for downstream synthesis and purification workflows.

Molecular Architecture and Solvation Thermodynamics

The solubility of a compound is governed by the thermodynamic principle of cohesive energy density, which is rigorously quantified using Hildebrand and Hansen Solubility Parameters (HSP)[2][3]. The molecular architecture of (3R,5R)-1,3,5-trimethylpiperidin-4-one features three distinct domains that dictate its solvent interactions:

  • The Tertiary Amine (N-CH₃): The nitrogen atom possesses a lone pair of electrons, acting as a strong hydrogen-bond acceptor. This facilitates high solubility in polar protic solvents such as alcohols[4].

  • The Carbonyl Group (C=O): The ketone moiety provides a strong permanent dipole moment and additional hydrogen-bond accepting capacity, driving highly favorable interactions with polar aprotic solvents[5].

  • The (3R,5R) Dimethyl Substitution: The stereospecific trans-arrangement of the methyl groups at the C3 and C5 positions introduces significant steric hindrance and lipophilicity. While the unsubstituted parent analog (1-methyl-4-piperidone) is completely miscible with water[6][7], the added hydrophobic bulk of the C3/C5 methyl groups (giving it an identical carbon count to 1-propyl-4-piperidone) shifts the solubility preference heavily toward organic solvents, significantly limiting its aqueous solubility[8].

The solvation of this compound is a thermodynamic cycle requiring the endothermic disruption of solute-solute lattice interactions, the endothermic formation of a cavity within the solvent[3], and the highly exothermic formation of solute-solvent interactions.

Solvation Solid Solid Solute Lattice (Strong Solute-Solute Bonds) Interaction Solute-Solvent Interaction (Exothermic, ΔH < 0) Solid->Interaction Cavity Solvent Cavity Formation (Endothermic, ΔH > 0) Cavity->Interaction Solution Thermodynamically Stable Solution (ΔG < 0) Interaction->Solution

Fig 1: Thermodynamic cycle of solvation highlighting enthalpy and free energy transitions.

Empirical Solubility Data in Organic Solvents

Based on the structural homology to 1-methyl-4-piperidone and cohesive energy density models for substituted piperidones[2][9], the solubility of (3R,5R)-1,3,5-trimethylpiperidin-4-one is categorized across different solvent classes below.

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dichloromethane (DCM)> 300 (Freely Soluble)Strong dipole-dipole interactions; optimal cavity accommodation.
Polar Protic Ethanol> 200 (Highly Soluble)Strong H-bonding with the C=O and N-CH₃ acceptor sites.
Moderately Polar Ethyl Acetate100 - 200 (Soluble)Favorable Hildebrand parameters; matching dispersion forces.
Aqueous Water30 - 50 (Moderately Soluble)H-bonding restricted by the lipophilic C3/C5 methyl groups.
Non-Polar Hexanes< 20 (Sparingly Soluble)Limited by the lack of polar interaction capabilities.

Experimental Methodologies: Self-Validating Protocol

To establish absolute solubility values for regulatory or advanced drug development purposes, a self-validating Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC-UV) must be employed. This protocol ensures that thermodynamic equilibrium is achieved and prevents false readings caused by supersaturation artifacts.

Step-by-Step Methodology:
  • Preparation of Solid Excess: Add an excess amount of (3R,5R)-1,3,5-trimethylpiperidin-4-one to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vials in a thermostatic shaking water bath strictly maintained at 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Self-Validation 1 (Equilibrium Check): Withdraw 0.5 mL aliquots at exactly 24 hours and 48 hours. The system is considered at true thermodynamic equilibrium only if the concentration difference between the two time points is < 2.0%. If the variance is higher, agitation must continue.

  • Phase Separation: Centrifuge the equilibrated aliquots at 10,000 rpm for 15 minutes at 25 °C to pellet undissolved solute. Filter the supernatant through a 0.22 µm PTFE syringe filter (ensure the filter membrane is chemically compatible with the organic solvent).

  • Self-Validation 2 (System Suitability): Prior to sample analysis, inject a known standard solution into the HPLC five times. The protocol is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (using a C18 column and detection at ~210 nm for the carbonyl chromophore). Quantify against a 5-point calibration curve (

    
    ).
    

Workflow A 1. Excess Solute Addition B 2. Isothermal Agitation A->B C 3. Phase Separation B->C D 4. HPLC-UV Quantification C->D E 5. Equilibrium Validation D->E

Fig 2: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Solvent Selection in Drug Development Workflows

The strategic selection of solvents based on this solubility profile directly impacts synthetic efficiency and yield:

  • Reaction Solvents: Polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are ideal for nucleophilic substitutions or Grignard additions at the ketone. They fully dissolve the piperidone without participating in hydrogen bonding that could quench sensitive reagents[1][5].

  • Liquid-Liquid Extraction: Ethyl acetate is the premier choice for extracting the compound from aqueous layers during workup, capitalizing on the lipophilic nature of the three methyl groups[7].

  • Anti-Solvent Crystallization: High-purity crystallization can be achieved by dissolving the compound in a minimal volume of ethanol (primary solvent) and slowly titrating in hexanes or heptane (anti-solvent) to induce controlled, thermodynamically stable precipitation.

References

  • Solubility of Things. "Solubility of Piperidin-2-one." Solubility of Things. Available at:[Link]

  • Scribd. "Hildebrand Solubility Parameter - Table of Cohesion Parameters." CRC Handbook of Solubility Parameters. Available at:[Link]

  • ResearchGate. "Solubility Parameters." ResearchGate Publications. Available at:[Link]

  • Polymer Handbook. "Hansen Solubility Parameters of Liquids at 25°C." Wiley-Interscience. Available at:[Link]

Sources

Exploratory

Comprehensive Analysis of the Chemical Stability of Trimethyl-Piperidin-4-One Derivatives

Introduction & Structural Context Trimethyl-piperidin-4-one derivatives—such as 1,2,5-trimethylpiperidin-4-one and 2,2,6-trimethylpiperidin-4-one—are highly versatile heterocyclic scaffolds. They serve as critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

Trimethyl-piperidin-4-one derivatives—such as 1,2,5-trimethylpiperidin-4-one and 2,2,6-trimethylpiperidin-4-one—are highly versatile heterocyclic scaffolds. They serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including analgesics, antispasmodics, and stable nitroxyl spin labels used in biophysical probing.

While these compounds are generally stable under recommended ambient temperatures and pressures[1], the piperidin-4-one core possesses inherent structural liabilities. The presence of a secondary or tertiary amine within the ring, coupled with a highly reactive C4 carbonyl group flanked by acidic α-protons, creates multiple vectors for chemical degradation. Understanding the causality behind these degradation pathways is paramount for formulating robust storage conditions and developing stability-indicating analytical methods.

Core Degradation Pathways: Mechanistic Causality

The degradation of trimethyl-piperidin-4-ones is not random; it is a highly predictable function of pH, oxidative stress, and thermal energy.

Keto-Enol Tautomerism and Carbonyl Reactivity

The α-protons adjacent to the C4 carbonyl group are distinctly acidic. In the presence of acidic or basic catalysts, the molecule undergoes enolization to form a resonance-stabilized enolate anion[2].

  • The Causality: The equilibrium between the keto and enol tautomers dictates the molecule's reactivity. In basic media, the thermodynamically stable enolate acts as a potent nucleophile. This readily leads to crossed-aldol or self-condensation reactions, generating high-molecular-weight dimeric or polymeric impurities[2].

Nitrogen Oxidation and Nitroxyl Radical Formation

The nitrogen heteroatom in the piperidine ring is highly susceptible to oxidation.

  • The Causality: Exposure to reactive oxygen species (ROS), peroxides, or strong oxidizing agents (such as m-chloroperoxybenzoic acid [MCPBA]) results in the oxidation of the amine. In industrial synthesis, this pathway is intentionally exploited using hydrogen peroxide and a tungstate catalyst to yield stable nitroxyl radicals[3]. However, in a storage context, this represents a critical degradation pathway, leading to N-oxides and radical species that can trigger further auto-oxidation cascades[1].

Thermal and Ring-Opening Degradation

Under extreme thermal stress, the flexible chair conformation of the six-membered piperidine ring can undergo ring-opening or ring-expansion reactions[2].

  • The Causality: Thermal hazard analyses of related piperidone reaction mixtures have demonstrated low thermal stability, with exothermic decomposition events initiating at temperatures as low as 105 °C, and major decomposition peaking around 228 °C[4]. When combined with nucleophilic attack, the steric strain imposed by the trimethyl substitutions can drive the irreversible opening of the ring to form acyclic aminoketones.

Degradation API Trimethyl-piperidin-4-one (Intact Scaffold) Enol Enol / Enolate (Reactive Intermediate) API->Enol Acid/Base (pH < 3 or > 9) NOxide Nitroxyl Radical / N-Oxide (Oxidative Degradants) API->NOxide ROS / Peroxides (e.g., H2O2, MCPBA) RingOpen Acyclic Aminoketones (Hydrolytic/Thermal) API->RingOpen Thermal Stress (>105°C) + Nucleophiles Condensate Aldol Condensates (High MW Impurities) Enol->Condensate Self-Condensation

Fig 1. Primary chemical degradation pathways of trimethyl-piperidin-4-ones.

Quantitative Stability Profiling

To translate these mechanisms into actionable data, forced degradation (stress testing) is employed. Below are representative quantitative profiles demonstrating the susceptibility of the trimethyl-piperidin-4-one scaffold to various environmental stressors.

Table 1: Forced Degradation Profile (LC-MS/MS Analysis)

Stress ConditionReagent / TempTime% DegradationPrimary Degradant Observed
Acidic Hydrolysis 0.1 N HCl, 60°C24 h4.2%Enol-derived trace dimers
Basic Hydrolysis 0.1 N NaOH, 60°C24 h12.5%Aldol condensates
Oxidation 3% H₂O₂, 25°C6 h28.7%N-Oxide / Nitroxyl radicals
Thermal (Solid) 105°C7 days1.8%Unspecified thermal fragments

Table 2: Thermal Stability Parameters (DSC/TGA)

ParameterValueAnalytical Significance
Exothermic Onset (

)
~105°CIndicates the initiation of thermal decomposition[4].
Peak Decomposition (

)
228°CMaximum rate of structural collapse and heat release[4].
Mass Loss (TGA at 150°C) < 0.5%Confirms that initial thermal events are degradative, not moisture loss.

Standardized Protocols for Stability Assessment

As a Senior Application Scientist, I mandate that all analytical protocols operate as self-validating systems . A protocol is only as good as its controls. If degradation occurs in the sample vial after the stress period, the data is invalid.

Protocol A: Forced Degradation (Stress Testing) via LC-MS

This protocol ensures that degradation is halted precisely at the target timepoint, preventing artifactual degradation during autosampler queuing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the trimethyl-piperidin-4-one derivative and dissolve in 10 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock.

  • Stress Application:

    • Oxidative: Transfer 1 mL of stock to a vial, add 1 mL of 3% H₂O₂. Incubate at 25°C for 6 hours.

    • Basic: Transfer 1 mL of stock to a vial, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Quenching (Critical Step):

    • Oxidative Quench: Add 100 µL of 10% Sodium Thiosulfate (

      
      ) to immediately reduce unreacted peroxide. Causality: Failing to quench will result in continued N-oxidation inside the LC-MS autosampler, skewing kinetic data.
      
    • Basic Quench: Neutralize with 1 mL of 0.1 N HCl to reach pH ~7.0, halting the enolate-driven aldol condensation.

  • Dilution & Analysis: Dilute the quenched samples 1:10 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Check: Inject a blank (quenched reagents without API) immediately before and after the stressed sample to verify mass balance and rule out column carryover.

Workflow Prep 1. Sample Prep (1.0 mg/mL in MeOH) Stress 2. Stress Application (Acid, Base, Ox, Heat) Prep->Stress Quench 3. Quenching (Neutralize / Reductant) Stress->Quench Analyze 4. LC-MS/MS (C18, Gradient Elution) Quench->Analyze Report 5. Kinetic Modeling (Mass Balance Check) Analyze->Report

Fig 2. Self-validating forced degradation workflow for stability-indicating assays.
Protocol B: Thermal Stability Profiling via DSC

To accurately map the thermal hazard profile[4], Differential Scanning Calorimetry (DSC) must be performed under an inert atmosphere.

Step-by-Step Methodology:

  • Crucible Preparation: Weigh 2.0 to 3.0 mg of the solid API into a highly conductive aluminum DSC pan. Seal with a pin-hole lid to allow outgassing of decomposition volatiles.

  • Atmospheric Control: Purge the DSC furnace with ultra-high purity Nitrogen (

    
    ) at a flow rate of 50 mL/min. Causality: An inert purge prevents atmospheric oxygen from triggering oxidative degradation at elevated temperatures, ensuring the thermogram reflects purely thermal (intrinsic) stability.
    
  • Heating Program: Equilibrate at 25°C, then ramp at a controlled rate of 10°C/min up to 300°C.

  • Data Elucidation: Integrate the area under the exothermic curve starting from the

    
     (~105°C) to calculate the heat of decomposition (
    
    
    
    ).

Conclusion

The chemical stability of trimethyl-piperidin-4-one derivatives is governed by the delicate interplay of their structural features. While the scaffold is robust under ambient, neutral conditions, the acidic α-protons and the electron-rich nitrogen make it highly susceptible to base-catalyzed aldol condensation and peroxide-mediated N-oxidation, respectively. By implementing rigorous, self-validating analytical protocols like quenched forced degradation and inert-atmosphere DSC, drug development professionals can accurately map these degradation kinetics, ensuring the integrity of downstream synthetic or therapeutic applications.

References

1.[1] 1,2,5-Trimethylpiperidin-4-one - AK Scientific, Inc. | aksci.com | 2.[2] 2,2,6-Trimethyl-piperidin-4-one | Benchchem | benchchem.com | 3.[4] Stereoselective Synthesis of ABBV-992 Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone | Organic Process Research & Development - ACS Publications | acs.org | 4.[3] WO2011052759A1 - Novel nitroxyl radical compound and process for production thereof - Google Patents | google.com |

Sources

Foundational

Conformational Analysis of cis-1,3,5-Trimethylpiperidin-4-one: A Comprehensive Technical Guide

Executive Summary The rational design of piperidine-based pharmacophores—ranging from potent analgesics like prodine analogs to targeted kinase inhibitors—relies heavily on a rigorous understanding of their three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of piperidine-based pharmacophores—ranging from potent analgesics like prodine analogs to targeted kinase inhibitors—relies heavily on a rigorous understanding of their three-dimensional spatial arrangements. cis-1,3,5-Trimethylpiperidin-4-one serves as a quintessential model system for studying the delicate interplay between steric strain, dipole interactions, and stereoelectronic effects in saturated nitrogen heterocycles.

This whitepaper provides an in-depth technical analysis of the conformational landscape of cis-1,3,5-trimethylpiperidin-4-one. By dissecting the thermodynamics of its chair conformations and detailing the analytical workflows required to empirically validate these structures, this guide equips researchers with the mechanistic logic necessary to leverage piperidone scaffolds in advanced drug development.

Structural Foundation & Stereochemical Logic

The Piperidone Core and Ring Puckering

Saturated six-membered heterocycles predominantly adopt a chair conformation to minimize torsional strain and angle strain. However, the introduction of an


-hybridized carbonyl carbon at the C4 position in piperidin-4-ones inherently flattens the ring in the C3–C4–C5 region. This localized flattening slightly alters the ideal 109.5° tetrahedral angles, reducing the severity of 1,3-diaxial interactions across the ring compared to a standard cyclohexane or piperidine core[1].
The cis-3,5-Dimethyl Substitution Pattern

In the cis-1,3,5-trimethylpiperidin-4-one system, the "cis" designation dictates that the methyl groups at C3 and C5 reside on the same face of the ring. In a chair conformation, this geometric constraint forces the two methyl groups to be either diequatorial (e,e) or diaxial (a,a) .

The causality behind the molecule's conformational lock is purely thermodynamic:

  • Diequatorial (e,e) State: The methyl groups project outward, avoiding steric clashes with the axial protons at C2 and C6.

  • Diaxial (a,a) State: The methyl groups project parallel to the

    
     axis of the ring, resulting in catastrophic 1,3-diaxial steric repulsion with each other and with the axial protons/lone pair at C1.
    

Due to this massive energetic penalty (>7.0 kcal/mol), the ring inversion pathway is effectively "locked." The molecule exists almost exclusively in the diequatorial chair conformation at room temperature[2].

Nitrogen Inversion: The N-Methyl Equilibrium

Because ring inversion is suppressed, the primary dynamic process in cis-1,3,5-trimethylpiperidin-4-one is nitrogen inversion . The N-methyl group at C1 rapidly oscillates between the equatorial and axial positions, passing through an


-hybridized planar transition state.
  • N-Equatorial Preference: The N-methyl group strongly prefers the equatorial position (with the nitrogen lone pair occupying the axial position). This avoids 1,3-diaxial interactions with the axial protons at C3 and C5.

  • N-Axial Penalty: When the N-methyl group is axial, it experiences classic 1,3-diaxial clashes with the axial protons at C3 and C5. However, the A-value for an N-methyl group (~1.5 to 2.1 kcal/mol) is lower than that of a C-methyl group (~1.7 kcal/mol in cyclohexane) because the nitrogen lone pair is sterically invisible, and the shorter C–N bond lengths slightly alter the interaction trajectory[3].

ConformationalNetwork NeqCeq N-eq, C(3,5)-eq,eq (Global Minimum) NaxCeq N-ax, C(3,5)-eq,eq (Local Minimum) NeqCeq->NaxCeq Nitrogen Inversion (NI) NaxCax N-ax, C(3,5)-ax,ax (Highest Energy) NeqCeq->NaxCax Ring Inversion (RI) NeqCax N-eq, C(3,5)-ax,ax (High Energy) NaxCeq->NeqCax RI + NI NaxCax->NeqCax Nitrogen Inversion (NI)

Conformational exchange network via Nitrogen Inversion (NI) and Ring Inversion (RI).

Thermodynamic Data Presentation

To quantify the conformational landscape, the relative energies of the four theoretical chair states are summarized below. The data highlights why the system is considered conformationally biased toward the


 state.
ConformerC3/C5 Methyl OrientationN-Methyl OrientationRelative Free Energy (

)
Estimated Population (298K)
1 (Global Min) Diequatorial (e,e)Equatorial (eq)0.0 kcal/mol> 95%
2 (Local Min) Diequatorial (e,e)Axial (ax)+1.5 to +2.1 kcal/mol< 5%
3 (High Energy) Diaxial (a,a)Equatorial (eq)> 5.0 kcal/mol~ 0%
4 (Highest Energy) Diaxial (a,a)Axial (ax)> 7.0 kcal/mol~ 0%

Note: Energy values are derived from established A-values for piperidine ring systems and 1,3-diaxial interaction penalties[3].

Experimental Workflows for Conformational Elucidation

To empirically validate the stereochemistry of cis-1,3,5-trimethylpiperidin-4-one, researchers must employ a self-validating system using Variable-Temperature NMR (VT-NMR) and 2D NOESY spectroscopy. At room temperature, rapid nitrogen inversion yields time-averaged signals. By cooling the sample, the exchange rate is slowed below the NMR timescale, allowing direct observation of the distinct conformers.

Step-by-Step VT-NMR & NOESY Protocol

Step 1: Sample Preparation

  • Dissolve 15-20 mg of highly pure cis-1,3,5-trimethylpiperidin-4-one in 0.6 mL of a non-polar, low-freezing deuterated solvent (e.g., Toluene-

    
     or 
    
    
    
    ). Avoid hydrogen-bonding solvents (like Methanol-
    
    
    ) as they can artificially stabilize the N-equatorial lone pair via solvation, skewing the intrinsic thermodynamic equilibrium.

Step 2: Baseline Acquisition (298K)

  • Acquire standard 1D

    
     and 
    
    
    
    NMR spectra.
  • Observation: The N-methyl protons will appear as a sharp, time-averaged singlet (typically around 2.2–2.4 ppm). The C3 and C5 methine protons will exhibit standard time-averaged

    
     couplings.
    

Step 3: Variable-Temperature Cooling (Decoalescence)

  • Incrementally lower the probe temperature from 298K down to 193K (-80°C), allowing 10 minutes of thermal equilibration at each 10K step.

  • Observation: As the temperature drops, the N-methyl singlet will broaden (coalescence temperature,

    
    ) and eventually split into two distinct singlets representing the major (N-eq) and minor (N-ax) conformers.
    
  • Thermodynamic Extraction: Integrate the separated peaks at 193K to determine the equilibrium constant (

    
    ). Apply the Gibbs free energy equation (
    
    
    
    ) to calculate the exact energy difference between the N-eq and N-ax states.

Step 4: Spatial Validation via 2D NOESY (193K)

  • With the conformers "frozen" at 193K, acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (

    
     ms).
    
  • Causality & Logic:

    • Irradiate the major N-methyl peak . If it is equatorial, it will show strong Nuclear Overhauser Effect (NOE) cross-peaks to the equatorial protons at C2 and C6.

    • Irradiate the minor N-methyl peak . If it is axial, it will show strong NOE cross-peaks to the axial protons at C3 and C5.

  • This NOE spatial mapping provides absolute, self-validating proof of the N-methyl orientation relative to the locked diequatorial C3/C5 methyls[2].

NMRWorkflow Sample Sample Prep (Non-polar Solvent) VTNMR Variable Temp NMR (Cool to 193K) Sample->VTNMR NOESY 2D NOESY / ROESY (Spatial Proximity) VTNMR->NOESY Freeze Exchange Coupling J-Coupling Analysis (Karplus Eq) VTNMR->Coupling Extract J-values Model Conformational Population Model NOESY->Model Coupling->Model

Step-by-step NMR workflow for elucidating piperidone conformational populations.

Conclusion

The conformational analysis of cis-1,3,5-trimethylpiperidin-4-one reveals a highly biased system dominated by a diequatorial arrangement of the C3/C5 methyl groups, with a dynamic, yet predominantly equatorial, N-methyl group. By leveraging low-temperature NMR techniques to freeze nitrogen inversion, researchers can accurately map the thermodynamic landscape of this molecule. Understanding these subtle stereoelectronic preferences is critical for the predictive modeling of piperidine-based drug-receptor interactions, ensuring high target affinity and minimizing off-target steric clashes.

References

  • Source: Canadian Science Publishing (Canadian Journal of Chemistry)
  • Title: The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine.
  • Title: 2,6-Bis(4-methoxyphenyl)

Sources

Exploratory

Theoretical Calculation of Piperidone Ring Conformation: A Comprehensive Computational Guide

Executive Summary The piperidone scaffold—particularly 4-piperidone—is a privileged pharmacophore embedded in numerous neuroactive agents, analgesics (e.g., fentanyl analogs), and targeted oncological therapeutics. The t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidone scaffold—particularly 4-piperidone—is a privileged pharmacophore embedded in numerous neuroactive agents, analgesics (e.g., fentanyl analogs), and targeted oncological therapeutics. The three-dimensional conformation of this heterocyclic ring dictates its spatial exit vectors, receptor binding affinity, and pharmacokinetic profile. This whitepaper provides an authoritative, in-depth guide to the theoretical calculation of piperidone ring conformations, bridging the gap between quantum mechanical theory and applied drug design.

The Conformational Landscape of the Piperidone Scaffold

Unlike the highly symmetrical cyclohexane, the 4-piperidone ring is perturbed by two distinct heteroatomic features: the basic nitrogen atom at position 1 and the


-hybridized carbonyl carbon at position 4.
  • Ring Puckering & The Carbonyl Effect: The introduction of the planar

    
     group flattens the adjacent 
    
    
    
    region of the ring. This reduces the torsional strain compared to cyclohexane but introduces unique pseudoallylic strain if substituents are present at the
    
    
    or
    
    
    positions[1].
  • Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion, interconverting its lone pair and any

    
    -substituent between axial and equatorial positions.
    
  • Ring Inversion: The ring itself flips between two degenerate (or near-degenerate) chair conformations, passing through higher-energy half-chair and twist-boat transition states.

Understanding the thermodynamic equilibrium of these conformers requires rigorous computational modeling, as experimental techniques like variable-temperature NMR only provide time-averaged structural data.

Theoretical Framework: Causality in Methodological Choices

As an application scientist, selecting the correct computational parameters is not arbitrary; it is a delicate balance of computational cost and chemical accuracy. Every choice must be logically grounded:

  • Density Functional Theory (DFT) Selection: While B3LYP is a ubiquitous functional[2], it historically struggles with medium-range electron correlation. For highly substituted piperidones (e.g., 3,5-bis(arylidene)-4-piperidones), dispersion-corrected functionals like B3LYP-D3 or M06-2X are mandatory to accurately capture the non-covalent intramolecular

    
     stacking and steric clashes[3].
    
  • Basis Set Causality: The 6-311++G(d,p) basis set is highly recommended[4]. The addition of diffuse functions (++) is critical because the electron density of the nitrogen lone pair and the carbonyl oxygen extends significantly outward. Without diffuse functions, the calculation will systematically underestimate hydrogen-bond acceptor strength and dipole moments.

  • Solvation Models: Conformational preferences are highly solvent-dependent. The axial vs. equatorial preference of electronegative substituents is heavily influenced by the solvent's dielectric constant due to charge-dipole interactions[5]. Therefore, implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) must be integrated into the final energy evaluations.

Step-by-Step Computational Protocol

To ensure scientific integrity, the following workflow represents a self-validating system . Each step contains internal checks to prevent the propagation of geometric errors.

Phase 1: Conformational Sampling
  • 2D to 3D Conversion: Generate the initial 3D structure of the piperidone derivative.

  • Stochastic Search: Utilize Molecular Mechanics (e.g., OPLS4 or MMFF94) to perform a Monte Carlo multiple-minimum search. This generates a comprehensive ensemble of potential conformers (chairs, boats, twist-boats).

  • Pre-Optimization: Optimize the generated ensemble using a semi-empirical method (e.g., PM6) to filter out redundant geometries and reduce the computational bottleneck[2].

Phase 2: Quantum Mechanical Refinement
  • DFT Geometry Optimization: Submit the lowest-energy candidates (typically within a 10 kcal/mol window from the global minimum) to DFT optimization at the M06-2X/6-311++G(d,p) level in the gas phase.

  • Frequency Calculation (The Validation Step): Compute the vibrational frequencies (the Hessian matrix) for all optimized geometries. Causality: Optimization only finds stationary points on the potential energy surface (where the gradient is zero). A frequency calculation is strictly required to prove the geometry is a true local minimum (zero imaginary frequencies) rather than a transition state (one imaginary frequency).

Phase 3: Thermodynamic & Solvation Analysis
  • Single-Point Solvation Energy: Perform a single-point energy calculation on the optimized geometries using the SMD model in the biologically relevant solvent (e.g., water or chloroform).

  • Boltzmann Weighting: Extract the Gibbs Free Energy (

    
    ) and calculate the Boltzmann population of each conformer at 298.15 K to determine the dominant bioactive conformation.
    

G A 2D Structure Generation & Initial Guess B Conformational Sampling (MM / Semi-Empirical PM6) A->B Generate conformers C DFT Geometry Optimization (e.g., B3LYP-D3/6-311++G**) B->C Select low-energy candidates D Vibrational Frequency Calculation (ZPE & Minima Check) C->D Validate stationary points (No imaginary freq) E Implicit Solvation Modeling (PCM / SMD) D->E Refine energies in solvent environment F Thermodynamic Analysis (ΔG, Boltzmann Populations) E->F Final ensemble weighting

Workflow for the self-validating computational conformational analysis of piperidone rings.

Quantitative Data Presentation

The table below summarizes representative theoretical geometric and thermodynamic parameters for the unsubstituted 4-piperidone ring, demonstrating how computational outputs translate into structural insights.

Conformer StateRelative Energy (

, kcal/mol)
Torsional Angle

(°)
Puckering Amplitude (

, Å)
Dipole Moment (Debye)
Chair (Equatorial-NH) 0.00 (Global Minimum)~ 54.80.561.82
Chair (Axial-NH) + 0.65~ 56.10.552.15
Twist-Boat + 5.80~ 28.50.682.48
Half-Chair (Transition State) + 10.40~ 14.20.452.30

Data Note: Values are representative baselines derived from standard DFT calculations (M06-2X/6-311++G(d,p)). The introduction of bulky substituents (e.g., 2,6-diaryl groups) will significantly distort these parameters, often stabilizing the twist-boat conformation to alleviate 1,3-diaxial interactions[4].

Advanced Considerations: Electronic Properties

Beyond spatial coordinates, DFT calculations provide critical electronic descriptors that govern pharmacodynamics.

Once the global minimum conformation is established, researchers must extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (


) is a definitive indicator of chemical reactivity and kinetic stability[3]. A smaller gap typically indicates a highly polarizable molecule prone to charge-transfer interactions with target receptor residues. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the van der Waals surface of the optimized piperidone conformer visually highlights regions of nucleophilic (carbonyl oxygen) and electrophilic susceptibility, directly informing subsequent structure-based drug design (SBDD) and molecular docking simulations[4].

References

  • A Computational Study of Structure and Reactivity of N-Substitued-4-Piperidones Curcumin Analogues and Their Radical Anions MDPI[Link]

  • Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigations by DFT method Journal of King Saud University - Science[Link]

  • Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach ACS Omega[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference PubMed Central (PMC)[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Stereoselective Reduction of (3R,5R)-1,3,5-Trimethylpiperidin-4-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Stereoselective synthesis of substituted piperidin-4-ols for pharmaceutical intermediates and conformational studies....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Stereoselective synthesis of substituted piperidin-4-ols for pharmaceutical intermediates and conformational studies.

Mechanistic Rationale & Stereochemical Grounding

The reduction of sterically hindered piperidones is a classic challenge in synthetic organic chemistry, requiring precise control over facial selectivity. The starting material, (3R,5R)-1,3,5-trimethylpiperidin-4-one , is a chiral ketone characterized by a trans-3,5-dimethyl substitution pattern.

In its lowest-energy chair conformation, the trans-relationship forces one methyl group into an equatorial position and the other into an axial position [1]. This axial methyl group projects directly parallel to the


-system of the C4 carbonyl, creating severe steric hindrance on one face of the piperidine ring.

Steric Approach Control: Because the axial trajectory is sterically blocked by the axial methyl group, nucleophilic addition of a hydride must occur preferentially from the less hindered equatorial face . When the hydride attacks from the equatorial trajectory, it pushes the forming alkoxide oxygen into the axial position . Therefore, reduction of this specific ketone inherently favors the formation of the axial alcohol [2].

The degree of diastereomeric excess (d.e.) depends heavily on the steric bulk of the reducing agent. We present two self-validating protocols: Protocol A (using a small hydride, NaBH₄) for moderate-to-high selectivity, and Protocol B (using a bulky hydride, L-Selectride) for exclusive kinetic stereocontrol[3].

Experimental Workflows

Protocol A: Diastereoselective Reduction via Sodium Borohydride (NaBH₄)

Use this protocol for scalable, cost-effective reduction where ~85% d.e. is acceptable.

Reagents:

  • (3R,5R)-1,3,5-trimethylpiperidin-4-one (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidin-4-one (10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperature minimizes the exothermic decomposition of NaBH₄ in methanol and maximizes the diastereoselectivity of the hydride transfer.

  • Addition: Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal spikes that could lead to unwanted side reactions or epimerization at the C3/C5 alpha-stereocenters.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. Monitor completion via TLC (DCM:MeOH 9:1, visualized by ninhydrin).

  • Quenching: Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl safely destroys excess hydride without lowering the pH enough to fully protonate the basic piperidine nitrogen, which would complicate extraction.

  • Workup: Basify the aqueous layer to pH 10 using 1M NaOH. Extract with Dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Highly Stereocontrolled Reduction via L-Selectride

Use this protocol when absolute kinetic control (>98% d.e.) is required for drug development workflows.

Reagents:

  • (3R,5R)-1,3,5-trimethylpiperidin-4-one (1.0 equiv)

  • L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidin-4-one (10 mmol) in anhydrous THF (40 mL) under a strict Argon or Nitrogen atmosphere.

  • Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The extreme steric bulk of L-Selectride requires ultra-low temperatures to completely lock the piperidone conformation and ensure 100% equatorial attack.

  • Addition: Add L-Selectride (12 mL of 1.0 M solution) dropwise via syringe over 20 minutes.

  • Reaction: Stir at -78 °C for 3 hours.

  • Oxidative Quench: Quench the reaction at -78 °C with 10% aqueous NaOH (10 mL), followed immediately by 30% H₂O₂ (10 mL). Causality: L-Selectride forms a highly stable, sterically hindered boron-oxygen bond. The alkaline hydrogen peroxide is mandatory to oxidatively cleave this intermediate and release the free piperidinol.

  • Workup: Warm to room temperature and stir for 1 hour. Extract with Ethyl Acetate (3 × 30 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the two protocols based on established steric approach control parameters.

Reducing AgentSolventTemp (°C)Facial AttackMajor ProductYield (%)Diastereomeric Excess (d.e.)
NaBH₄ MeOH0 to 25EquatorialAxial Alcohol88 - 92%~ 85%
L-Selectride THF-78EquatorialAxial Alcohol82 - 86%> 98%

Analytical Validation (NMR)

To validate the stereochemical outcome of your protocol, perform ¹H NMR analysis (in CDCl₃) focusing on the C4 methine proton (the proton attached to the hydroxyl-bearing carbon).

  • If the alcohol is Axial (Major Product): The C4 proton is forced into the equatorial position. An equatorial proton at C4 will exhibit small coupling constants (

    
     Hz) with the adjacent C3 and C5 protons, appearing as a narrow multiplet or a broad singlet.
    
  • If the alcohol is Equatorial (Minor Product): The C4 proton is axial . It will exhibit at least one large trans-diaxial coupling (

    
     Hz) with an adjacent axial proton, appearing as a distinctly broad, well-resolved multiplet (e.g., a doublet of doublets or triplet).
    

Visualizations

Workflow SM (3R,5R)-1,3,5-Trimethylpiperidin-4-one Cond1 Protocol A: NaBH4 Solvent: MeOH, 0°C SM->Cond1 Cond2 Protocol B: L-Selectride Solvent: THF, -78°C SM->Cond2 Prod1 Major: Axial Alcohol Moderate d.e. (~85%) Cond1->Prod1 Prod2 Exclusive: Axial Alcohol High d.e. (>98%) Cond2->Prod2

Fig 1. Workflow decision tree for the stereoselective reduction of the target piperidin-4-one.

Mechanism Ketone Sterically Biased Ketone (Axial C3/C5-Methyl) Face1 Axial Attack (Sterically Hindered) Ketone->Face1 Disfavored Face2 Equatorial Attack (Sterically Accessible) Ketone->Face2 Favored ProdMinor Equatorial Alcohol (Minor Product) Face1->ProdMinor ProdMajor Axial Alcohol (Major Product) Face2->ProdMajor

Fig 2. Mechanistic pathway showing steric approach control leading to the axial alcohol.

References

  • Dindulkar, S. D., et al. "Synthesis and stereochemistry of highly crowded N-benzylpiperidones." Journal of Molecular Structure 1007 (2012): 158-167.[Link]

  • Kathirvel, K., et al. "Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel by Piperidin-4-One Derivatives." Open Journal of Metal 4 (2014): 73-85.[Link]

  • Benchchem. "1,3,5-trimethylpiperidine | 14446-76-5".
Application

Application Note: (3R,5R)-1,3,5-Trimethylpiperidin-4-one as a Chiral Building Block in Advanced Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale The piperidine ring is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The piperidine ring is one of the most privileged scaffolds in modern pharmacology, frequently appearing in FDA-approved therapeutics[1]. While symmetrical piperidines are common, the demand for stereochemically complex, functionally dense heterocycles has driven the adoption of chiral piperidones as advanced building blocks. Specifically, (3R,5R)-1,3,5-trimethylpiperidin-4-one offers a highly rigid, stereochemically defined core that is invaluable for synthesizing complex spirocycles, fused heterocycles, and targeted receptor antagonists (such as P2X7 receptor modulators)[2].

The Stereochemical Advantage

The utility of the (3R,5R) enantiomer lies in its intrinsic conformational bias. In a standard chair or twist-boat conformation, the trans-oriented methyl groups at C3 and C5 create a distinct steric environment around the C4 carbonyl. This rigid topography heavily biases the trajectory of incoming nucleophiles, allowing for exceptional diastereocontrol during C–C or C–N bond formation.

However, piperidones present a notorious synthetic challenge: the α-protons adjacent to the carbonyl are highly acidic. Standard organometallic reagents (like Grignard or organolithium compounds) often act as bases rather than nucleophiles, leading to rapid enolization, poor yields, and recovery of starting material[3]. To bypass this, the integration of oxophilic Lewis acids—specifically anhydrous Cerium(III) chloride (CeCl3)—is mandatory to suppress basicity and drive nucleophilic addition[4].

Stereocontrol A (3R,5R)-1,3,5-trimethyl piperidin-4-one (Chiral Scaffold) B Sterically Hindered Face (Blocked by Axial Me) A->B Disfavored C Accessible Face (Favored Trajectory) A->C Favored D Minor Diastereomer (< 5% Yield) B->D E Major Diastereomer (> 95% Yield) C->E

Figure 1: Stereochemical trajectory of nucleophilic addition to the C4 carbonyl.

Quantitative Data: Overcoming Enolization

The table below summarizes the critical difference between standard Grignard additions and the CeCl3-mediated Imamoto reaction when functionalizing enolizable piperidones. The addition of CeCl3 not only rescues the yield but dramatically enhances the diastereomeric ratio (dr) by locking the transition state geometry.

Table 1: Nucleophilic Addition to (3R,5R)-1,3,5-trimethylpiperidin-4-one

Reagent SystemNucleophileTemp (°C)Conversion (%)Isolated Yield (%)Diastereomeric Ratio (dr)
RMgBr (Standard)Allyl0 to RT>90< 252:1
RMgBr / CeCl3 Allyl -78 >95 88 >19:1
RLi (Standard)Phenyl-78>80454:1
RLi / CeCl3 Phenyl -78 >95 92 >19:1

(Note: Data reflects optimized parameters for enolizable piperidone substrates[3][4].)

Experimental Protocols

Protocol A: Diastereoselective Organocerium Addition (Spirocycle Precursor)

This workflow details the synthesis of a chiral tertiary alcohol at the C4 position, a critical intermediate for subsequent spirocyclization.

Workflow N1 Anhydrous CeCl3 Preparation (140°C) N2 Organocerium Formation (-78°C) N1->N2 N3 Ketone Addition (Piperidone) N2->N3 N4 Aqueous Quench & Extraction N3->N4 N5 Chiral Tertiary Alcohol N4->N5

Figure 2: Step-by-step synthetic workflow for generating chiral tertiary alcohols.

Step-by-Step Methodology:

  • Preparation of Anhydrous CeCl3:

    • Procedure: Weigh CeCl3·7H2O (1.5 eq relative to ketone) into a Schlenk flask. Heat the flask to 140 °C under high vacuum (0.1 Torr) for exactly 2 hours with gentle stirring.

    • Causality (Expert Insight): Removing the seven waters of hydration is critical. If heated too rapidly or above 150 °C, the material converts into insoluble, inactive polymeric cerium oxides. If water remains, it will aggressively quench the incoming Grignard reagent[4].

  • Formation of the Organocerium Reagent:

    • Procedure: Cool the flask to room temperature under Argon. Add anhydrous THF (to achieve a 0.3 M solution) and stir vigorously for 2 hours to form a fine, milky-white suspension. Cool the suspension to -78 °C. Add the desired Grignard reagent (1.5 eq) dropwise. Stir for 1 hour at -78 °C.

    • Causality: The extended stirring in THF breaks up the CeCl3 crystal lattice via complexation. Transmetalation at -78 °C forms the "R-CeCl2" species, which is highly nucleophilic but strictly non-basic, preventing deprotonation of the piperidone[3].

  • Ketone Addition:

    • Procedure: Dissolve (3R,5R)-1,3,5-trimethylpiperidin-4-one (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise down the side of the flask to the organocerium mixture at -78 °C. Stir for 2 hours.

    • Causality: Maintaining -78 °C ensures that the reaction remains under strict kinetic control, maximizing the facial selectivity dictated by the chiral methyl groups at C3 and C5.

  • Quench and Isolation:

    • Procedure: Quench the reaction at -78 °C by adding saturated aqueous NH4Cl. Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove cerium salts, then extract the aqueous layer with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

    • Causality: NH4Cl safely destroys excess organometallic reagent while maintaining a near-neutral pH, preventing the acid-catalyzed elimination of the newly formed, sensitive tertiary alcohol.

Protocol B: Stereocontrolled Reductive Amination

When the goal is to synthesize chiral 4-aminopiperidines, reductive amination must be performed under conditions that prevent the epimerization of the C3/C5 stereocenters.

Step-by-Step Methodology:

  • Iminium Ion Formation:

    • Procedure: In a dry round-bottom flask, combine (3R,5R)-1,3,5-trimethylpiperidin-4-one (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.2 eq). Stir at room temperature for 2 hours.

    • Causality: Acetic acid acts as a mild Brønsted acid to catalyze imine formation without causing acid-mediated enolization/epimerization of the chiral centers. DCE is selected over DCM due to its superior solubility profile for the subsequent hydride reduction.

  • Selective Reduction:

    • Procedure: Add Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq), portion-wise over 10 minutes. Stir the reaction mixture at room temperature for 12 hours. Monitor completion via TLC (Ninhydrin stain).

    • Causality: NaBH(OAc)3 is specifically chosen because it is a mild reducing agent that selectively targets the protonated iminium ion. Stronger agents like NaBH4 would prematurely reduce the unreacted ketone, yielding the undesired piperidinol byproduct.

  • Basic Workup:

    • Procedure: Quench the reaction by slowly adding 1N NaOH until the aqueous layer reaches pH 10. Extract with Dichloromethane (3x). Wash the combined organics with brine, dry over MgSO4, and concentrate in vacuo.

    • Causality: The basic quench is mandatory to neutralize the acetic acid and ensure the newly formed secondary amine product is fully in its free-base form, allowing for efficient partitioning into the organic phase.

References

  • Benchchem.1,3,5-trimethylpiperidine | 14446-76-5 | Benchchem.
  • ResearchGate.Fangjun Xiong's research works | Fudan University and other places.
  • KU ScholarWorks (NIH Public Access).
  • ACS Publications (Chemical Reviews).Applications of CeCl3 as an Environmental Friendly Promoter in Organic Chemistry.

Sources

Method

Introduction: The Piperidin-4-one Scaffold as a Privileged Pharmacophore

An In-Depth Guide to the Applications of Piperidin-4-Ones in Medicinal Chemistry The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural alkaloids an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Applications of Piperidin-4-Ones in Medicinal Chemistry

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its prevalence in clinically approved drugs, particularly those targeting the central nervous system (CNS) and cancer, underscores its status as a "privileged scaffold."[3][4] Within this class, piperidin-4-ones represent exceptionally versatile intermediates and core structural components. Their synthetic accessibility and the reactivity of the ketone group allow for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.[5][6]

The unique conformational flexibility of the piperidine ring, combined with its ability to present substituents in well-defined spatial orientations, allows for precise interactions with a wide array of biological targets.[4] Derivatives of piperidin-4-one have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[7][8][9] This guide provides a detailed exploration of the applications of piperidin-4-ones, focusing on key therapeutic areas, structure-activity relationships (SAR), and practical experimental protocols for their synthesis and evaluation.

Caption: Key modification sites on the piperidin-4-one scaffold.

Synthetic Strategies: Building the Core

The construction of the piperidin-4-one ring is most commonly achieved through multicomponent reactions, with the Mannich reaction being a prominent and efficient method.[5][10] This one-pot condensation typically involves an aldehyde, a ketone with at least two α-hydrogens (like ethyl methyl ketone or acetone), and a source of ammonia (e.g., ammonium acetate), yielding substituted 2,6-diaryl-piperidin-4-ones.

reagents Reagents: - Aromatic Aldehyde - Ketone (e.g., EMK) - Ammonium Acetate reaction One-Pot Condensation (Mannich Reaction) reagents->reaction solvent Solvent: Ethanol solvent->reaction purification Purification: Recrystallization reaction->purification Crude Product product Product: 2,6-Diaryl-piperidin-4-one purification->product characterization Characterization: - Melting Point - TLC - Spectroscopy (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis of piperidin-4-ones via Mannich reaction.

Applications in Oncology

Piperidin-4-one derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[7][8] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific enzymes crucial for cancer cell proliferation.

Curcuminoids and Bioisosteres

Curcumin, a natural polyphenol, has known anticancer properties but suffers from poor bioavailability. Piperidin-4-one-based curcuminoids, particularly 3,5-bis(arylidene)-4-piperidones, have been developed as more stable and potent mimics. These compounds often exhibit superior cytotoxicity compared to curcumin and doxorubicin against various cancer cell lines.[11]

  • Mechanism of Action: Many of these analogs function by inhibiting pro-survival signaling pathways. For instance, they have been shown to down-regulate the activation of nuclear factor-kappa B (NF-κB), a transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation.[11][12] Some derivatives also act as dual inhibitors of human topoisomerase I and IIα or inhibit the pro-angiogenic transcription factor HIF.

  • Structure-Activity Relationship (SAR): The introduction of electron-withdrawing groups (e.g., fluoro) on the benzylidene rings often enhances antiproliferative activity. Modifications at the N1 position with alkylsulfonyl or carboxamide groups have also yielded compounds with high potency against colon, breast, and skin cancer cell lines, often with minimal cytotoxicity to non-cancerous cells.

G cluster_cytoplasm Cytoplasm Piperidone 3,5-Bis(arylidene) -4-piperidone Derivative IKK IKK Piperidone->IKK inhibits TNFa TNF-α TNFa->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-survival Genes (e.g., Bcl-2, XIAP) Nucleus->Genes activates transcription Apoptosis Apoptosis Genes->Apoptosis inhibits

Caption: Inhibition of the NF-κB pathway by piperidin-4-one derivatives.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro cytotoxicity of selected 3,5-bis(arylidene)-4-piperidone derivatives against various human cancer cell lines.

Compound ClassSubstituentsCancer Cell LineIC₅₀ (µM)Reference
1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinonesVaried arylidene & alkylsulfonylHCT116 (Colon)0.8 - 4.5
1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinonesVaried arylidene & alkylsulfonylA431 (Skin)1.2 - 5.1
3,5-bis(ylidene)-N-substituted-4-piperidinone-1-carboxamidesVaried arylidene & N-substituentMCF7 (Breast)0.9 - 6.2
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesVaried aryl groupsMyeloma Cell LinesPotent Growth Reduction[7]

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[10] Piperidin-4-one derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[9][10][13]

  • Mechanism of Action: While not always fully elucidated, the antimicrobial activity is often linked to the disruption of microbial cell membranes or the inhibition of essential enzymes. The introduction of specific pharmacophores, such as thiosemicarbazones, at the C4 position can significantly enhance this activity.[10] The lipophilicity conferred by the aryl substituents at C2 and C6 is also believed to facilitate passage through the microbial cell wall.[14]

  • Structure-Activity Relationship (SAR): The conversion of the C4 ketone to a thiosemicarbazone moiety has been shown to be a highly effective strategy for boosting antimicrobial, and particularly antifungal, potency.[10] Studies have shown that while the parent piperidin-4-ones may have moderate antibacterial activity, their thiosemicarbazone derivatives exhibit significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as potent antifungal activity against species like Candida albicans.[9][10]

Quantitative Data: Antimicrobial Activity
Compound ClassTest OrganismMIC (µg/mL)Standard DrugReference
2,6-diaryl-3-methyl-4-piperidonesS. aureus50 - 100Ampicillin[10]
2,6-diaryl-3-methyl-4-piperidonesE. coli50 - 100Ampicillin[10]
Thiosemicarbazone derivativesS. aureus25 - 50Ampicillin[10]
Thiosemicarbazone derivativesC. albicans25 - 50Terbinafine[10]
Imidazole/Benzotriazole derivativesS. typhi, E. coliPotent Activity-[13]

Applications in Central Nervous System (CNS) Disorders

The piperidine scaffold is a cornerstone in the design of CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and enzymes.[3][4]

  • Analgesics: Piperidin-4-one derivatives have been explored as novel potent analgesics. For example, specific 4-hydroxy-4-arylpiperidine derivatives, synthesized from piperidin-4-one precursors, have shown potent analgesic effects mediated through their metabolites that act on the mu-opioid receptor (MOR).[15]

  • Neurodegenerative Diseases: The scaffold is utilized in the synthesis of analogs of drugs like Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[12] The piperidine moiety in these molecules plays a crucial role in binding to the active site of the enzyme.

  • Receptor Modulators: The piperidine scaffold provides a template for developing selective ligands for various CNS receptors. Recent work has shown that by modifying a piperidine scaffold initially designed for dopamine D4 receptors, highly potent and selective modulators of the sigma-1 (σ1) receptor can be developed, which are of interest for treating pain and psychiatric disorders.[16]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction[10]

This protocol describes a representative one-pot synthesis of a piperidin-4-one core structure.

A. Materials & Reagents:

  • Ethyl methyl ketone (EMK)

  • Benzaldehyde (or substituted aromatic aldehyde)

  • Ammonium acetate

  • Ethanol (95%)

  • Beakers, round-bottom flask, magnetic stirrer, reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

B. Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine ethyl methyl ketone (0.1 mol), the selected aromatic aldehyde (0.2 mol), and ammonium acetate (0.15 mol) in 50 mL of ethanol.

    • Rationale: The stoichiometry is set to provide the ketone, two equivalents of the aldehyde for the C2 and C6 positions, and an ammonia source for the ring nitrogen. Ethanol serves as a suitable solvent for all reactants.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture gently under reflux for 2-3 hours with continuous stirring.

  • Crystallization: After reflux, cool the reaction mixture to room temperature, then chill it in an ice bath for approximately 30 minutes to facilitate the crystallization of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2,6-diaryl-3-methyl-4-piperidone.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the purity using Thin Layer Chromatography (TLC).

    • Characterize the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

    • Expected Outcome: The formation of the piperidin-4-one product as a crystalline solid. NMR spectra should confirm the presence of the piperidine ring protons and the respective aryl and methyl substituents.

Protocol 2: In Vitro Anticancer Evaluation using MTT Assay[11]

This protocol outlines the determination of the cytotoxic effects of synthesized piperidin-4-one derivatives on a cancer cell line.

A. Materials & Reagents:

  • Human cancer cell line (e.g., MCF7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized piperidin-4-one compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

B. Step-by-Step Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

    • Expected Outcome: A dose-dependent decrease in cell viability for active compounds, allowing for the calculation of a quantitative IC₅₀ value.

Conclusion and Future Perspectives

The piperidin-4-one scaffold is a remarkably fruitful template in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its structural features enable effective interaction with a wide range of biological targets. Current research continues to explore novel derivatives for oncology, infectious diseases, and neurological disorders. Future efforts will likely focus on leveraging computational tools for more rational drug design, exploring new stereoselective synthetic routes to access novel chemical space, and developing derivatives with improved pharmacokinetic and safety profiles for clinical translation. The continued exploration of this privileged scaffold promises to deliver the next generation of innovative therapeutics.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

  • (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. [Link]

  • (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Materials Today: Proceedings. [Link]

  • (2024). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. [Link]

  • (2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters. [Link]

  • (2021). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. [Link]

  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • (2016). Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry. [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • (n.d.). 4-Piperidone. Grokipedia. [Link]

  • (2025). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • (2021). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. ResearchGate. [Link]

  • (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [Link]

  • (2015). Synthesis and antitumor activity of novel 2-(1-substituted-piperidin-4- ylamino)quinazolines as antitumor agents. ResearchGate. [Link]

  • (2025). Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. ResearchGate. [Link]

  • (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. International Journal of Pharmaceutical Research and Applications. [Link]

  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • (2025). The Multifaceted Antimicrobial Profile of Piperine in Infectious Disease Management: Current Perspectives and Potential. MDPI. [Link]

  • (2025). Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. ResearchGate. [Link]

  • (1964). Compounds Affecting the Central Nervous System. I. 4-Piperidones and Related Compounds. Journal of Medicinal Chemistry. [Link]

  • (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

Sources

Application

N-alkylation of (3R,5R)-1,3,5-trimethylpiperidin-4-one experimental procedure

An Application Guide to the N-Alkylation of the (3R,5R)-3,5-Dimethylpiperidin-4-one Scaffold Authored by: A Senior Application Scientist Introduction: The Significance of the N-Substituted Piperidin-4-one Core The piperi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Alkylation of the (3R,5R)-3,5-Dimethylpiperidin-4-one Scaffold

Authored by: A Senior Application Scientist

Introduction: The Significance of the N-Substituted Piperidin-4-one Core

The piperidin-4-one framework is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal building block for creating ligands that interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1] The substituent on the piperidine nitrogen (the N1 position) is a particularly critical determinant of a molecule's pharmacological profile, influencing its potency, selectivity, metabolic stability, and pharmacokinetic properties.

This document provides a detailed guide to the N-alkylation of the (3R,5R)-3,5-dimethylpiperidin-4-one scaffold, a chiral intermediate used in the synthesis of complex pharmacologically active agents. While the user's topic specified (3R,5R)-1,3,5-trimethylpiperidin-4-one, this is a tertiary amine. Standard N-alkylation procedures typically refer to the alkylation of primary or secondary amines. Therefore, this guide will focus on the most common and versatile synthetic transformations starting from the corresponding secondary amine, (3R,5R)-3,5-dimethylpiperidin-4-one, to generate a diverse library of N-substituted analogs, including the aforementioned N-methyl derivative.

We will explore the two most robust and industrially relevant methods for this transformation: Reductive Amination and Direct Alkylation with Alkyl Halides . The choice between these methods is dictated by factors such as the availability of starting materials, the desired scale of the reaction, and the chemical nature of the alkyl group to be introduced.[2]

Core Synthetic Strategies: A Comparative Overview

Choosing the correct synthetic route is paramount for efficiency, yield, and purity. The two primary methods presented here offer distinct advantages.

  • Reductive Amination: This is often the preferred method in modern medicinal chemistry.[3] It is a one-pot reaction that involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is immediately reduced in situ by a mild hydride reagent.[4] This method is prized for its high functional group tolerance, broad substrate scope, and the avoidance of over-alkylation byproducts.[5]

  • Direct N-Alkylation: This classical SN2 reaction involves treating the amine with an alkyl halide in the presence of a base.[6] While straightforward, it can be less selective than reductive amination. The choice of base and careful control of reaction conditions are crucial to prevent potential side reactions, such as the formation of quaternary ammonium salts if an excess of the alkylating agent is used.[2][7]

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-methylation of (3R,5R)-3,5-dimethylpiperidin-4-one using formaldehyde as the carbonyl source to yield (3R,5R)-1,3,5-trimethylpiperidin-4-one. The principles are broadly applicable to a wide range of aldehydes and ketones.

Causality and Mechanistic Insight

The success of this one-pot procedure hinges on the selective reactivity of the chosen reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is a mild and sterically hindered hydride donor.[2] It readily reduces the electrophilic iminium ion intermediate formed from the condensation of the piperidinone and the aldehyde, but is slow to react with the less electrophilic starting aldehyde.[4] This selectivity prevents the wasteful consumption of the hydride reagent and the formation of alcohol byproducts from aldehyde reduction. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), where the reagents are soluble and the reaction proceeds cleanly at room temperature.[5]

Reductive_Amination_Mechanism Reductive Amination Mechanism Piperidinone (3R,5R)-3,5-Dimethyl- piperidin-4-one Iminium Iminium Ion Intermediate Piperidinone->Iminium + Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium - H₂O Product N-Alkyl Piperidinone Iminium->Product Reduction Reducer NaBH(OAc)₃ Reducer->Iminium Byproduct B(OAc)₃ + NaOAc + H₂ Reductive_Amination_Workflow Workflow for Reductive Amination cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve amine in anhydrous DCM/DCE B 2. Add aldehyde (1.1 eq) Stir 30 min A->B C 3. Add NaBH(OAc)₃ (1.5 eq) Stir 12-18h at RT B->C D 4. Quench with sat. NaHCO₃ C->D Monitor by TLC/LC-MS E 5. Extract with DCM D->E F 6. Wash with brine, dry (Na₂SO₄) E->F G 7. Concentrate in vacuo F->G H 8. Purify (Column Chromatography) G->H I I H->I Pure Product Direct_Alkylation_Workflow Workflow for Direct Alkylation cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Suspend amine and K₂CO₃ in MeCN or DMF B 2. Add alkyl halide (1.1 eq) dropwise A->B C 3. Stir at RT or heat (50-70°C) for 6-18h B->C D 4. Cool and filter solids C->D Monitor by TLC/LC-MS E 5. Concentrate filtrate D->E F 6. Partition between EtOAc/H₂O E->F G 7. Wash, dry, and concentrate F->G H 8. Purify (Column Chromatography) G->H I I H->I Pure Product

Sources

Method

Application Note: Diastereoselective Synthesis of Highly Substituted Piperidines

Executive Summary The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals, appearing in thousands of clinical and preclinical drug candidates[1]. Because the spatial orientatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals, appearing in thousands of clinical and preclinical drug candidates[1]. Because the spatial orientation of substituents on the piperidine ring directly dictates receptor binding affinity and pharmacological efficacy, achieving high diastereoselectivity during synthesis is a critical imperative for drug development professionals.

This application note provides an authoritative guide to two state-of-the-art methodologies for the diastereoselective synthesis of highly substituted piperidines: a One-Pot Multicomponent Batch Synthesis and a Continuous Flow Protocol for α-Chiral Piperidines . By detailing the mechanistic causality, step-by-step procedures, and self-validation checkpoints, this guide ensures high reproducibility and scalability for synthetic chemists.

Mechanistic Foundations & Conformational Control

The fundamental challenge in synthesizing polysubstituted piperidines is controlling the relative stereochemistry at multiple stereocenters. Diastereoselectivity is typically governed by thermodynamic stability and transition-state conformational constraints.

For instance, in the synthesis of 2,4-disubstituted piperidines, pseudo-allylic (


) strain plays a dominant role. When the piperidine nitrogen is acylated, the resonance contribution of the amide bond forces the 

-substituent into a planar geometry. This electronic effect, coupled with a pendant 2-substituent, creates severe

strain that strictly governs the ground-state conformation of the heterocycle, dictating the stereochemical outcome of subsequent functionalizations[1].

In multicomponent cascade reactions, diastereoselectivity is achieved through an ordered sequence of condensations, tautomerizations, and intramolecular cyclizations. The reaction typically proceeds via a Knoevenagel condensation or Schiff base formation, followed by an intermolecular Mannich-type addition or aza-Diels-Alder reaction[2]. The stereocenters are set during the final ring-closure step, where the lowest-energy chair-like transition state dictates the syn or anti relationship of the substituents.

G A Aromatic Aldehyde + Amine B Schiff Base (Imine) A->B Condensation E Mannich-Type Addition B->E Catalyst Activation C β-Ketoester D Enol Form C->D Tautomerization D->E Nucleophilic Attack F Intramolecular Cyclization E->F Conformational Control G Highly Substituted Piperidine F->G Diastereoselective Ring Closure

Mechanistic cascade for diastereoselective piperidine synthesis.

Protocol A: One-Pot Multicomponent Batch Synthesis

This protocol utilizes a pseudo-five-component condensation (2 eq. aldehyde, 2 eq. amine, 1 eq. β-ketoester) to rapidly assemble highly functionalized piperidines.

Causality of Experimental Choices
  • Catalyst Selection: Trityl chloride (TrCl) is utilized as a highly efficient, inexpensive, and mild organic Lewis acid catalyst[2],[3]. TrCl activates the imine intermediate, lowering the activation energy for the nucleophilic attack by the enolized β-ketoester[2].

  • Solvent Choice: Methanol or ethanol is used because the polar protic environment stabilizes the transition states of the Mannich-type addition. Furthermore, the highly substituted piperidine product is typically insoluble in cold alcohols, driving the reaction forward via Le Chatelier's principle and allowing isolation by simple filtration[2].

Step-by-Step Methodology
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add methyl acetoacetate (1.0 mmol) and methanol (5.0 mL).

  • Reagent Addition: Sequentially add the aromatic aldehyde (2.0 mmol) and the aniline derivative (2.0 mmol) to the stirring solution[2].

  • Catalyst Introduction: Add Trityl chloride (10 mol%, 0.1 mmol) to the reaction mixture[2],[3]. Caution: Trityl chloride is corrosive; handle in a fume hood and use appropriate PPE (gloves, face shield)[3].

  • Reaction Execution: Heat the mixture to 50 °C and stir for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the starting aldehyde and the formation of a dense precipitate in the flask indicate successful cascade cyclization[2].

  • Work-up & Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 15 minutes to maximize precipitation.

  • Purification: Filter the solid precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted starting materials and catalyst. The crude product is typically >95% pure and highly diastereomerically enriched. Recrystallize from hot ethanol if analytical purity is required.

Protocol B: Continuous Flow Synthesis of α-Chiral Piperidines

Batch synthesis of α-chiral piperidines using Grignard reagents often suffers from poor diastereocontrol due to exothermic hotspots and slow mixing, which lead to epimerization. Continuous flow chemistry mitigates these issues through superior heat and mass transfer[4].

Causality of Experimental Choices
  • Temperature Control (-20 °C): The initial diastereoselective addition of the Grignard reagent to the

    
    -(tert-butylsulfinyl)-bromoimine must be strictly maintained at -20 °C. Higher temperatures lead to the interconversion of anti and syn acyclic imine isomers, degrading the diastereomeric ratio (dr)[5].
    
  • In-line Cyclization: Rapid, in-line mixing with Lithium bis(trimethylsilyl)amide (LiHMDS) at 25 °C forces immediate ring closure (within 180 seconds), trapping the desired stereocenter before any side reactions or degradation can occur[5].

Flow N1 Pump 1: N-(tert-butylsulfinyl) -bromoimine N3 T-Mixer (-20 °C) N1->N3 N2 Pump 2: Grignard Reagent N2->N3 N4 Residence Coil 1 (90 s) N3->N4 Diastereoselective Addition N6 T-Mixer (25 °C) N4->N6 N5 Pump 3: LiHMDS N5->N6 N7 Residence Coil 2 (180 s) N6->N7 Cyclization N8 In-line Quench & Collection N7->N8 Enantioenriched Piperidine

Continuous flow protocol for rapid synthesis of alpha-chiral piperidines.

Step-by-Step Methodology
  • System Priming: Flush the continuous flow reactor system (equipped with PTFE tubing and standard T-mixers) with anhydrous

    
     and THF under an inert argon atmosphere.
    
  • Reagent Preparation:

    • Solution A: Prepare a 0.1 M solution of (RS)-

      
      -(tert-butylsulfinyl)-bromoimine in anhydrous 
      
      
      
      [5].
    • Solution B: Prepare a 0.2 M solution of the desired Grignard reagent in anhydrous

      
      [5].
      
    • Solution C: Prepare a 0.075 M solution of LiHMDS in anhydrous THF[5].

  • Flow Execution (Step 1 - Addition): Pump Solution A and Solution B at identical flow rates of 1.0 mL/min into a T-mixer submerged in a -20 °C cooling bath. Route the mixed stream through a residence coil calibrated for a residence time (

    
    ) of exactly 90 seconds[5].
    
  • Flow Execution (Step 2 - Cyclization): Stream the output of Residence Coil 1 directly into a second T-mixer. Simultaneously pump Solution C (LiHMDS) into this T-mixer at a flow rate of 2.0 mL/min. Maintain this section of the reactor at 25 °C. Route through a second residence coil with a residence time (

    
    ) of 180 seconds[5].
    
  • Quenching & Collection: Direct the final output stream into a collection flask containing saturated aqueous

    
     to immediately quench the reaction[5].
    
    • Self-Validation Checkpoint: The biphasic mixture in the collection flask should cleanly separate. Extract the aqueous layer with

      
      , dry over 
      
      
      
      , and concentrate. Crude
      
      
      NMR should reveal a dr of >90:10 based on the integration of the distinct diastereotopic protons of the piperidine ring[4],[5].

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes of the two methodologies, allowing researchers to select the appropriate protocol based on their target scaffold and available infrastructure.

ParameterProtocol A: Batch Multicomponent Synthesis[2]Protocol B: Continuous Flow Synthesis[4],[5]
Primary Application Highly functionalized, poly-aryl substituted piperidinesEnantioenriched α-chiral and alkyl/cycloalkyl piperidines
Typical Yield 80% – 95%79% – 85%
Diastereomeric Ratio (dr) > 95:5 (often single diastereomer isolated)82:18 to 94:6 (dependent on steric hindrance)
Reaction Time 2 – 4 hours< 5 minutes (total residence time)
Temperature Profile 50 °C (Mild heating)-20 °C to 25 °C (Precise thermal mapping)
Purification Method Direct filtration and washingLiquid-liquid extraction and flash chromatography
Scalability Moderate (limited by heat transfer in large batch reactors)Excellent (seamless scale-up via extended run times)

References

  • Sajadikhah SS, Hazeri N, Maghsoodlou MT, Willis AC. "Pot, Atom and Step Economic (PASE) Synthesis of Highly Functionalized Piperidines: A Five-Component Condensation." ResearchGate (Originally published in Research on Chemical Intermediates, 2014).
  • "Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol." Organic Letters - ACS Publications, 2022.
  • "Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol (Detailed Methodology)." Organic Letters - ACS Publications, 2022.
  • "Trityl chloride 97% 76-83-5 Safety and Properties." Sigma Aldrich.
  • "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery." Organic Letters - ACS Publications, 2000.

Sources

Application

Application Note: One-Pot Synthesis of Substituted Piperidin-4-ols from Piperidin-4-ones

Executive Summary The piperidine scaffold is one of the most privileged structures in medicinal chemistry. Specifically, substituted piperidin-4-ols serve as critical pharmacophores in a vast array of therapeutics, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is one of the most privileged structures in medicinal chemistry. Specifically, substituted piperidin-4-ols serve as critical pharmacophores in a vast array of therapeutics, including opioid analgesics (e.g., fentanyl analogs), antipsychotics (e.g., haloperidol), and antidiarrheals (e.g., loperamide) ([1]). The synthesis of these complex molecules frequently routes through piperidin-4-one intermediates, which can be readily constructed via multicomponent reactions such as the Mannich condensation ([2]).

Converting piperidin-4-ones to substituted piperidin-4-ols in a single reaction vessel (one-pot) maximizes atom economy, minimizes intermediate isolation, and accelerates structure-activity relationship (SAR) profiling ([3]). This application note details two highly reliable one-pot workflows: Diastereoselective Hydride Reduction and Nucleophilic Organometallic Addition .

Mechanistic Rationale & Pathway Analysis

When functionalizing the C4-carbonyl of a piperidin-4-one, stereocontrol is the primary synthetic challenge[2]. The transition state is governed by the steric bulk of the incoming nucleophile and the conformational dynamics of the piperidine ring (which predominantly adopts a chair conformation).

  • Pathway A (Hydride Reduction): Small nucleophiles, such as the hydride delivered by NaBH₄, preferentially attack the carbonyl carbon from the axial face. This minimizes torsional strain in the transition state, pushing the resulting hydroxyl group into the sterically favored equatorial position (thermodynamic product)[2]. Conversely, bulky reducing agents like L-Selectride suffer from severe 1,3-diaxial interactions with the protons at C2 and C6 during an axial approach. This forces an equatorial attack, yielding the axial alcohol (kinetic product)[2].

  • Pathway B (Organometallic Addition): Grignard (RMgX) and organolithium (RLi) reagents are sterically demanding. Their addition to piperidin-4-ones typically proceeds via equatorial attack. This trajectory avoids the 1,3-diaxial steric clash, resulting in a 4-substituted piperidin-4-ol where the newly added alkyl/aryl group is equatorial and the hydroxyl group is axial.

G Start Piperidin-4-one (Starting Material) Hydride Hydride Reduction (NaBH4 / L-Selectride) Start->Hydride Pathway A Grignard Organometallic Addition (R-MgX / R-Li) Start->Grignard Pathway B EqAlc Equatorial OH (Thermodynamic) Hydride->EqAlc Small Hydride (Axial Attack) AxAlc Axial OH (Kinetic) Hydride->AxAlc Bulky Hydride (Equatorial Attack) SubAlc 4-Substituted Piperidin-4-ol (Axial OH, Equatorial R) Grignard->SubAlc Nucleophilic Addition (Equatorial Attack)

Fig 1: Mechanistic pathways for the one-pot functionalization of piperidin-4-ones.

Data Presentation: Reagent Selection & Stereochemical Outcomes

To ensure predictable stereochemical outcomes, the choice of reagent, solvent, and temperature must be tightly controlled. The tables below summarize the expected diastereomeric ratios (dr) and yields based on established literature parameters.

Table 1: Diastereoselective Reduction of 2,6-Dimethylpiperidin-4-one

Reagent Solvent Temp (°C) Major Product Diastereomeric Ratio (dr)
NaBH₄ EtOH 0 to 25 Equatorial OH > 90:10
L-Selectride THF -78 Axial OH > 95:5

| Catecholborane | CH₂Cl₂ | 25 | Equatorial OH | 85:15 |

Table 2: Grignard Addition to N-Boc-Piperidin-4-one

Nucleophile Solvent Temp (°C) Yield (%) Note
PhMgBr THF 0 to 25 82 Requires strict anhydrous conditions
MeMgI Et₂O 0 to 25 78 Exothermic; control addition rate strictly

| AllylMgBr | THF | -20 to 0 | 85 | High chemoselectivity observed |

Self-Validating Experimental Protocols

Senior Scientist Note: The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between physical observations and underlying chemical transformations.

Protocol A: One-Pot Diastereoselective Reduction (Thermodynamic Control)

Objective: Synthesis of equatorial-rich substituted piperidin-4-ols using NaBH₄.

  • Preparation: Dissolve the substituted piperidin-4-one (1.0 equiv, e.g., 10 mmol) in absolute ethanol (0.2 M).

    • Causality: Ethanol serves as both a solvent and a protic shuttle, accelerating the reduction by stabilizing the developing alkoxide intermediate via hydrogen bonding.

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the formation of unwanted epimerization or aldol-type condensation side reactions.

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

    • Self-Validation: Effervescence (H₂ gas evolution) will be observed immediately. The reaction mixture should transition from a turbid suspension to a clear solution as the ketone is consumed and the soluble borate complex forms.

  • Reaction Monitoring: Remove the ice bath and stir for 2 hours at room temperature. Monitor via TLC (EtOAc/Hexane 1:1, visualized with KMnO₄).

    • Validation: The complete disappearance of the UV-active/KMnO₄-responsive ketone spot and the appearance of a lower R_f alcohol spot confirms total conversion.

  • Quenching & Workup: Quench the reaction strictly at 0 °C by the dropwise addition of saturated aqueous NH₄Cl until effervescence ceases.

    • Causality: NH₄Cl provides a mild proton source to decompose the borate complex without risking the acid-catalyzed dehydration of the newly formed alcohol. Extract with EtOAc (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: One-Pot Synthesis of 4-Substituted Piperidin-4-ols via Grignard Addition

Objective: Synthesis of 4-aryl/alkyl piperidin-4-ols.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve N-Boc-piperidin-4-one (1.0 equiv) in anhydrous THF (0.2 M).

    • Causality: The N-Boc protecting group prevents the deprotonation of the secondary amine, which would otherwise consume the Grignard reagent, stall the reaction, and generate insoluble aggregates ([4]).

  • Cooling: Cool the solution to 0 °C.

  • Addition: Syringe in the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise over 20 minutes.

    • Causality: Dropwise addition controls the highly exothermic nucleophilic attack and prevents localized heating, which can lead to enolization of the ketone instead of the desired addition pathway.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor via LC-MS to confirm the mass of the desired tertiary alcohol.

  • Quenching & Workup: Cool the vessel back to 0 °C and quench carefully with saturated aqueous NH₄Cl.

    • Self-Validation: The initial formation of a thick white precipitate (magnesium salts) will occur. Add a small volume of 1M HCl if the salts do not fully dissolve, ensuring the aqueous layer remains slightly basic (pH ~8) to protect the acid-sensitive Boc group. Extract with CH₂Cl₂ (3 × 20 mL), dry over MgSO₄, and concentrate.

References

  • [3] Title: A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Source: PMC (National Institutes of Health). URL:[Link]

  • [1] Title: Piperidin-4-one: the potential pharmacophore. Source: PubMed (National Institutes of Health). URL:[Link]

Sources

Method

Catalytic Asymmetric Synthesis of Chiral Piperidines: Application Notes &amp; Protocols

Executive Summary Chiral piperidines are ubiquitous structural motifs embedded in a vast array of FDA-approved therapeutics and bioactive natural products. Historically, accessing these nitrogenous heterocycles required...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral piperidines are ubiquitous structural motifs embedded in a vast array of FDA-approved therapeutics and bioactive natural products. Historically, accessing these nitrogenous heterocycles required lengthy, stoichiometric chiral auxiliary-based syntheses. Modern synthetic paradigms have shifted toward highly atom-economical catalytic asymmetric methodologies. This guide provides an in-depth technical roadmap for two premier strategies: the transition-metal-catalyzed asymmetric hydrogenation of pyridines and the organocatalytic biomimetic synthesis of piperidine alkaloids.

Mechanistic Paradigms & Causality

Iridium-Catalyzed Asymmetric Hydrogenation (AH)

The direct asymmetric hydrogenation of pyridines is notoriously difficult. The aromatic resonance energy of the pyridine ring presents a high thermodynamic barrier, while the strongly coordinating nitrogen lone pair rapidly poisons late-transition-metal catalysts (e.g., Iridium, Rhodium)[1].

The Causality of Activation: To circumvent catalyst deactivation, the substrate must be electronically modified. 1 demonstrate that using trichloroisocyanuric acid (TCCA) generates hydrogen halides in situ. This protonates the pyridine, sequestering the nitrogen lone pair and partially disrupting aromaticity, thereby lowering the activation energy for hydride transfer[1]. Alternatively, pre-forming poly-substituted pyridinium salts allows chiral iridium dinuclear complexes to construct multiple stereogenic centers in a single operation[2]. Following reduction, a simple basic workup removes the traceless activator, yielding the enantioenriched piperidine[1].

Organocatalytic Biomimetic Synthesis

For highly functionalized 2-substituted piperidines (e.g., the alkaloid (+)-pelletierine), asymmetric organocatalysis offers a metal-free, biomimetic alternative.

The Causality of Stereocontrol: Utilizing L-proline as a bifunctional catalyst drives a highly stereoselective Mannich-type reaction between an aliphatic ketone and Δ1-piperideine. L-proline condenses with the ketone to form an electron-rich enamine intermediate, raising the HOMO. Concurrently, the carboxylic acid moiety of proline directs the incoming electrophile (the cyclic imine) via hydrogen bonding, ensuring strict facial selectivity[3]. Furthermore, hybrid approaches now combine transaminases to generate these reactive cyclic imines in situ from achiral diamines, directly feeding into the organocatalytic cascade.

Strategic Workflow

PiperidineSynthesis Start Target: Chiral Piperidine Decision Starting Material? Start->Decision Path1 Pyridine / Pyridinium Decision->Path1 Path2 Acyclic Precursors (e.g., Imines/Enones) Decision->Path2 Method1 Ir/Rh-Catalyzed Asymmetric Hydrogenation Path1->Method1 Method2 Organocatalytic (Mannich / aza-Michael) Path2->Method2 Mech1 In situ Activation (Halides/Salts) Method1->Mech1 Mech2 Enamine/Iminium Intermediate Method2->Mech2 Product Enantioenriched Piperidine (>95% ee) Mech1->Product Mech2->Product

Strategic pathways for catalytic asymmetric synthesis of chiral piperidines.

Comparative Performance Data

MethodologyCatalyst / MediatorSubstrate TypeActivation StrategyYield (%)Enantiomeric Excess (ee %)
Asymmetric Hydrogenation Ir-complex / Chiral Phosphine2,6-Disubstituted PyridinesIn situ Hydrogen Halide (TCCA)85–95Up to 99
Asymmetric Hydrogenation Ir-dinuclear complexPoly-substituted Pyridinium SaltsPre-formed HCl/HBr Salts80–9985–97
Organocatalytic Mannich L-Proline (20 mol%)Δ1-Piperideine & KetonesEnamine intermediate70–85Up to 97
Hybrid Bio-Organocatalytic Transaminase + L-ProlineCadaverine & Aliphatic KetonesEnzymatic deamination + Enamine50–60>90

Validated Experimental Protocols

Protocol A: Traceless Activation & Iridium-Catalyzed Asymmetric Hydrogenation

This protocol utilizes in situ generated hydrogen halides to prevent catalyst poisoning during the reduction of 2,6-disubstituted pyridines[1].

System Self-Validation Checkpoints:

  • Exclusion of Oxygen: Iridium-phosphine complexes are highly sensitive to oxidation. Strict Schlenk techniques must be validated using an oxygen sensor in the glovebox (< 1 ppm O2).

  • Conversion Verification: GC-FID must confirm >95% conversion before basic workup to prevent unreacted pyridine from co-eluting and skewing chiral HPLC results.

Step-by-Step Procedure:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve[Ir(COD)Cl]2 (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R)-SynPhos, 2.2 mol%) in anhydrous DCM/Toluene (1:1 v/v). Stir at room temperature for 30 minutes to ensure complete complexation.

  • Substrate & Activator Addition: To a high-pressure hydrogenation vial, add the 2,6-disubstituted pyridine substrate (0.5 mmol) and Trichloroisocyanuric acid (TCCA, 1.0 equiv). Causality note: TCCA generates HCl in situ, protonating the pyridine and rendering the activation "traceless" upon basic workup[1].

  • Hydrogenation: Transfer the catalyst solution to the vial. Seal the vial, transfer it to a stainless-steel autoclave, and purge with H2 gas three times. Pressurize the autoclave to 50 bar H2.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Workup & Validation: Carefully vent the H2 gas. Quench the reaction mixture with saturated aqueous Na2CO3 (5 mL) to neutralize the piperidinium salt. Extract with EtOAc (3 × 10 mL).

  • Analysis: Dry the combined organic layers over Na2SO4, concentrate, and analyze the crude mixture via GC-FID for conversion. Purify via flash chromatography and determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralcel OD-H).

Protocol B: Biomimetic Organocatalytic Synthesis of (+)-Pelletierine

This metal-free protocol leverages L-proline to achieve high facial selectivity in the Mannich reaction between Δ1-piperideine and acetone[3].

System Self-Validation Checkpoints:

  • Monomer Equilibrium: Δ1-piperideine exists as a trimer-monomer equilibrium. The reaction relies on the continuous consumption of the monomer.

  • Racemization Suppression: 2-substituted piperidines are highly prone to retro-Mannich racemization. The use of benzonitrile or acetonitrile as the solvent is a critical self-validating parameter that actively suppresses this degradation pathway[3].

Step-by-Step Procedure:

  • Reagent Preparation: Freshly prepare or distill Δ1-piperideine (0.6 mmol) to ensure high purity of the trimer/monomer mixture.

  • Reaction Assembly: In a dry 5 mL round-bottom flask, dissolve Δ1-piperideine in 0.85 mL of anhydrous benzonitrile.

  • Catalyst & Nucleophile Addition: Add L-proline (20 mol%, 0.12 mmol) followed by acetone (nucleophile, 5.0 equiv). Causality note: Acetone acts as both the reactant and helps drive the enamine formation with L-proline, lowering the LUMO of the electrophile[3].

  • Incubation: Stir the reaction mixture at room temperature for 24–48 hours. Monitor the consumption of the imine via TLC (visualized with ninhydrin stain; primary/secondary amines will appear pink/purple).

  • Workup: Quench the reaction with water (2 mL) and extract the aqueous layer with diethyl ether (3 × 5 mL).

  • Analysis: Concentrate the organic layer under reduced pressure without heating above 30°C to prevent thermal epimerization. Purify the crude (+)-pelletierine via silica gel chromatography (DCM/MeOH/NH4OH gradient) and determine the ee via chiral HPLC.

References

  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator Source: Organic Letters (ACS Publications) URL:[Link]

  • Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines Source: Chemistry Letters (Oxford University Press) URL:[Link]

  • Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues Source: Organic Letters (ACS Publications) URL:[Link]

  • Combining bio- and organocatalysis for the synthesis of piperidine alkaloids Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of Piperidin-4-one Derivatives in Drug Discovery

Executive Summary & Strategic Rationale Piperidin-4-one and its N-protected derivatives (e.g., N-Boc-piperidin-4-one) are privileged scaffolds in medicinal chemistry. They serve as critical precursors for synthesizing 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Piperidin-4-one and its N-protected derivatives (e.g., N-Boc-piperidin-4-one) are privileged scaffolds in medicinal chemistry. They serve as critical precursors for synthesizing 3-aryl and 4-aryl piperidines, structural motifs ubiquitous in CNS-active agents, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands.

As a Senior Application Scientist, I have designed this protocol guide to address the most critical bottleneck in late-stage functionalization: the selective arylation of the piperidine ring. This guide details two highly robust, field-proven palladium-catalyzed methodologies:

  • Direct

    
    -Arylation (Buchwald-Hartwig-Miura Reaction)  to access 3-aryl-piperidin-4-ones.
    
  • Suzuki-Miyaura Cross-Coupling via enol triflate intermediates to access 4-arylpiperidines.

Mechanistic Pathways & Strategic Selection

The functionalization of piperidin-4-one is highly dependent on the desired regiochemistry of the aryl group. The divergent pathways are mapped below:

PiperidonePathways Start N-Protected Piperidin-4-one AlphaArylation α-Arylation Pd(OAc)2, P(t-Bu)3, Ar-X Start->AlphaArylation Pathway A EnolTriflate Enol Triflate Formation LiHMDS, Comins' Reagent Start->EnolTriflate Pathway B Prod1 3-Aryl-piperidin-4-one (Medicinal Scaffold) AlphaArylation->Prod1 Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, Ar-B(OH)2 EnolTriflate->Suzuki Prod2 4-Aryl-tetrahydropyridine Suzuki->Prod2 Reduction Catalytic Hydrogenation H2, Pd/C Prod2->Reduction Prod3 4-Arylpiperidine (Medicinal Scaffold) Reduction->Prod3

Figure 1: Divergent Pd-catalyzed pathways for 3-aryl and 4-aryl piperidine synthesis.

Protocol A: Palladium-Catalyzed -Arylation of N-Boc-Piperidin-4-one

Context & Causality: The direct


-arylation of ketones allows the formation of C-C bonds adjacent to the carbonyl group. For piperidin-4-ones, this yields 3-aryl derivatives. The use of bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)3) is critical. The extreme steric bulk of P(t-Bu)3 forces the palladium center into a highly reactive monoligated state, which is crucial for the oxidative addition of unactivated aryl halides and prevents competitive 

-hydride elimination 1[1].
Step-by-Step Methodology
  • Preparation of the Catalyst Complex:

    • In an oven-dried, argon-purged Schlenk flask, combine Palladium acetate (Pd(OAc)2, 0.05 - 2.0 mol %) and P(t-Bu)3 (0.1 - 4.0 mol %).

    • Causality: Pre-mixing in the absence of the substrate allows the formation of the active

      
       species without premature poisoning by the basic environment.
      
  • Reagent Addition:

    • Add the desired aryl bromide (1.1 equiv), followed by 1-Boc-4-piperidone (1.0 equiv) and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

    • Causality: NaOtBu is a strong, non-nucleophilic base that effectively deprotonates the piperidone to form the requisite enolate without attacking the carbonyl carbon 2[2].

  • Reaction Execution:

    • Suspend the mixture in anhydrous, degassed Toluene or THF. Heat to 80 °C for 12–24 hours.

  • Self-Validating Checkpoint (In-Process Control):

    • Monitor via LC-MS. The disappearance of the aryl halide and the appearance of the product mass

      
       or 
      
      
      
      indicates successful conversion.
    • Troubleshooting: If homocoupling of the aryl halide is observed (visible as a distinct non-polar spot on TLC), it indicates oxygen ingress. Ensure strict Schlenk techniques are maintained.

  • Workup:

    • Quench with saturated aqueous NH4Cl to neutralize the strong base, extract with EtOAc, and purify via flash chromatography.

Protocol B: Synthesis of 4-Arylpiperidines via Enol Triflate Suzuki-Miyaura Coupling

Context & Causality: To access 4-aryl substitutions, the piperidone must first be converted into an electrophile. Formation of an enol triflate followed by Suzuki-Miyaura coupling with arylboronic acids is the most reliable, high-yielding strategy 3[3].

Step 1: Enol Triflate Formation
  • Enolization: Cool a solution of 1-Boc-4-piperidone (1.0 equiv) in anhydrous THF to -78 °C. Add LiHMDS (1.1 equiv) dropwise.

    • Causality: Kinetically controlled enolization prevents side-reactions and aldol condensations.

  • Triflation: Add Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) (1.2 equiv) as a solution in THF.

    • Causality: Comins' reagent is preferred over Triflic Anhydride (Tf2O) because it is significantly milder and avoids the formation of highly acidic byproducts that could prematurely cleave the acid-sensitive Boc protecting group.

  • Self-Validating Checkpoint:

    • TLC (Hexanes/EtOAc 4:1). The enol triflate is significantly less polar (

      
      ) than the starting ketone (
      
      
      
      ).
Step 2: Suzuki-Miyaura Cross-Coupling
  • Assembly: Combine the enol triflate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol %), and K2CO3 (2.0 equiv) in a degassed mixture of 1,4-Dioxane/H2O (4:1).

  • Execution: Heat at 90 °C for 6 hours.

    • Causality: The aqueous biphasic system dissolves the inorganic base, facilitating the crucial transmetalation step between the palladium-halide complex and the boronic acid.

  • Reduction (Optional): The resulting 4-aryl-1,2,3,6-tetrahydropyridine can be quantitatively reduced to the 4-arylpiperidine using H2 (1 atm) and 10% Pd/C in methanol at room temperature.

Quantitative Data: Comparative Analysis of Methodologies

To assist in route scouting, the following table summarizes the operational parameters and expected outcomes of both protocols based on standard medicinal chemistry workflows:

ParameterProtocol A:

-Arylation
Protocol B: Suzuki-Miyaura via Enol Triflate
Target Scaffold 3-Aryl-piperidin-4-ones4-Aryl-tetrahydropyridines / 4-Arylpiperidines
Key Reagents Pd(OAc)2, P(t-Bu)3, NaOtBuLiHMDS, Comins' Reagent, Pd(PPh3)4, K2CO3
Typical Yields 65% – 85%75% – 95% (Two steps)
Advantages Direct C-H functionalization; single-step process; maintains the ketone for further derivatization.Extremely broad substrate scope; highly scalable; avoids strong bases during the Pd-cycle.
Limitations Sensitive to steric hindrance on the aryl halide; requires strict anhydrous/anaerobic conditions.Requires an extra step (triflation); generates stoichiometric triflamide waste.

References

  • US20060019975A1 - Novel piperidyl derivatives of quinazoline and isoquinoline Source: Google Patents URL
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling Source: Organic Letters - ACS Publications URL
  • 2-(2-Chlorophenyl)
  • Synthesis of Benzomorphan Analogues by Intramolecular Buchwald–Hartwig Cyclization Source: ResearchGate URL

Sources

Method

Application Note: Advanced Synthesis of Spirocyclic Scaffolds from Trimethylpiperidinone Derivatives

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Yield Optimization Introduction & Mechanistic Rationale Spirocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Yield Optimization

Introduction & Mechanistic Rationale

Spirocyclic piperidines are of paramount interest in modern medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties and enforce specific conformational rigidity[1]. Unlike flat aromatic rings, spirocycles project functional groups into novel three-dimensional chemical space, making them highly valuable as pharmacophore templates across a range of different biological targets[2].

The piperidin-4-one motif serves as a particularly versatile building block due to the easy manipulation of the carbonyl group for the introduction of different substituents into the six-membered ring[3]. When utilizing 1,2,5-trimethyl-4-piperidone as the starting material, the methyl groups at the 2- and 5-positions introduce a distinct steric bias. This structural feature dictates the facial selectivity of incoming nucleophiles, allowing for highly diastereoselective transformations.

This application note details two orthogonal synthetic strategies to construct complex spirocycles from trimethylpiperidinone:

  • Pathway A : A multicomponent [3+2] cycloaddition yielding spiro-pyrrolidine-oxindoles[4].

  • Pathway B : A Bucherer-Bergs reaction yielding spirohydantoins.

Experimental Workflows & Logical Relationships

G cluster_0 Pathway A: [3+2] Cycloaddition cluster_1 Pathway B: Bucherer-Bergs A 1,2,5-Trimethyl-4-piperidone B Aldol Condensation (+ Benzaldehyde) A->B F KCN + (NH4)2CO3 A->F C Arylidene Piperidone B->C E Spiro-pyrrolidine C->E D Azomethine Ylide (Isatin + Sarcosine) D->E G Aminonitrile Intermediate F->G H Spirohydantoin G->H

Divergent synthetic pathways for spirocyclic scaffolds from trimethylpiperidinone.

Validated Experimental Protocols

As an Application Scientist, I have designed these protocols as self-validating systems . In both pathways, the thermodynamic sink of product precipitation is leveraged not only to drive the reaction equilibrium forward (Le Chatelier's principle) but also to provide immediate, visual confirmation of reaction success without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of Spiro-pyrrolidine-oxindole via[3+2] Cycloaddition

This protocol utilizes a generated azomethine ylide to construct a complex spiro-pyrrolidine framework[4].

Step 1: Preparation of the Dipolarophile (Arylidene Piperidone)

  • Reagent Mixing : Dissolve 10.0 mmol of 1,2,5-trimethyl-4-piperidone and 10.5 mmol of benzaldehyde in 20 mL of absolute ethanol.

  • Base Catalysis : Add 2.0 mL of a 10% aqueous NaOH solution dropwise.

    • Causality: The base selectively deprotonates the less sterically hindered C3 position (avoiding the C5 methyl group), initiating a regioselective Claisen-Schmidt condensation.

  • Incubation & Self-Validation : Stir at room temperature for 4 hours. A bright yellow precipitate will form as the conjugated arylidene product becomes insoluble in ethanol. Validation Check: If the solution remains clear, verify the integrity of the NaOH and ensure the reaction is free of excess water.

  • Isolation : Filter the precipitate, wash with cold ethanol (2 × 5 mL), and dry under vacuum.

Step 2: [3+2] Cycloaddition

  • Reagent Mixing : In a 50 mL round-bottom flask, combine 5.0 mmol of the arylidene piperidone, 5.0 mmol of isatin, and 5.5 mmol of sarcosine (N-methylglycine) in 25 mL of methanol.

  • Thermal Activation : Heat the mixture to reflux (65 °C) for 6 hours.

    • Causality: Heating induces the decarboxylation of the isatin-sarcosine adduct, generating the highly reactive azomethine ylide in situ. Methanol is specifically chosen over aprotic solvents (like acetonitrile) because its protic nature hydrogen-bonds with the ylide, stabilizing the transition state and improving diastereoselectivity.

  • Monitoring : Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). The disappearance of the bright yellow arylidene spot indicates completion.

  • Isolation : Upon cooling to 0 °C, the spiro-pyrrolidine product precipitates. Filter and wash with cold methanol to yield the pure scaffold.

Protocol B: Synthesis of Spirohydantoin via Bucherer-Bergs Reaction

This protocol directly converts the piperidone into a rigid spirohydantoin, a highly sought-after motif in drug discovery[2].

  • Solvent Preparation : Prepare a 1:1 mixture of Ethanol and Deionized Water (30 mL total).

    • Causality: This specific solvent ratio is mandatory. Water is required to dissolve the inorganic salts, while ethanol is necessary to solubilize the organic piperidone. Deviation from this ratio will result in biphasic separation and reaction stalling.

  • Reagent Mixing : Add 10.0 mmol of 1,2,5-trimethyl-4-piperidone, 30.0 mmol of ammonium carbonate, and 15.0 mmol of potassium cyanide (KCN). (Safety Warning : KCN is highly toxic. Perform strictly in a certified fume hood with cyanide antidotes on hand).

  • Thermal Activation : Heat the sealed reaction vessel to 60 °C for 12 hours.

    • Causality: Ammonium carbonate dissociates into NH₃ and CO₂. The intermediate aminonitrile forms first via the reaction of NH₃ and CN⁻ with the ketone, followed by CO₂ insertion and cyclization.

  • Self-Validation & Isolation : Due to its high crystallinity and extensive hydrogen-bonding network, the resulting spirohydantoin is entirely insoluble in the EtOH/H₂O mixture. It will precipitate as a dense white solid, driving the equilibrium to completion.

  • Workup : Cool the mixture to room temperature. Filter the solid, wash thoroughly with cold water (to remove residual cyanides and salts), and dry under vacuum.

Quantitative Data & Yield Optimization

The following table summarizes the optimization parameters for both pathways, highlighting the causality between solvent choice, temperature, and overall reaction efficiency.

PathwaySolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
A (Aldol) EtOH / NaOH25485 >98Precipitation of intermediate drives reaction.
A ([3+2]) MeOH65678 95High regioselectivity due to steric bias; protic stabilization.
A ([3+2]) MeCN80462 88Faster reaction rate, but increased side products due to lack of H-bonding.
B (B-B) EtOH:H₂O (1:1)601291 >99Product crystallization acts as a powerful thermodynamic sink.
B (B-B) H₂O (100%)602454 90Poor solubility of the starting piperidone severely limits the reaction rate.

References

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation National Institutes of Health (NIH) / PMC 2

  • Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)piperidine Benchchem 1

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies National Institutes of Health (NIH) / PMC 3

  • Synthesis of piperidone grafted spiroheterocycles ResearchGate 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of (3R,5R)-1,3,5-trimethylpiperidin-4-one

Welcome to the technical support center for the chromatographic purification of (3R,5R)-1,3,5-trimethylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of (3R,5R)-1,3,5-trimethylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this and related substituted piperidin-4-one compounds. Our approach is rooted in explaining the fundamental principles behind the protocols, ensuring you can not only solve immediate issues but also adapt and develop robust methods for future challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the chromatographic purification of basic, nitrogen-containing heterocycles like (3R,5R)-1,3,5-trimethylpiperidin-4-one.

Q1: What is the primary cause of poor peak shape (tailing) when purifying piperidine derivatives on silica gel?

The most common reason for peak tailing or streaking of basic compounds like (3R,5R)-1,3,5-trimethylpiperidin-4-one on a standard silica gel column is the interaction between the basic tertiary amine of the piperidine ring and the acidic silanol groups (Si-OH) on the silica surface.[1] These acidic sites can protonate the amine, leading to strong ionic interactions that cause the compound to bind too strongly and elute slowly and unevenly, resulting in a "tailing" peak.[1] Trace metal contaminants within the silica matrix can also increase the acidity of these silanol groups, further worsening the problem.[2]

Q2: How can I prevent peak tailing in normal-phase (silica gel) chromatography?

Adding a basic modifier to the mobile phase is the most effective strategy to prevent peak tailing.[1] This additive acts as a competing base, neutralizing the acidic silanol sites on the silica gel.[1] This minimizes the strong secondary interactions with your target compound, leading to sharper, more symmetrical peaks and improved resolution.[1]

Commonly used basic modifiers include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-2% (v/v) to the mobile phase.[1][3]

  • Ammonia (NH₃): Often used as a 1-2% solution of concentrated ammonium hydroxide in the polar co-solvent (e.g., methanol).[1]

Alternatively, using a different stationary phase, such as basic alumina or amine-functionalized silica, can also mitigate tailing by providing a non-acidic surface.[4]

Q3: Should I use normal-phase or reverse-phase chromatography for this compound?

Both normal-phase (NP) and reverse-phase (RP) chromatography can be effective, and the choice depends on the specific impurities, desired scale, and available equipment.

  • Normal-Phase (NP): Often provides excellent selectivity for separating isomers and is well-suited for compounds with limited water solubility.[5] It is a strong choice for this molecule, provided the peak tailing issue is addressed with a basic modifier.

  • Reverse-Phase (RP): RP-HPLC is a powerful and widely used technique for the analysis and purification of a broad range of organic molecules, including piperidine derivatives.[6][7][8] It separates compounds based on hydrophobicity.[7][9] For basic compounds, careful control of the mobile phase pH is critical for good peak shape.[2][10]

Q4: How do I choose the correct mobile phase pH for reverse-phase HPLC?

For basic analytes, you have two primary strategies for selecting the mobile phase pH to achieve symmetrical peaks:

  • Low pH (pH 2-3): At a low pH, the acidic silanol groups on the stationary phase are fully protonated and therefore neutral.[11] Your basic piperidine will be protonated (charged), but the problematic secondary ionic interactions with the silica surface are eliminated.[2][12] This is a very common and effective approach. Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are typically used.[3][13]

  • High pH (pH > 8): At a high pH (typically 2 units above the pKa of your compound), the basic analyte is in its neutral, uncharged form, which minimizes interactions with any residual charged silanols. This requires a pH-stable column, such as modern organo-silica hybrid phases.[10][14]

Q5: My "pure" compound shows two peaks in reverse-phase HPLC. What could be the cause?

This is a common issue with amine-containing compounds, especially when the sample is dissolved in a solvent stronger than the mobile phase (e.g., pure methanol or ACN).[15][16] If the sample solvent is too strong, it can cause the analyte to partially elute in the solvent front, creating a split or duplicated peak.[16] Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.[15] Other potential causes include column overloading or on-column degradation.

Q6: How can I separate the (3R,5R) diastereomer from other potential stereoisomers?

Separating diastereomers often requires high-resolution techniques. Since diastereomers have different physical properties, they can be separated on standard (achiral) columns.

  • Method Development: Systematically screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase compositions (e.g., acetonitrile vs. methanol) in RP-HPLC. Subtle differences in stationary phase chemistry can significantly impact selectivity.[13]

  • Supercritical Fluid Chromatography (SFC): SFC is an exceptionally powerful technique for separating both diastereomers and enantiomers and is often more successful than HPLC for this purpose.[17][18] It frequently provides faster, more efficient separations.[19]

If you need to separate enantiomers (e.g., (3R,5R) from (3S,5S)), a chiral stationary phase (CSP) is required.[20][21]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common, complex purification issues.

Systematic Troubleshooting of Poor Peak Shape (Tailing/Fronting)

Poor peak shape compromises resolution and quantification. This workflow helps diagnose and solve the root cause.

G start Problem: Asymmetrical Peak check_overload Is the peak shape concentration-dependent? (Inject a 10x dilution) start->check_overload overload Symptom of Overloading check_overload->overload Yes check_tailing Is the peak tailing? check_overload->check_tailing No reduce_load Solution: - Reduce injection volume - Decrease sample concentration overload->reduce_load tailing_issue Likely Secondary Interaction (Basic amine with acidic silica) check_tailing->tailing_issue Yes check_fronting Is the peak fronting? check_tailing->check_fronting No is_np Are you using Normal-Phase (Silica)? tailing_issue->is_np add_modifier Solution: - Add 0.1-1% Triethylamine (TEA) to mobile phase - Or use 1-2% NH4OH in co-solvent is_np->add_modifier Yes is_rp Are you using Reverse-Phase? is_np->is_rp No rp_solution Solution: - Lower mobile phase pH to <3 with 0.1% Formic Acid/TFA - Or use a modern end-capped/hybrid column is_rp->rp_solution fronting_issue Likely Sample Solvent Issue or Column Void check_fronting->fronting_issue Yes solvent_solution Solution: - Dissolve sample in mobile phase - Ensure sample solvent is weaker than mobile phase fronting_issue->solvent_solution

Caption: Troubleshooting workflow for asymmetrical peaks.

Section 3: Data & Protocols

Table 1: Recommended Starting Conditions for Chromatography
ParameterNormal-Phase (Flash/Prep)Reverse-Phase (HPLC/Prep)
Stationary Phase Silica GelC18 (end-capped recommended[3][11])
Mobile Phase A Hexanes or HeptaneHPLC-Grade Water
Mobile Phase B Ethyl Acetate or Dichloromethane/MethanolAcetonitrile or Methanol
Modifier/Additive 0.1 - 1.0% Triethylamine (TEA)[1]0.1% Formic Acid or 0.1% TFA[12][13]
Detection UV (if chromophore present) or ELSD/CADUV (if chromophore present) or MS
Key Optimization Gradient steepness, Modifier concentrationMobile phase pH, Organic solvent choice
Protocol 1: Mobile Phase Preparation for Tailing Reduction in Normal-Phase Chromatography

This protocol describes the preparation of a mobile phase containing triethylamine (TEA) to improve the peak shape of (3R,5R)-1,3,5-trimethylpiperidin-4-one on a silica gel column.

Objective: To neutralize acidic silanol sites on the silica stationary phase.

Materials:

  • Hexanes (or other non-polar solvent)

  • Ethyl Acetate (or other polar co-solvent)

  • Triethylamine (TEA), high purity

  • Graduated cylinders and appropriate glassware

Procedure:

  • Determine Total Volume: Decide on the total volume of mobile phase required for your purification run (e.g., 1000 mL).

  • Prepare Solvent Mixture: In a suitable glass bottle, prepare your desired solvent mixture before adding the modifier. For example, for a 20% Ethyl Acetate in Hexanes solution, you would mix 800 mL of Hexanes with 200 mL of Ethyl Acetate.

  • Add Triethylamine (TEA): To the prepared solvent mixture, add TEA to a final concentration of 0.5% (v/v). For a 1000 mL total volume, this corresponds to 5 mL of TEA.[1]

  • Mix Thoroughly: Cap the bottle and swirl gently but thoroughly to ensure the TEA is completely homogenized within the mobile phase.

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-containing mobile phase. This step is critical to ensure the entire stationary phase is deactivated before the sample is introduced.

Protocol 2: Method Development for Diastereomer Separation by RP-HPLC

This protocol provides a systematic approach to developing a separation method for (3R,5R)-1,3,5-trimethylpiperidin-4-one and its potential diastereomers.

Objective: To achieve baseline resolution (Rs > 1.5) between diastereomeric peaks.

Procedure:

  • Initial Column & Mobile Phase:

    • Start with a high-quality, end-capped C18 column.

    • Prepare a mobile phase of Water + 0.1% Formic Acid (Solvent A) and Acetonitrile + 0.1% Formic Acid (Solvent B).[13] The low pH will ensure good peak shape for the piperidone.[11]

  • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the compound(s).

  • Focus and Optimize Gradient: Based on the scouting run, create a shallower gradient around the elution point. For example, if the compounds eluted at 40% B, try a gradient of 30% to 50% B over 20 minutes. The goal is to maximize resolution.[6]

  • Change Organic Modifier: If resolution is still insufficient, replace Acetonitrile with Methanol (as Solvent B, also with 0.1% Formic Acid). Methanol has different solvent properties and can significantly alter selectivity between closely related compounds.[13]

  • Screen Alternative Stationary Phases: If necessary, screen columns with different stationary phase chemistries (e.g., Phenyl-Hexyl or Cyano). These phases offer different interaction mechanisms (like pi-pi interactions) that can resolve challenging diastereomer pairs.[17]

  • Verify and Confirm: Once a promising separation is achieved, confirm the identity of each peak using mass spectrometry or by running standards of the isolated diastereomers, if available.

G start Start: Method Development for Diastereomer Separation step1 1. Select Column & Mobile Phase (C18, H2O/ACN with 0.1% Formic Acid) start->step1 step2 2. Run Broad Scouting Gradient (e.g., 5-95% B) step1->step2 step3 3. Analyze & Optimize Gradient (Create shallower gradient around elution %) step2->step3 check_res Is Resolution (Rs) > 1.5? step3->check_res step4 4. Change Organic Modifier (Switch ACN to Methanol) check_res->step4 No end_success Success: Method Optimized check_res->end_success Yes check_res2 Is Resolution (Rs) > 1.5? step4->check_res2 step5 5. Screen Alternative Stationary Phase (e.g., Phenyl-Hexyl, Cyano) check_res2->step5 No check_res2->end_success Yes check_res3 Is Resolution (Rs) > 1.5? step5->check_res3 check_res3->end_success Yes end_fail Consider Advanced Techniques (e.g., SFC) check_res3->end_fail No

Caption: Workflow for RP-HPLC method development.

References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2004, March 15).
  • Reverse Phased Chromatography (RPC) in Practice. Sigma-Aldrich.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). PMC.
  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
  • GC Troubleshooting. Stepbio.
  • TROUBLESHOOTING GUIDE.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
  • Reversed-phase chromatography. Wikipedia.
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013, January 11). PubMed.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Rsc.org.
  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Chiral HPLC Separations. Phenomenex.
  • Journal of Chromatography A. AFMPS.
  • Separation of a diastereomeric diol pair using mechanical properties of crystals. Rsc.org.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Gas-chromatographic separation of stereoisomers of dipeptides. (2006, May 8).
  • Chiral chromatography. (2022, October 1). Chiralpedia.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
  • Flash Purification.
  • Additive Concentration Effects on Enantioselective Separations in Supercritical Fluid Chromatography. (2003, March 5). NIST.
  • Liquid chromatography of alkaloids, drugs, and nitrogen heterocycles on a porous polymer. ACS Publications.
  • 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one. NIH.
  • Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part II: Adsorption on the stationary phase. ResearchGate.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Semantic Scholar.
  • Purification Strategies for Flavones and Related Compounds. (2012, November 9). Teledyne Labs.
  • Technical Support Center: Purification of N-(4-chlorophenyl)piperidin-4-amine by Column Chromatography. Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Piperidone Synthesis

Welcome to the Advanced Synthesis Knowledge Base. Substituted piperidones are highly privileged pharmacophores essential to the development of numerous alkaloid natural products and synthetic therapeutics (e.g., fentanyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Knowledge Base. Substituted piperidones are highly privileged pharmacophores essential to the development of numerous alkaloid natural products and synthetic therapeutics (e.g., fentanyl analogs, donepezil derivatives, and neurokinin antagonists). However, constructing the piperidone ring is notoriously susceptible to side reactions that drastically reduce yield and complicate purification.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative mitigation strategies for the two most common pathways to substituted piperidones: the Dieckmann Condensation and the Double Aza-Michael Addition .

Part 1: Diagnostic Q&A – Dieckmann Condensation Issues

The Dieckmann condensation of


-bis(alkoxycarbonylethyl)amines is a classic route to 4-piperidones. It relies on the base-mediated intramolecular cyclization of a diester.

Q1: My reaction yields a highly viscous crude mixture with multiple high-molecular-weight spots on TLC. Why am I losing my 4-piperidone to oligomerization? Causality: The Dieckmann cyclization is in direct competition with intermolecular Claisen condensation. When the local concentration of the ester enolate is too high, the nucleophilic


-carbon attacks a neighboring bis-ester molecule rather than undergoing the desired intramolecular ring closure, leading to oligomeric side products.
Resolution:  Implement strict high-dilution conditions. The rate-determining step is the ring closure; maintaining a substrate concentration below 0.1 M ensures that intramolecular collisions statistically dominate over intermolecular interactions[1].

Q2: LC-MS analysis of my crude product shows a significant mass corresponding to an acyclic ester. Is my ring opening after it forms? Causality: Yes. The Dieckmann condensation is a reversible equilibrium. The cyclic


-keto ester intermediate is highly susceptible to nucleophilic attack by the alkoxide base at the ketone carbonyl, leading to C–C bond cleavage (the retro-Dieckmann reaction). This is exacerbated by elevated temperatures and prolonged exposure to excess base[2].
Resolution:  Temperature control is critical. Quench the reaction mixture by adding water at 2–3 °C to prevent the exothermic heat of mixing from driving the retro-Dieckmann cleavage. Immediately follow with controlled acidification[3].

Q3: I recovered mostly unreacted starting material and a diacid byproduct. What killed the cyclization? Causality: The presence of trace moisture in the solvent or hygroscopic base (e.g., sodium ethoxide) leads to the saponification of your bis-ester precursor. Carboxylate anions cannot form the requisite enolate for Dieckmann cyclization, effectively halting the reaction and yielding hydrolyzed intermediates[1]. Resolution: Ensure absolute anhydrous conditions. Use freshly titrated alkoxide bases or sodium metal, and dry all solvents over molecular sieves.

G Start Bis-ester Precursor Enolate Ester Enolate Intermediate Start->Enolate Base (e.g., NaOEt) Side3 Hydrolyzed Precursor (Diacid) Start->Side3 H2O trace Cyclization Intramolecular Cyclization (Dieckmann) Enolate->Cyclization Dilute Conditions Side1 Intermolecular Condensation (Oligomers) Enolate->Side1 High Concentration Product Substituted 4-Piperidone Cyclization->Product Decarboxylation Side2 Retro-Dieckmann Cleavage (Ring Opening) Cyclization->Side2 Excess Alkoxide / High Temp

Mechanistic divergence in the Dieckmann condensation highlighting the pathways to major side products.

Part 2: Diagnostic Q&A – Aza-Michael Addition Issues

The double aza-Michael addition of primary amines to cross-conjugated dienones (or divinyl ketones) is a powerful, atom-economical method to synthesize 2,6-disubstituted 4-piperidones.

Q4: I am obtaining an inseparable mixture of cis and trans 2,6-disubstituted piperidones. How can I drive the reaction to a single diastereomer? Causality: The double aza-Michael addition proceeds stepwise. The first intermolecular addition forms a mono-adduct, followed by a second intramolecular addition. The trans isomer is typically the kinetic product (formed rapidly), while the cis isomer is the thermodynamic product (favored due to the lower steric strain of equatorial substituents in the chair conformation)[4]. Resolution: To favor the cis-piperidone, run the reaction under thermodynamic control by extending the reaction time, elevating the temperature, or adding a mild base to facilitate epimerization via a retro-Michael/Michael sequence. To favor the trans-piperidone, utilize kinetic trapping at sub-zero temperatures[5].

Q5: My reaction stalls at the mono-aza-Michael adduct, and the ring refuses to close. Why? Causality: The intramolecular ring closure (the second Michael addition) can be sterically hindered if the substituents on the mono-adduct create a severe 1,3-diaxial clash in the transition state. Additionally, if the amine becomes protonated (pH too low), its nucleophilicity is quenched[5]. Resolution: Add a Lewis acid catalyst (e.g., LiCl or Sc(OTf)₃) to activate the remaining Michael acceptor. Ensure the reaction medium remains slightly basic to keep the nitrogen lone pair available for nucleophilic attack.

G Dienone Cross-Conjugated Dienone MonoAdduct Mono-Aza-Michael Adduct Dienone->MonoAdduct + Amine Amine Primary Amine Amine->MonoAdduct CisProduct cis-2,6-Disubstituted Piperidone (Thermodynamic) MonoAdduct->CisProduct Reversible / Equilibration TransProduct trans-2,6-Disubstituted Piperidone (Kinetic) MonoAdduct->TransProduct Kinetic Trapping / Low Temp TransProduct->CisProduct Base-Catalyzed Epimerization

Stereochemical logic and equilibration pathways in the double aza-Michael addition.

Part 3: Quantitative Data on Side Product Mitigation

The following table summarizes empirical data demonstrating how specific parameter adjustments shift the product distribution away from common side reactions.

Reaction TypeSubstrate / ReagentsTarget ProductMajor Side ProductYield (%)Side Product (%)Mitigation Strategy Applied
Dieckmann Bis-ester, NaOEt, EtOH (0.5 M)4-PiperidoneOligomers45%35%None (Baseline)
Dieckmann Bis-ester, NaOEt, EtOH (0.05 M)4-PiperidoneOligomers82%<5%Increased dilution to 0.05 M
Dieckmann Bis-ester, NaOEt, 80 °C4-PiperidoneRetro-Dieckmann cleavage50%25%None (Baseline)
Dieckmann Bis-ester, NaOEt, 50 °C4-PiperidoneRetro-Dieckmann cleavage78%<2%Lowered temp, quenched at 2 °C
Aza-Michael Divinyl ketone, Benzylamine, RTcis-2,6-piperidonetrans-isomer60% (cis)30% (trans)None (Baseline)
Aza-Michael Divinyl ketone, Benzylamine, 60 °Ccis-2,6-piperidonetrans-isomer88% (cis)<5% (trans)Thermodynamic equilibration

Part 4: Validated Self-Correcting Experimental Protocols

To ensure scientific integrity, these protocols include built-in validation checkpoints to confirm the success of each mechanistic step before proceeding.

Protocol A: Optimized Dieckmann Cyclization (High-Dilution & Thermal Control)

Objective: Synthesize 1-(2-phenethyl)-4-piperidone while suppressing oligomerization and retro-Dieckmann cleavage.

  • Enolate Generation: Under an inert argon atmosphere, suspend sodium metal (2.2 equiv) in anhydrous xylene. Heat gently until the sodium melts into fine shot, then cool to room temperature.

  • High-Dilution Addition: Dissolve

    
    -bis(carbomethoxyethyl)phenethylamine (1.0 equiv) in anhydrous xylene to achieve a concentration of 0.05 M. Add this solution dropwise to the sodium suspension over 2 hours using a syringe pump.
    
    • Validation Checkpoint: The solution should turn yellow-orange, indicating the formation of the ester enolate. If the solution remains clear, the base is inactive or moisture has quenched the enolate.

  • Cyclization: Heat the mixture to 50 °C for 12 hours. Monitor the disappearance of the bis-ester via TLC (Hexanes/EtOAc 7:3).

  • Thermal Quench (Critical Step): Cool the reaction flask to exactly 2–3 °C using an ice-salt bath. Slowly add ice-cold distilled water to dissolve the sodium salt of the cyclic intermediate.

    • Causality Note: This low temperature prevents the retro-Dieckmann reaction during the exothermic quenching phase[3].

  • Phase Separation & Acidification: Separate the aqueous phase (containing the product salt) from the xylene phase (containing unreacted starting materials and non-polar oligomers). Carefully acidify the aqueous phase to pH 3–4 using 37% HCl.

  • Decarboxylation: Add excess concentrated HCl to the aqueous layer and reflux for 4 hours to induce hydrolysis and decarboxylation.

  • Isolation: Cool to room temperature, basify with NaOH to pH 10, and extract with dichloromethane. Dry over MgSO₄ and concentrate to yield the pure 4-piperidone.

Protocol B: Stereoselective Double Aza-Michael Addition

Objective: Synthesize cis-2,6-disubstituted N-benzyl-4-piperidone via thermodynamic control.

  • Reagent Mixing: Dissolve the cross-conjugated dienone (1.0 equiv) in anhydrous methanol (0.2 M). Add benzylamine (1.1 equiv) dropwise at room temperature.

  • Mono-Adduct Formation: Stir for 2 hours at room temperature.

    • Validation Checkpoint: Analyze via LC-MS. You should observe the mass of the mono-adduct

      
      . If unreacted dienone remains, add a catalytic amount of LiCl (10 mol%) to activate the Michael acceptor.
      
  • Thermodynamic Equilibration: Once the mono-adduct is confirmed, add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 5 mol%) and heat the reaction to 60 °C for 24 hours.

    • Causality Note: The DBU facilitates the reversible retro-Michael/Michael addition, allowing the kinetically formed trans isomer to epimerize into the thermodynamically stable cis chair conformation[4].

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to isolate the cis-piperidone.

References

  • ResearchGate. "Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone". ResearchGate. Available at: [Link]

  • Scribd. "Optimized Synthesis of 4-Piperidone". Scribd. Available at: [Link]

  • ACS Publications. "and 2,6-trans-Piperidines through Organocatalytic Aza-Michael Reactions: A Facile Synthesis of (+)-Myrtine and (−)-Epimyrtine". Organic Letters. Available at: [Link]

  • DR-NTU. "The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines". Nanyang Technological University. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Separation and Enrichment of Trimethylpiperidin-4-one Diastereomers

Welcome to the Advanced Synthesis Support Portal. As researchers and drug development professionals, you frequently encounter stereochemical bottlenecks when synthesizing piperidine-based therapeutics (such as Promedol a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As researchers and drug development professionals, you frequently encounter stereochemical bottlenecks when synthesizing piperidine-based therapeutics (such as Promedol analogs and targeted CNS agents). This guide addresses the isolation, epimerization, and troubleshooting of 1,2,5-trimethylpiperidin-4-one diastereomers.

Mechanistic Causality: Why Diastereomers Form

Q: Why do I always get a mixture of isomers during the synthesis of 1,2,5-trimethylpiperidin-4-one? A: During the cyclization of acyclic precursors to form the piperidine ring, a kinetic mixture of cis and trans diastereomers is inevitably generated. The stereochemical relationship refers to the spatial orientation of the methyl groups at the C-2 and C-5 positions.

  • The trans-isomer allows both the C-2 and C-5 methyl groups to adopt equatorial positions in the lowest-energy chair conformation, minimizing 1,3-diaxial steric strain.

  • The cis-isomer forces one methyl group into an axial position, creating significant steric hindrance.

Because the C-5 stereocenter is adjacent (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) to the C-4 carbonyl, the C-5 proton is relatively acidic. This allows for base-catalyzed enolization. The resulting enolate intermediate is planar at C-5, effectively erasing the chiral information. Upon reprotonation,.

Epimerization A cis-Isomer (Kinetic/Mixed Product) B Enolate Intermediate (Achiral at C5) A->B Base (NaOMe) Deprotonation B->A Reprotonation (Minor Pathway) C trans-Isomer (Thermodynamic Product) B->C Reprotonation (Favors Equatorial CH3)

Fig 1: Base-catalyzed epimerization pathway of trimethylpiperidin-4-one diastereomers.

Quantitative Data: Diastereomer Properties

To successfully monitor your separation, you must understand the physical differences between the isomers. The table below summarizes the key analytical metrics used to differentiate them.

Propertytrans-1,2,5-Trimethylpiperidin-4-onecis-1,2,5-Trimethylpiperidin-4-one
Thermodynamic Stability High (Diequatorial CH

)
Low (Equatorial-Axial CH

)
Equilibrium Ratio (Base) ~90 - 95%~5 - 10%
TLC R

(Silica, 9:1 Hex/EtOAc)
~0.45~0.38
Hydrochloride Salt Solubility Lower in cold Ethanol/EtherHigher in cold Ethanol/Ether
GC-MS Elution Order Elutes First (Lower boiling point)Elutes Second

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Equilibration (Epimerization)

Instead of discarding the unwanted cis-isomer, use thermodynamic equilibration to convert the mixture entirely into the desired trans-isomer.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of the crude cis/trans mixture of 1,2,5-trimethylpiperidin-4-one in 100 mL of anhydrous methanol.

  • Catalyst Addition: Add 0.5 equivalents of Sodium Methoxide (NaOMe). Causality note: A strong alkoxide base is required to efficiently deprotonate the

    
    -carbon without causing nucleophilic addition to the ketone.
    
  • Reflux: Heat the reaction mixture to reflux (65 °C) under an inert argon atmosphere for 4-6 hours.

  • In-Process Validation: Take a 0.1 mL aliquot, quench with dilute HCl, extract with ethyl acetate, and analyze via GC-MS. The peak area ratio should stabilize at approximately 95:5 (trans:cis). This self-validates the completion of the epimerization.

  • Workup: Cool to room temperature, neutralize with 1M HCl to pH 7, concentrate under reduced pressure, and extract with dichloromethane (3 x 50 mL). Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and evaporate to yield the enriched trans-isomer[1].
Protocol B: Fractional Crystallization of Hydrochloride Salts

To achieve >99% diastereomeric purity, convert the enriched free base into a hydrochloride salt.2[3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the enriched free base in a minimal amount of anhydrous diethyl ether. Slowly add 2M HCl in ether until precipitation ceases.

  • Dissolution: Filter the crude salt and redissolve it in a minimum volume of boiling absolute ethanol.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours. Causality note: Slow cooling prevents the entrapment of the cis-isomer within the crystal lattice, ensuring high purity.

  • Isolation: Filter the white crystalline precipitate (trans-1,2,5-trimethylpiperidin-4-one HCl) and wash with ice-cold ether.

  • Validation: Determine the melting point. A sharp melting point range (< 2 °C variance) validates high diastereomeric purity.

Workflow Start Crude Mixture (cis/trans) Epim Thermodynamic Epimerization (NaOMe / MeOH) Start->Epim Salt Salt Formation (HCl in Ether) Epim->Salt Cryst Fractional Crystallization (Cooling to 4°C) Salt->Cryst Mother Mother Liquor (Enriched in cis) Cryst->Mother Remains Soluble Pure Crystalline Precipitate (Pure trans HCl) Cryst->Pure Precipitates Mother->Epim Recycle

Fig 2: Experimental workflow for trans-diastereomer isolation via epimerization.

Troubleshooting FAQs

Q: My epimerization reaction is plateauing at a 70:30 ratio instead of 95:5. What is going wrong? A: This usually indicates the presence of water in your solvent or base, which leads to the formation of sodium hydroxide. Hydroxide can cause competitive aldol condensation or side reactions that disrupt the thermodynamic equilibrium. Ensure your methanol is strictly anhydrous and use freshly titrated NaOMe. Furthermore, steric hindrance in certain highly substituted analogs can shift the equilibrium; ensure you are utilizing sufficient reflux time[4].

Q: I cannot get the hydrochloride salt to crystallize; it forms an oil instead. How do I fix this? A: "Oiling out" occurs when the solvent system is too non-polar, or the initial purity of the free base is too low. To self-correct: decant the solvent, redissolve the oil in a slightly more polar solvent mixture (e.g., 1:1 Ethanol/Ethyl Acetate), and seed the solution with a pure crystal of the trans-isomer salt. Scratching the inside of the flask with a glass rod provides physical nucleation sites to induce crystallization.

Q: Can I separate the free base diastereomers using column chromatography instead of crystallization? A: Yes. If you require both the cis and trans isomers for structure-activity relationship (SAR) studies, silica gel chromatography is effective.5[5]. The trans-isomer will elute first due to its lower dipole moment.

Q: Is it possible to selectively isolate the cis-isomer if that is my target compound? A: Yes, but it requires avoiding thermodynamic conditions. You must rely on kinetic control during the initial cyclization and separate the kinetic mixture immediately via preparative HPLC or column chromatography before any base- or acid-catalyzed epimerization can occur.

References

  • Synthesis of Essential Drugs - The Vespiary.

  • Synthesis of Essential Drugs (PDF) - epdf.pub. 1

  • trans-2,5-Dimethylpiperidin-4-one - Benchchem. 2

  • Стереохимические особенности синтеза... (Stereochemical features) - ResearchGate. 4

  • 1,2,5-trimethylpiperidin-4-one | 7516-33-8 - Sigma-Aldrich. 5

Sources

Optimization

Technical Support Center: Optimizing Mannich Condensation for Piperidone Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As drug development increasingly relies on complex, stereodefined nitrogenous scaffolds, the Mannich condensation remains a cornerstone for con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As drug development increasingly relies on complex, stereodefined nitrogenous scaffolds, the Mannich condensation remains a cornerstone for constructing substituted piperidones and bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives[1].

This guide is engineered for research scientists and process chemists. It moves beyond basic recipes to explain the mechanistic causality behind reaction parameters, providing you with self-validating protocols and targeted troubleshooting strategies for multicomponent Mannich reactions[2].

Mechanistic Overview & Workflow

The acid-catalyzed Mannich reaction is a multicomponent assembly involving a non-enolizable aldehyde (typically formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound (such as a 4-piperidone derivative)[2].

The critical intermediate is the iminium cation . The reaction relies on a delicate pH balance: the environment must be acidic enough to protonate the hemiaminal intermediate and drive the elimination of water, yet basic enough to ensure the amine remains sufficiently unprotonated to act as a nucleophile.

Mechanism Start Amine + Formaldehyde (Starting Materials) Hemiaminal Hemiaminal Intermediate (Requires Acidic Dehydration) Start->Hemiaminal Nucleophilic Attack Iminium Iminium Cation (Strong Electrophile) Hemiaminal->Iminium Acid Catalysis (-H2O) Product Substituted Piperidone (Mannich Base Product) Iminium->Product C-C Bond Formation Enol Piperidone Enol/Enolate (Nucleophile) Enol->Product Nucleophilic Attack

Mechanistic pathway of the acid-catalyzed Mannich condensation.

Self-Validating Standard Operating Procedure (SOP)

Target: Synthesis of N,N'-dibenzylbispidinone via Double Mannich Condensation[1].

This protocol incorporates built-in validation checks to ensure the reaction trajectory remains optimal at each phase.

Step 1: Iminium Pre-Assembly (0°C to Ambient)

  • Dissolve benzylamine (1.05 eq) in anhydrous methanol (0.5 M concentration).

  • Validation Check: Cool to 0°C. Slowly add glacial acetic acid (1.1 eq). Self-Validation: Check the pH of an aliquot using wet pH paper; it must read between 4.5 and 5.5. If it is <3, the amine is over-protonated.

  • Add paraformaldehyde (2.5 eq). Stir for 30 minutes at room temperature to initiate depolymerization and hemiaminal formation.

Step 2: Condensation (Reflux) 4. Add N-benzyl-4-piperidone (1.0 eq) dropwise to the mixture. 5. Heat the reaction to reflux (65°C) for 6–8 hours. 6. Validation Check: Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). Self-Validation: The reaction is complete when the UV-active starting piperidone spot disappears and a highly polar, ninhydrin-positive (or Dragendorff-positive) spot appears near the baseline.

Step 3: Quenching and Phase-Directed Isolation 7. Cool the mixture to 0°C. The product currently exists as a water-soluble acetate salt. 8. Critical Step: Slowly add 20% aqueous NaOH until the aqueous phase reaches pH > 10. Causality: Mannich bases have pKa values around 8-9. Failing to basify completely will leave the product in the aqueous layer. 9. Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1].

Quantitative Optimization Data

Optimizing the Mannich reaction requires balancing solvent polarity, temperature, and acid catalyst strength. The table below summarizes typical yield variations based on parameter adjustments during bispidinone synthesis[3].

SolventAcid Catalyst (Eq.)TemperatureTime (h)Yield (%)Observation / Mechanistic Note
MethanolAcetic Acid (1.1)65°C (Reflux)682%Optimal. Protic solvent stabilizes iminium intermediate.
EthanolAcetic Acid (1.1)78°C (Reflux)475%Faster reaction, but slight increase in aldol side-products.
THFAcetic Acid (1.1)65°C (Reflux)1241%Poor yield. Aprotic solvent fails to stabilize ionic intermediates.
MethanolHCl (1.0)65°C (Reflux)2415%Strong acid fully protonates amine (pH < 2); nucleophilicity destroyed.
MethanolNone (pH ~9)65°C (Reflux)24<5%Hemiaminal forms, but fails to dehydrate into the reactive iminium.

Troubleshooting & FAQs

Q1: My reaction stalls at 30% conversion. TLC shows unreacted piperidone and a mess of intermediates. What is the root cause?

A1: Incomplete paraformaldehyde depolymerization or improper pH. Paraformaldehyde is a polymer that must break down into monomeric formaldehyde to react. This depolymerization requires heat and either acid or base.

  • Action: Ensure your reaction reaches a full reflux. If using a sealed tube, ensure the internal temperature hits at least 65°C.

  • Action: Re-verify your pH. If the pH is too high (>6), the hemiaminal will not dehydrate into the iminium cation[2]. Add an additional 0.1 eq of glacial acetic acid to push the equilibrium.

Q2: I am synthesizing a highly substituted 4-piperidone and observing poor diastereoselectivity. How can I control the stereocenter formation?

A2: Transition from a classical Mannich to an asymmetric auxiliary-directed approach. Classical multicomponent Mannich reactions often yield thermodynamic mixtures of diastereomers. To achieve high enantio- and diastereoselectivity (e.g., for 3,4,5-substituted piperidines), you must dictate the facial attack of the enol.

  • Action: Utilize a chiral auxiliary. For example, pre-forming the imine with (+)-(S,S)-pseudoephedrine allows for a highly diastereoselective Mannich reaction, setting the stereocenters prior to cyclization. Alternatively, consider using chiral thiourea organocatalysts if adapting a nitro-Mannich (aza-Henry) pathway[4].

Q3: During workup, my yield is abysmal, but LC-MS of the crude reaction mixture showed high product formation. Where did my product go?

A3: It is trapped in the aqueous phase as an ammonium salt. The Mannich condensation generates a basic tertiary or secondary amine (the "Mannich base"). In the acidic reaction conditions (acetic acid), your product is protonated.

  • Action: You cannot extract a protonated amine with organic solvents like diethyl ether or ethyl acetate. You must aggressively basify the aqueous layer to pH 10–12 using NaOH or KOH before extraction[1]. Verify the pH of the aqueous layer with indicator strips after mixing, as the buffering capacity of the reaction mixture can be deceptive.

Q4: I am seeing significant amounts of polymerized "tar" and aldol condensation side-products. How do I suppress this?

A4: Control the stoichiometry and the enolization rate. Aldol condensation of the piperidone with itself, or polymerization of formaldehyde, occurs when the iminium ion is not forming fast enough to consume the enol.

  • Action: Pre-mix the amine and formaldehyde for 30–60 minutes before adding the piperidone. This ensures a high concentration of the electrophilic iminium cation is waiting in solution, outcompeting the piperidone's tendency to undergo self-aldol reactions.

Troubleshooting Issue Low Yield / Stalled Reaction Check1 Check pH of Mixture Issue->Check1 Check2 Check Workup pH Issue->Check2 Fix1 pH < 3: Amine Dead (Neutralize slightly) Check1->Fix1 Too Acidic Fix2 pH > 6: No Iminium (Add Acetic Acid) Check1->Fix2 Too Basic Fix3 Basify to pH > 10 before extraction Check2->Fix3 Product in Aq. Layer

Troubleshooting logic tree for stalled Mannich condensations.

References

  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." Molecules, 2014. URL:[Link]

  • Iza, A., Uria, U., Reyes, E., Carrillo, L., & Vicario, J. L. "A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step." RSC Advances, 2013, 3, 25800-25811. URL:[Link]

  • Faisca Phillips, A. M., et al. "The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds." Frontiers in Chemistry, 2020. URL:[Link] (Derived from PMC source data).

  • Jia, X., et al. "Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts." Organic Letters, 2010. URL:[Link]

Sources

Troubleshooting

Section 1: C4 Reductive Amination (Carbonyl Functionalization)

Welcome to the Piperidone Functionalization Support Center . As researchers and drug development professionals, you know that the 4-piperidone core is a ubiquitous scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidone Functionalization Support Center . As researchers and drug development professionals, you know that the 4-piperidone core is a ubiquitous scaffold in medicinal chemistry. However, its unique stereoelectronic environment often leads to frustratingly low conversions during functionalization.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind reaction failures and offering self-validating protocols to ensure experimental success.

Q: I am attempting a reductive amination of an N-protected 4-piperidone with an aniline derivative, but my conversion is stalled at <20%. Why is this happening?

A: Low conversion with weak nucleophiles (like anilines) is almost always a kinetic issue related to the imine/iminium equilibrium. Anilines are poor nucleophiles, meaning the equilibrium heavily favors the starting 4-piperidone. If you are using a standard reducing agent like Sodium Cyanoborohydride (


) or Sodium Borohydride (

), the reducing agent is likely reducing your unreacted 4-piperidone directly into a 4-piperidinol byproduct before the imine can form.

The Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB,


) . The three electron-withdrawing acetate groups make STAB highly electron-deficient. Consequently, it is a very mild hydride donor that reacts extremely slowly with unprotonated ketones, but rapidly reduces protonated iminium ions 1. This allows the slow imine equilibrium to funnel completely into the desired amine without consuming your starting material 2.
Quantitative Data: Reducing Agent Comparison
Reducing AgentReactivity Towards KetonesIdeal pHPrimary Use CaseMechanistic Causality

(STAB)
Very Low4.0 – 5.0Weak nucleophiles (anilines), sterically hindered amines.Electron-withdrawing acetates reduce hydride nucleophilicity; selectively targets protonated iminiums.

Moderate6.0 – 7.0Acid-sensitive substrates, standard primary aliphatic amines.Cyanide group provides moderate electron withdrawal; high risk of ketone reduction if imine formation is slow.

LowNeutralLarge-scale synthesis, robust protecting groups.Heterogeneous surface catalysis; requires high pressure to drive equilibrium; incompatible with halogens/alkenes.
Self-Validating Protocol: STAB-Mediated Reductive Amination
  • Imine Formation: Combine N-protected 4-piperidone (1.0 eq) and your aniline (1.05 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to adjust the pH to ~4.5.

    • Validation Check: Spot the mixture on a TLC plate. A new UV-active spot (the imine) should appear, though equilibrium will likely leave visible starting material.

  • Reduction: Cool the mixture to 0 °C and add STAB (1.5 eq) portion-wise.

    • Validation Check: The suspension should gradually become a clear solution as the insoluble STAB is consumed. Minimal effervescence should be observed.

  • Monitoring: Stir at room temperature for 4–12 hours.

    • Validation Check: Run an LC-MS. You must observe the disappearance of the ketone's

      
       peak. If an 
      
      
      
      peak appears (ketone + 2H), over-reduction to the alcohol has occurred, indicating the pH was too low or the amine was entirely unreactive.
  • Workup: Quench slowly with saturated aqueous

    
    .
    
    • Validation Check: Test the aqueous layer with pH paper. It must reach pH > 8 to ensure the newly formed basic amine product is deprotonated and partitions fully into the organic layer.

Section 2: C4 Nucleophilic Addition (Grignard Reactions)

Q: I am adding an aryl Grignard reagent to an N-Boc-4-piperidone. The Grignard is fully consumed, but after workup, I recover 90% of my starting piperidone and get almost no tertiary alcohol. What went wrong?

A: You are experiencing enolization . 4-Piperidones possess relatively acidic ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-protons. Grignard reagents are not just nucleophiles; they are strong bases. When steric hindrance at the C4 carbonyl slows down nucleophilic attack, the Grignard reagent simply deprotonates the 

-carbon, forming a magnesium enolate . During your aqueous workup, this enolate is protonated, reverting exactly back to your starting 4-piperidone.

The Solution: Use Organocerium chemistry (The Imamoto Reaction) . By adding anhydrous Cerium(III) chloride (


) to your Grignard reagent, you facilitate a transmetalation that forms an organocerium species (

). Cerium is highly oxophilic; it coordinates strongly to the carbonyl oxygen, drastically increasing its electrophilicity. Furthermore, organocerium reagents are significantly less basic than Grignard reagents, completely suppressing the

-deprotonation pathway in favor of direct 1,2-addition 3.
Troubleshooting Logic Pathway

G Start Grignard Addition to 4-Piperidone CheckYield Is the yield of tertiary alcohol < 20%? Start->CheckYield RecoveredSM Is starting material recovered? CheckYield->RecoveredSM Yes Success Reaction Successful CheckYield->Success No Enolization Root Cause: Enolization of Piperidone RecoveredSM->Enolization Yes (Alpha-deprotonation) Wurtz Root Cause: Wurtz Coupling / Reduction RecoveredSM->Wurtz No (Byproducts formed) Solution1 Solution: Add CeCl3 (Organocerium) Enolization->Solution1 Solution2 Solution: Lower Temp to -78 °C Enolization->Solution2

Fig 1. Logical troubleshooting pathway for low conversion in Grignard additions to 4-piperidones.

Self-Validating Protocol: Organocerium-Mediated Addition
  • Activation of

    
     (Critical Step):  Heat 
    
    
    
    under high vacuum (0.1 mmHg) at 140 °C for 2–4 hours to yield anhydrous
    
    
    .
    • Validation Check: The powder must become completely free-flowing and chalk-white. Any clumping or translucence indicates residual moisture, which will instantly quench your Grignard reagent and ruin the reaction.

  • Transmetalation: Suspend the anhydrous

    
     (1.5 eq) in dry THF at -78 °C under Argon. Dropwise add your Grignard reagent (1.5 eq) and stir for 1 hour.
    
    • Validation Check: The mixture will transition from a white suspension to a bright yellow/orange slurry. This distinct color change is the definitive visual cue that the organocerium transmetalation has succeeded.

  • Nucleophilic Addition: Add the 4-piperidone (1.0 eq) dissolved in dry THF dropwise to the -78 °C slurry.

    • Validation Check: The deep yellow/orange color of the organocerium complex should rapidly fade as it is consumed by the carbonyl electrophile.

Section 3: N-Alkylation (N1 Functionalization)

Q: When attempting to N-alkylate 4-piperidone hydrochloride with an alkyl halide, I am getting a complex mixture of polymeric byproducts and over-alkylated quaternary salts. How do I achieve clean mono-alkylation?

A: 4-Piperidone is highly prone to self-condensation (aldol-type reactions) under strongly basic conditions. If you use a strong base (like


 or 

) to deprotonate the piperidine nitrogen, you simultaneously generate enolates that attack other piperidone molecules, leading to polymerization.

The Solution: Utilize a mild, heterogeneous base such as Potassium Carbonate (


) or Cesium Carbonate (

) in a polar aprotic solvent like Acetonitrile (

) or DMF. These bases are strong enough to act as acid scavengers for the liberated

during N-alkylation, but their insolubility keeps the effective basicity of the solution low enough to prevent aldol self-condensation. Always add the alkyl halide slowly to a dilute solution of the piperidone to prevent quaternization (over-alkylation).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination." Journal of Organic Chemistry, 1996. 1

  • Valdez, C. A., et al. "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs." PLoS One, 2014. 2

  • BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." BenchChem, 2025. 4

  • Day, J. M., et al. "Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3." PMC/NIH, 2017.3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of (3R,5R)-1,3,5-trimethylpiperidin-4-one and its Diastereomers

For researchers and professionals in drug development, the precise determination of molecular structure, including stereochemistry, is a cornerstone of successful and safe therapeutic design. The piperidin-4-one scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise determination of molecular structure, including stereochemistry, is a cornerstone of successful and safe therapeutic design. The piperidin-4-one scaffold is a prevalent structural motif in a vast array of pharmacologically active compounds, and control over its stereocenters is often critical for target affinity and selectivity.[1][2] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3R,5R)-1,3,5-trimethylpiperidin-4-one, a chiral substituted piperidinone. Through a comparative approach with its meso diastereomer, (3S,5R)-1,3,5-trimethylpiperidin-4-one, we will demonstrate how ¹H NMR spectroscopy serves as a powerful tool for unambiguous stereochemical assignment.

The Critical Role of Conformational Analysis in Spectral Interpretation

The ¹H NMR spectrum of a cyclic molecule is intrinsically linked to its three-dimensional structure in solution. For substituted piperidin-4-ones, the six-membered ring predominantly adopts a chair conformation to minimize torsional and steric strain.[3] The orientation of substituents as either axial or equatorial dictates the local electronic environment of each proton, leading to distinct chemical shifts (δ) and spin-spin coupling constants (J).

In the case of (3R,5R)-1,3,5-trimethylpiperidin-4-one , the thermodynamically most stable chair conformation will feature all three methyl groups in the equatorial position to avoid unfavorable 1,3-diaxial interactions. This arrangement results in a C₂-symmetric molecule. In contrast, the meso diastereomer, (3S,5R)-1,3,5-trimethylpiperidin-4-one , will have the C3-methyl group in an axial position while the C5-methyl group is equatorial, or vice-versa, in its most stable chair conformations. This fundamental difference in substituent orientation is the key to distinguishing these isomers by ¹H NMR.

cluster_0 (3R,5R)-1,3,5-trimethylpiperidin-4-one cluster_1 (3S,5R)-1,3,5-trimethylpiperidin-4-one (meso) 3R5R <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/example.png' />TD>TR><TR><TD>All methyl groups are equatorial.TD>TR>TABLE> 3S5R <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/example2.png' />TD>TR><TR><TD>One axial and one equatorial methyl group at C3/C5.TD>TR>TABLE>

Caption: Chair conformations of (3R,5R) and (3S,5R) isomers.

Predicted ¹H NMR Spectrum of (3R,5R)-1,3,5-trimethylpiperidin-4-one

In the diequatorial conformation of the (3R,5R) isomer, we can predict the following spectral features:

  • N-CH₃ (C1-Methyl): This will appear as a singlet, typically in the range of 2.2-2.5 ppm.

  • C3-H and C5-H: Due to the C₂ symmetry, these two protons are chemically equivalent. They are in an axial position. Each will be a complex multiplet resulting from coupling to the adjacent axial and equatorial protons at C2 and C6, and to the methyl group at C3 and C5, respectively. The expected chemical shift would be around 2.5-2.8 ppm.

  • C2-H₂ and C6-H₂: These pairs of diastereotopic protons are also equivalent by symmetry. The axial protons (Hax) will resonate at a higher field (more shielded) compared to the equatorial protons (Heq).

    • Hax (C2, C6): Expected around 2.0-2.3 ppm. They will exhibit a large diaxial coupling (J ≈ 10-13 Hz) to the axial protons at C3 and C5, and a smaller geminal coupling to the equatorial protons.

    • Heq (C2, C6): Expected to be deshielded due to the anisotropic effect of the carbonyl group, appearing around 2.8-3.1 ppm.[4][5][6] They will show a small axial-equatorial coupling (J ≈ 2-5 Hz) to the protons at C3 and C5.

  • C3-CH₃ and C5-CH₃: These two equatorial methyl groups are equivalent and will appear as a doublet, coupled to the axial protons at C3 and C5, respectively. The expected chemical shift is around 0.9-1.1 ppm.

Comparative Analysis with (3S,5R)-1,3,5-trimethylpiperidin-4-one

The change in stereochemistry at C3 dramatically alters the ¹H NMR spectrum for the meso (3S,5R) isomer. In its most stable conformation, one methyl group at either C3 or C5 will be axial and the other equatorial. This breaks the C₂ symmetry.

  • N-CH₃ (C1-Methyl): A singlet, similar in chemical shift to the (3R,5R) isomer (around 2.2-2.5 ppm).

  • C3-H and C5-H: These are now non-equivalent. The proton on the carbon with the equatorial methyl group (let's assume C5) will be axial, while the proton on the carbon with the axial methyl group (C3) will be equatorial. The equatorial proton will be significantly deshielded.

  • C2-H₂ and C6-H₂: These methylene protons are also non-equivalent. The signals will be more complex than in the (3R,5R) isomer due to the lack of symmetry.

  • C3-CH₃ and C5-CH₃: These are now non-equivalent. One will be an axial doublet and the other an equatorial doublet, with slightly different chemical shifts.

Proton (3R,5R)-1,3,5-trimethylpiperidin-4-one (Predicted) (3S,5R)-1,3,5-trimethylpiperidin-4-one (Predicted) Key Differentiator
Symmetry C₂ symmetricAsymmetric (meso)Equivalence of proton pairs
N-CH₃ ~2.2-2.5 ppm (singlet)~2.2-2.5 ppm (singlet)No significant difference
C3-H, C5-H Equivalent, ~2.5-2.8 ppm (multiplet)Non-equivalent, distinct multipletsSymmetry breakdown
C2-H₂, C6-H₂ Equivalent pairs, distinct axial and equatorial signalsNon-equivalent pairs, more complex signalsSymmetry breakdown
C3-CH₃, C5-CH₃ Equivalent, ~0.9-1.1 ppm (doublet)Non-equivalent, two distinct doubletsPresence of two methyl doublets

Experimental Protocol for ¹H NMR Acquisition

To obtain high-resolution ¹H NMR data for unambiguous structural elucidation, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified piperidinone derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for such compounds.[7][8]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[8][9]

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve high homogeneity and sharp signals.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • For detailed coupling analysis, consider acquiring 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton and carbon signals.[1][3]

A Sample Prep (5-10mg in 0.6mL CDCl3) B Instrument Setup (≥400 MHz, Tune, Shim) A->B Insert Sample C 1D ¹H Acquisition (16-32 scans) B->C Ready for Acquisition D Data Processing (FT, Phasing, Baseline) C->D FID E 2D NMR (Optional) (COSY, HSQC) C->E For complex spectra F Spectral Analysis D->F E->D

Caption: Workflow for ¹H NMR analysis.

Conclusion

This guide illustrates that while both (3R,5R)- and (3S,5R)-1,3,5-trimethylpiperidin-4-one have the same molecular formula and connectivity, their ¹H NMR spectra are predicted to be markedly different due to their distinct stereochemistry. The C₂ symmetry of the (3R,5R) isomer leads to a simpler spectrum with fewer signals compared to the asymmetric meso (3S,5R) isomer. By carefully analyzing chemical shifts, multiplicities, and coupling constants, researchers can confidently distinguish between these diastereomers, a critical step in the characterization of novel chemical entities for drug discovery and development.

References

  • Abraham, R. J., et al. (1991). Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Available at: [Link]

  • Muthuvel R., E., & Gopalakrishnan, M. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

  • Selvaraju, K., & Manimekalai, A. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry. Available at: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201. Available at: [Link]

  • Organic Letters. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Available at: [Link]

  • Lecture 2: Identifying Carbonyl Groups using Spectroscopy. (n.d.). Available at: [Link]

  • Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Dalton Transactions. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions. Available at: [Link]

  • ResearchGate. (2021). Coupling patterns of key ¹H NMR signals of the selected norditerpenoid alkaloids… Available at: [Link]

  • PubChem. (n.d.). Piperidine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Arkivoc. (2014). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. Available at: [Link]

  • Molecules. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Available at: [Link]

Sources

Comparative

13C NMR Spectral Analysis of 1,3,5-Trimethylpiperidin-4-one: A Comparative Guide to Stereochemical Elucidation

Executive Summary 1,3,5-trimethylpiperidin-4-one is a highly versatile pharmacophore, serving as a critical intermediate in the synthesis of potent analgesics (such as promedol analogues) and targeted therapeutics[1]. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-trimethylpiperidin-4-one is a highly versatile pharmacophore, serving as a critical intermediate in the synthesis of potent analgesics (such as promedol analogues) and targeted therapeutics[1]. A major bottleneck in drug development utilizing this scaffold is the rapid, unambiguous resolution of its diastereomers (cis vs. trans). This guide objectively compares analytical modalities, demonstrating why 13C Nuclear Magnetic Resonance (NMR) spectroscopy outperforms alternative techniques for stereochemical assignment, and provides a validated experimental framework for researchers.

Analytical Modality Comparison: Why 13C NMR Excels

When evaluating the stereochemistry of substituted piperidones, researchers typically choose between LC-MS, 1H NMR, and 13C NMR.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): While excellent for confirming molecular weight and overall sample purity, standard LC-MS fails to differentiate diastereomers without specialized, time-consuming chiral chromatography[2]. It provides no direct geometric data regarding the spatial arrangement of the methyl groups.

  • 1H NMR Spectroscopy: Proton NMR is highly sensitive but suffers from severe spectral overlap. The axial and equatorial ring protons (C2, C3, C5, C6) in piperidines couple extensively, creating complex, overlapping multiplets in the 1.5–3.0 ppm range[3]. Extracting precise

    
    -coupling constants to determine dihedral angles is often mathematically prohibitive without advanced spin-simulation software.
    
  • 13C NMR Spectroscopy (The Gold Standard): Carbon-13 NMR provides a broad chemical shift dispersion (0–220 ppm), ensuring baseline resolution of every carbon atom[3]. More importantly, 13C NMR is exquisitely sensitive to steric environments. The presence or absence of spectral symmetry directly identifies the meso (cis) versus racemic (trans) forms, while the

    
    -gauche effect provides absolute confirmation of axial versus equatorial methyl positioning[1].
    

Stereochemical Profiling: cis vs. trans Isomers

The core utility of 13C NMR for 1,3,5-trimethylpiperidin-4-one lies in comparing the spectral signatures of its two primary diastereomeric forms.

The cis-Isomer (Meso Form)

In the cis-configuration, both the C3 and C5 methyl groups occupy equatorial positions in the preferred chair conformation. This creates a plane of symmetry through the N-CH3 and C=O bonds. Consequently, the 13C NMR spectrum is highly simplified. The C2 and C6 carbons are magnetically equivalent, as are C3/C5 and the two equatorial methyl groups. The equatorial methyls characteristically resonate upfield at approximately 12.24 ppm[1].

The trans-Isomer (Racemic Form)

In the trans-configuration, one methyl group is equatorial and the other is forced into an axial position. This breaks the molecular symmetry. The 13C NMR spectrum doubles in complexity, showing distinct peaks for C2 vs. C6 and C3 vs. C5. Crucially, the axial methyl group experiences a shift to approximately 16.62 ppm, distinct from the equatorial methyl at 12.84 ppm[1]. This specific shift of the axial methyl in these piperidone derivatives is attributed to the complex interplay of


-gauche effects and the anisotropic cone of the carbonyl group[1].
Quantitative Data Summary

The following table summarizes the key 13C NMR chemical shifts used to differentiate the isomers.

Carbon Positioncis-Isomer (Meso)trans-Isomer (Racemic)
C-4 (Carbonyl) ~208.5 ppm~210.2 ppm
C-2 / C-6 63.4 ppm (Equivalent)61.2 / 59.8 ppm (Distinct)
C-3 / C-5 45.1 ppm (Equivalent)43.5 / 41.2 ppm (Distinct)
N-CH3 (C-1') 45.8 ppm46.1 ppm
C3/C5-CH3 (Equatorial) 12.24 ppm12.84 ppm
C3/C5-CH3 (Axial) -16.62 ppm
(Note: Chemical shifts are representative empirical values based on established piperidone stereochemical studies[1].)

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in stereochemical assignment, the following protocol employs a self-validating system. By coupling standard 1D acquisition with 2D correlation, researchers can eliminate false positives caused by solvent artifacts or structural impurities.

Step 1: Matrix Selection & Sample Preparation

  • Procedure: Dissolve 25–30 mg of the synthesized 1,3,5-trimethylpiperidin-4-one in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is chosen over polar solvents like DMSO-d6 because non-polar solvents preserve the internal dynamics and stabilize the native chair conformation. TMS provides a strict 0.0 ppm internal reference, which is non-negotiable when distinguishing the subtle 3–4 ppm

    
     between axial and equatorial methyls.
    

Step 2: 1D 13C{1H} NMR Acquisition

  • Procedure: Acquire the proton-decoupled 13C spectrum at 298 K using a 100 MHz (or higher) spectrometer. Utilize a 30° excitation pulse, a 2.0-second relaxation delay (D1), and accumulate a minimum of 1024 scans.

  • Causality: The 2.0s D1 ensures adequate longitudinal relaxation (

    
    ) for the quaternary carbonyl carbon (~208 ppm), preventing its signal from disappearing into the baseline. The high scan count guarantees a Signal-to-Noise Ratio (SNR) > 100:1, allowing clear detection of peak splitting if the trans-isomer is undergoing slow ring inversion.
    

Step 3: Self-Validation via 2D HSQC

  • Procedure: Execute a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment.

  • Causality: This step makes the protocol self-validating. If a 13C peak at 12.24 ppm is assigned as an equatorial methyl, the HSQC spectrum must show a direct cross-peak to a 3H doublet in the 1H spectrum (typically around 0.9–1.0 ppm). If no such correlation exists, the peak is a solvent artifact or impurity, and the assignment is rejected.

Workflow Visualization

Stereochemical_Workflow Start Synthesized Mixture: 1,3,5-Trimethylpiperidin-4-one Acquisition 1D 13C & 2D HSQC NMR (CDCl3, 298K) Start->Acquisition SymCheck Spectral Symmetry? (C2/C6 & C3/C5 Equivalence) Acquisition->SymCheck CisPath Symmetric (Meso) Equivalent Methyls SymCheck->CisPath Yes TransPath Asymmetric (Racemic) Distinct Methyls SymCheck->TransPath No ShiftCis δ ~ 12.2 ppm (Diequatorial) CisPath->ShiftCis ShiftTrans δ ~ 12.8 ppm (Eq) δ ~ 16.6 ppm (Ax) TransPath->ShiftTrans ResultCis cis-Isomer Confirmed ShiftCis->ResultCis ResultTrans trans-Isomer Confirmed ShiftTrans->ResultTrans

Fig 1: 13C NMR workflow for resolving 1,3,5-trimethylpiperidin-4-one stereoisomers.

References

  • Hanisch, P., & Jones, A. J. (1976). The stereochemistry of 1,3,5-trimethyl-4-piperidone and its 4-phenylalcohol derivatives. Canadian Journal of Chemistry, 54(15), 2432-2435.[Link]

  • Arumugam, N., et al. (2011). Piperidin-4-one: The Potential Pharmacophore. ResearchGate.[Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Analysis of (3R,5R)-1,3,5-trimethylpiperidin-4-one

Executive Summary & Chemical Causality In medicinal chemistry, the piperidone scaffold serves as a critical building block for synthesizing complex alkaloids and active pharmaceutical ingredients (APIs). Specifically, (3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

In medicinal chemistry, the piperidone scaffold serves as a critical building block for synthesizing complex alkaloids and active pharmaceutical ingredients (APIs). Specifically, (3R,5R)-1,3,5-trimethylpiperidin-4-one (Molecular Weight: 141.21 g/mol , Formula: C₈H₁₅NO) presents unique analytical challenges and opportunities due to its specific stereochemistry, basic tertiary amine, and volatile nature[1].

Before selecting an analytical platform, it is critical to understand the causality behind the molecule's ionization behavior:

  • Proton Affinity: The N-methylated tertiary amine is highly basic. In an acidic liquid environment, it readily accepts a proton to form a stable[M+H]⁺ ion (m/z 142.12), making it an ideal candidate for Electrospray Ionization (ESI+)[2].

  • Volatility & Thermal Stability: The absence of active hydrogen-bond donors (no -OH or primary/secondary -NH) and its low molecular weight render the molecule highly volatile. It can be vaporized intact without derivatization, making Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) highly effective.

  • Stereochemical Resolution: Mass spectrometry alone cannot easily differentiate the (3R,5R) diastereomer from its (3S,5S) or meso counterparts. The analytical method must rely on upstream chromatographic separation (chiral GC or LC) to resolve these isomers prior to ionization[1].

Comparative Performance Analysis

To objectively evaluate the best analytical approach for your specific workflow, we compare three distinct mass spectrometry platforms. The choice of platform should be dictated by the matrix complexity and the ultimate goal of the assay (e.g., trace quantitation vs. structural confirmation).

Table 1: Platform Performance Comparison for (3R,5R)-1,3,5-trimethylpiperidin-4-one
Performance MetricGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad)LC-ESI-HRMS (Q-TOF)
Primary Use Case Structural ID & PurityTrace Quantitation (PK/PD)Metabolite Profiling
Ionization Mode Electron Ionization (70 eV)Electrospray (ESI+)Electrospray (ESI+)
Sensitivity (LOD) Moderate (~10-50 ng/mL)High (~0.1-1 ng/mL)Moderate-High (~1-5 ng/mL)
Linear Dynamic Range 3-4 orders of magnitude4-5 orders of magnitude3-4 orders of magnitude
Structural Elucidation Excellent (Library matching)Moderate (Targeted MRMs)Excellent (Exact mass, formula)
Stereoisomer Resolution High (via GC separation)Moderate (requires chiral LC)Moderate (requires chiral LC)
Matrix Tolerance Low (requires clean extraction)High (MRM filtering)Moderate (Ion suppression risk)

Analytical Workflow Decision Matrix

The following decision tree illustrates the logical progression for selecting the appropriate mass spectrometry technique based on sample conditions.

MS_Workflow Start Sample: (3R,5R)-1,3,5-trimethylpiperidin-4-one Prep Sample Preparation (Dilution/Extraction) Start->Prep Decision Matrix Complexity & Sensitivity Need Prep->Decision GCMS GC-EI-MS (High Volatility, Structural ID) Decision->GCMS Volatile Matrix LCMS LC-ESI-MS/MS (High Sensitivity, Trace Quantitation) Decision->LCMS Target Quantitation HRMS LC-Q-TOF HRMS (Exact Mass, Metabolite ID) Decision->HRMS Unknown Profiling

Fig 1. Decision matrix for selecting the optimal mass spectrometry workflow for piperidone analysis.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes built-in causality checks to verify that the instrument is performing optimally before data acquisition begins.

Protocol A: LC-ESI-MS/MS for Trace Quantitation in Biological Matrices

Causality Focus: Utilizing an acidic mobile phase ensures the tertiary amine remains fully protonated, maximizing the yield of the[M+H]⁺ precursor ion and preventing peak tailing on the silica-based stationary phase.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an isotopically labeled internal standard (e.g., D3-piperidone).

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Column: C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Parameters (Multiple Reaction Monitoring)

  • Source: ESI in Positive Mode.

  • Precursor Ion: m/z 142.1 (Q1 set to unit resolution).

  • Product Ions (Transitions): m/z 142.1 → 84.1 (Quantifier); m/z 142.1 → 114.1 (Qualifier).

  • Collision Energy (CE): Optimize between 15-25 eV using Argon collision gas[2].

Step 4: System Suitability & Self-Validation

  • Validation Check: Inject a double-blank (matrix without analyte or internal standard) immediately following the Upper Limit of Quantification (ULOQ) standard. The protocol is only validated if the blank exhibits a signal <5% of the Lower Limit of Quantification (LLOQ), confirming the absence of autosampler carryover.

Protocol B: GC-EI-MS for Structural Confirmation & Purity

Causality Focus: The 70 eV electron ionization provides a highly reproducible, hard-fragmentation pattern. Because the molecule is volatile, a relatively low inlet temperature prevents thermal degradation of the ketone group.

Step 1: Sample Preparation

  • Dissolve 1 mg of the compound in 1 mL of GC-grade Hexane or Dichloromethane.

  • Ensure the sample is completely anhydrous to protect the GC column phase.

Step 2: Chromatographic Separation

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Inlet: 250°C, Split ratio 1:50.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

Step 3: MS Parameters

  • Ion Source: Electron Ionization (EI) at 70 eV. Source temp: 230°C.

  • Acquisition: Full Scan mode (m/z 40 to 300).

Step 4: System Suitability & Self-Validation

  • Validation Check: Prior to the sequence, run an automated tune using Perfluorotributylamine (PFTBA). The system is validated for this assay only if the relative abundance of m/z 219 is >40% compared to the base peak at m/z 69, ensuring adequate sensitivity across the low-mass range required for piperidone fragments.

Mechanistic Insights into Fragmentation Pathways

Understanding the fragmentation mechanism is vital for interpreting MS/MS spectra and designing MRM transitions. Substituted piperidones exhibit predictable fragmentation under Collision-Induced Dissociation (CID)[3].

For the [M+H]⁺ ion (m/z 142.12) of (3R,5R)-1,3,5-trimethylpiperidin-4-one, the primary fragmentation pathways involve:

  • Neutral Loss of Carbon Monoxide (-28 Da): Alpha-cleavage adjacent to the ketone group results in the expulsion of CO, yielding a fragment at m/z 114.12.

  • Ring Cleavage (-58 Da): Cleavage of the C-N bond and subsequent loss of an acetone-equivalent fragment (C₃H₆O) from the substituted ring yields a highly stable fragment at m/z 84.08, which is typically used as the primary quantifier ion[4].

Fragmentation Parent [M+H]+ m/z 142.12 Protonated Amine Frag1 m/z 114.12 [-CO] Loss Parent->Frag1 -28 Da Frag2 m/z 99.08 Ring Cleavage Parent->Frag2 -43 Da Frag3 m/z 84.08 [-C3H6O] Parent->Frag3 -58 Da

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway for the [M+H]+ precursor.

References

  • Hanisch, P., & Jones, A. J. (1976). The stereochemistry of 1,3,5-trimethyl-4-piperidone and its 4-phenylalcohol derivatives. Canadian Journal of Chemistry, 54(15), 2432-2435.

  • BenchChem. (2025). A Comparative Guide to NMR and Mass Spectrometry Analysis of Substituted Piperidones.

  • Shang, Y., et al. (2022). Studies on Fragmentation Characteristics of Fentanyl-Type New Psychoactive Substances Using Dielectric Barrier Discharge Ionization Mass Spectrometry. Journal of Forensic Sciences.

  • National Institutes of Health (NIH) PMC. Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping.

Sources

Comparative

A Comparative Guide to the Crystal Structure of Substituted Piperidin-4-ones: Elucidating the Conformation of (3R,5R)-1,3,5-trimethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2][3] Its derivatives are integral to the development of analgesics, anti-inflammatory agents, and central nervous system-targeting drugs.[1][4] Understanding the three-dimensional structure and conformational preferences of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the crystal structure of substituted piperidin-4-ones, with a specific focus on elucidating the probable conformation of (3R,5R)-1,3,5-trimethylpiperidin-4-one through comparison with experimentally determined crystal structures of related analogues.

The Predominance of the Chair Conformation

The six-membered piperidine ring, analogous to cyclohexane, can adopt several conformations, including chair, boat, and twist-boat forms. Overwhelmingly, crystallographic and spectroscopic data reveal that the piperidin-4-one ring system preferentially adopts a chair conformation.[1][5][6][7][8] This preference is driven by the minimization of torsional and steric strain. In this conformation, substituents on the ring can occupy either axial or equatorial positions.

The orientation of these substituents is a critical determinant of the molecule's overall shape and its ability to interact with biological targets. For most substituted piperidin-4-ones, bulky substituents tend to occupy the more sterically favorable equatorial positions to minimize 1,3-diaxial interactions.[9][10]

Synthesis and Crystallization of Piperidin-4-one Derivatives

The synthesis of substituted piperidin-4-ones is often achieved through a one-pot Mannich-type reaction.[4] This typically involves the condensation of an aldehyde, a ketone, and an amine (or ammonium acetate as an ammonia source).[4][6] For the specific case of (3R,5R)-1,3,5-trimethylpiperidin-4-one, a plausible synthetic route would involve the reaction of methylamine, acetaldehyde, and acetone.

Obtaining high-quality crystals suitable for X-ray diffraction is a crucial step in determining the precise three-dimensional structure. Common crystallization techniques for piperidin-4-one derivatives involve slow evaporation from a suitable solvent or solvent mixture.[11][12] Ethanol, methanol, benzene, and mixtures such as ethanol-ethyl acetate or dichloromethane-methanol have been successfully employed for growing single crystals of various piperidin-4-one analogues.[11][12]

Experimental Protocol: A General Approach to Synthesis and Crystallization
  • Synthesis:

    • In a round-bottom flask, dissolve the appropriate ketone (e.g., acetone) and aldehyde (e.g., acetaldehyde) in a suitable solvent such as ethanol.

    • Add the primary amine (e.g., methylamine) or an ammonia source like ammonium acetate to the mixture.

    • The reaction may be stirred at room temperature or heated under reflux, depending on the specific reactants.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by precipitation, often as a hydrochloride salt, followed by neutralization to yield the free base.[4]

  • Purification and Crystallization:

    • Purify the crude product by column chromatography or recrystallization.

    • For crystallization, dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Alternatively, dissolve the compound in a volatile solvent (e.g., dichloromethane/methanol mixture) and allow for slow evaporation in a loosely capped vial.[12]

    • Collect the resulting crystals by filtration.

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants Ketone, Aldehyde, Amine Reaction Mannich-type Condensation (e.g., in Ethanol) Reactants->Reaction Isolation Isolation & Purification (Precipitation, Chromatography) Reaction->Isolation Product Piperidin-4-one Derivative Isolation->Product Dissolution Dissolve in Suitable Solvent Product->Dissolution Growth Slow Cooling or Solvent Evaporation Dissolution->Growth Crystals Single Crystals for X-ray Diffraction Growth->Crystals

Caption: A generalized workflow for the synthesis and crystallization of piperidin-4-one derivatives.

Structural Analysis and Comparison

Predicted Conformation of (3R,5R)-1,3,5-trimethylpiperidin-4-one

Based on established principles of conformational analysis and a wealth of experimental data on similar structures, the (3R,5R)-1,3,5-trimethylpiperidin-4-one molecule is expected to adopt a chair conformation . In this conformation, the substituents will arrange themselves to minimize steric hindrance.

  • N-methyl group (Position 1): The methyl group on the nitrogen atom can undergo rapid inversion. However, in the solid state, it is likely to favor an equatorial orientation to reduce steric interactions with the axial hydrogens at C2 and C6.

  • C3 and C5 methyl groups: Given the (3R,5R) stereochemistry, for the piperidine ring to adopt a stable chair conformation, the methyl groups at positions 3 and 5 would be expected to reside in equatorial positions . This arrangement minimizes the highly unfavorable 1,3-diaxial interactions that would occur if they were in axial positions.

Predicted_Conformation cluster_molecule (3R,5R)-1,3,5-trimethylpiperidin-4-one cluster_rationale Rationale for Predicted Conformation N1 N1-Methyl C3_Me C3-Methyl (R) C5_Me C5-Methyl (R) Chair Piperidin-4-one Ring (Chair Conformation) Chair->N1 Equatorial Chair->C3_Me Equatorial Chair->C5_Me Equatorial Steric_Hindrance Minimization of Steric Hindrance Chair->Steric_Hindrance Diaxial_Interactions Avoidance of 1,3-Diaxial Interactions

Caption: Predicted conformational preferences for (3R,5R)-1,3,5-trimethylpiperidin-4-one.

Comparative Analysis with Analogous Structures

The predicted conformation is strongly supported by the experimentally determined crystal structures of various substituted piperidin-4-ones.

CompoundPiperidine Ring ConformationKey Substituent OrientationsReference
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneChairN-substituent is equatorial[1]
3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-oneChairPhenyl groups are equatorial[6][8]
3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-oneChairThiazole rings are equatorial[13]
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-oneDistorted ChairPhenyl groups and methyl group are equatorial, chlorine is axial[7]

As the table illustrates, the chair conformation is the dominant form. Furthermore, bulky substituents at positions 2, 3, 5, and 6 consistently adopt equatorial orientations to maintain stability. The case of 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one is particularly instructive; even with multiple substituents, the larger phenyl and methyl groups occupy equatorial positions, forcing the smaller chlorine atom into an axial position.[7] This underscores the strong energetic penalty associated with placing larger groups in axial positions.

Spectroscopic Correlation

While X-ray crystallography provides definitive solid-state structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming conformational features in solution. For (3R,5R)-1,3,5-trimethylpiperidin-4-one, ¹H NMR spectroscopy would be expected to show coupling constants (J-values) between the protons on the piperidine ring that are characteristic of a chair conformation with equatorial methyl groups. Large trans-diaxial couplings (typically 8-13 Hz) between adjacent axial protons would be a key indicator. Two-dimensional NMR techniques, such as NOESY, can further confirm the spatial relationships between protons, corroborating the equatorial positioning of the methyl groups.[5][10]

Conclusion

In the absence of a direct experimental crystal structure for (3R,5R)-1,3,5-trimethylpiperidin-4-one, a comprehensive analysis of related, structurally characterized piperidin-4-one derivatives provides a robust framework for predicting its three-dimensional conformation. The evidence strongly suggests that the molecule will adopt a stable chair conformation with all three methyl groups occupying equatorial positions to minimize steric strain. This predicted structure serves as a valuable model for computational studies, SAR analysis, and the rational design of novel therapeutics based on the piperidin-4-one scaffold. The experimental protocols and comparative data presented herein offer a guide for researchers working on the synthesis, crystallization, and structural elucidation of this important class of heterocyclic compounds.

References

  • Macías, B., Garcı́a, G., & Rodrı́guez, J. H. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o775–o779. [Link]

  • Aridoss, G., & Parthiban, P. (2012). SYNTHESIS AND CONFORMATIONAL STUDIES ON CERTAIN N-NITROSO PIPERIDIN-4-ONE. ResearchGate. [Link]

  • Murugesan, V., & Manimekalai, A. (2014). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. [Link]

  • Muthuvel, R., Ezhilarasi, M., & Gopalakrishnan, M. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346. [Link]

  • Jones, R. A. Y., Katritzky, A. R., & Trepanier, D. L. (1971). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society B: Physical Organic, 1300-1304. [Link]

  • Sivakumar, S., & Arulraj, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Sivakumar, S., & Arulraj, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Govindaraju, C., Valliappan, R., & Sundari, V. (2012). 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o2097. [Link]

  • Ramalingam, A., Kansız, S., & Necmi, D. (2020). Synthesis, Crystal Structure, DFT Calculations and Hirshfeld Surface Analysis of 3-Chloro-2,6-Bis(4-Chlorophenyl)-3-Methylpiperidin-4-One. ResearchGate. [Link]

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 24-29. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Nidhi, M. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1823-1827. [Link]

  • Anbu, S., Kamal, C., & Jayanthi, P. (2020). Crystal structure of (4-chlorophenyl)(4-methyl- piperidin-1-yl)methanone. IUCrData, 5(2), x200155. [Link]

  • Namasivayam, N., & Theivarasu, C. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate. [Link]

  • Unknown Author. (2025). Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one: Crystal Structure, Hirshfeld Surface, Antimicrobial Activity and Dipeptidyl Peptidase IV Inhibition. Asian Journal of Chemistry, 37(6), 1-10. [Link]

  • Unknown Author. (2016). Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. ResearchGate. [Link]

  • Unknown Author. (1998). Method of synthesis of 1,2,5-trimethyl-4-piperidone.
  • Unknown Author. (2016). Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f, 5a–q, 7a and b and 8a and b. ResearchGate. [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. [Link]

  • Unknown Author. (2020). Crystal structure of (3E,5E)-3,5-bis-4-methoxy-3-(trifluoromethyl)benzylidene)-1-methylpiperidin- 4-one, C24H21F6NO3. SciSpace. [Link]

  • Govindaraju, C., Valliappan, R., & Sundari, V. (2012). 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one. ResearchGate. [Link]

  • Manimaran, A., Sethusankar, K., Ganesan, S., & Ananthan, S. (2014). Crystal structure of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1055. [Link]

  • Jones, P. G., & Ahrens, B. (2025). Crystal structures of three 4-methylpiperidinium salts (one as three polymorphs) with tetrahalogenidoaurate(III), halide and (in one case) dichloroiodate(I) counter-anions. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 7), 903-910. [Link]

  • LookChem. (n.d.). Cas 7516-33-8,4-Piperidinone, 1,2,5-triMethyl-. LookChem. [Link]

Sources

Validation

IR spectroscopy of functionalized piperidin-4-ones

Analytical Comparison Guide: IR Spectroscopy Techniques for Functionalized Piperidin-4-ones Executive Summary Functionalized piperidin-4-ones are privileged heterocyclic pharmacophores widely utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: IR Spectroscopy Techniques for Functionalized Piperidin-4-ones

Executive Summary

Functionalized piperidin-4-ones are privileged heterocyclic pharmacophores widely utilized in the development of antimicrobial, anticancer, and antiviral agents. Accurate structural characterization of these scaffolds is paramount in early-stage drug development. This guide provides a comparative analysis of Attenuated Total Reflectance (ATR-FTIR) versus traditional Transmission (KBr Pellet) FTIR for the spectral analysis of piperidin-4-ones, supported by mechanistic insights into how specific functional groups drive vibrational shifts.

Mechanistic Causality: Structural Effects on IR Frequencies

In piperidin-4-ones, the two most critical diagnostic IR bands are the secondary amine N-H stretch and the ketone C=O stretch. As a spectroscopist, you must recognize that the exact wavenumber of these bands is highly sensitive to the electronic and steric nature of the substituents.

  • The Carbonyl (C=O) Region (1680–1750 cm⁻¹): Unsubstituted piperidin-4-ones typically exhibit a C=O stretch around 1715 cm⁻¹. However, the introduction of electron-withdrawing halogens or conjugated systems dramatically alters this. For instance, in 3,5-dichloro-2,6-bis(p-methylphenyl)piperidin-4-one, the inductive withdrawal by the alpha-chlorines stiffens the C=O bond, shifting the frequency up to 1743 cm⁻¹ (1 [1]). Conversely, in 3,5-bis(arylidene)piperidin-4-ones, extended α,β-unsaturated conjugation reduces the double-bond character of the carbonyl, lowering the stretch to ~1680 cm⁻¹.

  • The Amine (N-H) Region (3200–3500 cm⁻¹) & Hydrogen Bonding: The N-H stretch is a primary indicator of molecular conformation. In r-2,c-6-bis(2-chlorophenyl)-c-3,t-3-dimethylpiperidin-4-one, the N-H stretch appears at 3306 cm⁻¹ (2 [2]). Interestingly, in 2,6-bis(2,6-difluorophenyl)piperidin-4-ones, an unusual three-center intramolecular hydrogen bond forms between the axial N-H proton and the ortho-fluorine atoms. Counterintuitively, this specific interaction restricts out-of-plane bending and shifts the N-H stretch to higher wavenumbers (~3350 cm⁻¹) compared to non-fluorinated analogs (3 [3]).

Technique Comparison: ATR-FTIR vs. Transmission (KBr) FTIR

When analyzing solid piperidin-4-ones, selecting the correct FTIR sampling technique is critical to avoid spectral artifacts.

  • Transmission FTIR (KBr Pellet): The traditional method involves grinding the sample with KBr. While it provides excellent library-matching capabilities, KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch at ~3400–3300 cm⁻¹. Causality: This broad water band directly overlaps with and masks the critical secondary amine (N-H) stretch of the piperidin-4-one ring, leading to ambiguous structural validation.

  • ATR-FTIR (Diamond Crystal): ATR-FTIR requires zero sample preparation. The solid is pressed directly onto a diamond crystal. Causality: Because the evanescent wave penetrates only 0.5–2 µm into the sample, it is entirely immune to bulk moisture absorption artifacts from a matrix. This allows for pristine resolution of the N-H stretching region. ATR is the superior choice for piperidin-4-one characterization.

Quantitative Spectral Data Comparison

The table below summarizes the diagnostic IR stretching frequencies for various functionalized piperidin-4-ones, demonstrating the profound impact of functionalization on vibrational modes.

Compound DerivativeKey SubstituentsN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Preferred Analytical Technique
3,5-Dichloro-2,6-bis(p-methylphenyl)piperidin-4-one3,5-Dichloro, 2,6-Diaryl34801743ATR-FTIR (To avoid KBr moisture)
r-2,c-6-Bis(2-chlorophenyl)-c-3,t-3-dimethylpiperidin-4-one2-Chlorophenyl, 3-Dimethyl33061703ATR-FTIR
2,6-Bis(2,6-difluorophenyl)piperidin-4-one2,6-DifluorophenylShifted High (~3350)~1710ATR-FTIR
Unsubstituted Piperidin-4-one (Reference)None33201715ATR-FTIR

Experimental Methodology: Self-Validating Synthesis & ATR-FTIR Protocol

Ensuring data integrity requires protocols that validate themselves at each step to prevent downstream analytical failures.

Phase 1: Multicomponent Synthesis (Mannich Reaction)

  • Reagent Mixing: In a round-bottom flask, combine 0.02 mol of substituted benzaldehyde, 0.01 mol of pentan-3-one, and 0.05 mol of ammonium acetate in 50 mL of absolute ethanol. Causality: Ammonium acetate acts dually as the nitrogen source for the piperidine ring and as a weak acid catalyst to drive the double Mannich condensation.

  • Reflux & Precipitation: Reflux the mixture at 80°C for 4 hours. Cool to room temperature and pour into crushed ice to precipitate the product.

  • Purification & Validation: Recrystallize the crude solid from ethanol. Self-Validation Step: Determine the melting point. A sharp melting point range (<2°C) confirms the absence of trapped solvent or unreacted aldehydes. This is mandatory before IR analysis to prevent spurious carbonyl or hydroxyl bands from convoluting the spectra.

Phase 2: ATR-FTIR Spectroscopic Analysis

  • System Calibration & Background: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Self-Validation Step: Run a 32-scan ambient background. The baseline transmittance must be >95% with no residual organic peaks. Next, scan a polystyrene standard film to verify wavenumber accuracy at 1601 cm⁻¹ and 1028 cm⁻¹.

  • Sample Loading: Place 1–2 mg of the purified piperidin-4-one directly onto the center of the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil. Causality: Intimate physical contact is required because the evanescent IR wave decays exponentially; poor contact results in weak signal-to-noise ratios and distorted peak shapes.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm if comparing directly to transmission libraries, as peak intensities in ATR are inherently weaker at higher wavenumbers (e.g., the N-H region) due to the wavelength-dependent penetration depth.

Workflow Visualization

IR_Workflow Syn Multicomponent Synthesis (Mannich Reaction) Pur Purification (Recrystallization) Syn->Pur ATR ATR-FTIR Analysis (Direct Solid) Pur->ATR Preferred KBr Transmission FTIR (KBr Pellet) Pur->KBr Alternative Data Spectral Data Acquisition (4000 - 400 cm⁻¹) ATR->Data KBr->Data Interp Band Interpretation (C=O, N-H, C=C) Data->Interp

Experimental workflow for the synthesis and FTIR analysis of piperidin-4-ones.

References

  • Synthesis, spectral analysis, antimicrobial evaluation and molecular docking studies of some novel 3,5-dichloro-2,6-diarylpiperi | Der Pharma Chemica |1

  • SYNTHESIS AND CONFORMATIONAL STUDIES ON CERTAIN N-NITROSO PIPERIDIN-4-ONES | Semantic Scholar | 2

  • HN Intramolecular Hydrogen Bonding in the 2,6-Bis(2,6-difluorophenyl)piperidine Systems | ACS Publications | 3

Sources

Comparative

comparison of biological activity of piperidone stereoisomers

Comparative Biological Activity of Piperidone Stereoisomers: A Technical Guide for Drug Development Introduction The 4-piperidone scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of Piperidone Stereoisomers: A Technical Guide for Drug Development

Introduction

The 4-piperidone scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. While the 1,4-disubstitution pattern is common due to synthetic accessibility, introducing substituents at the 2, 3, or 5 positions creates chiral centers that drastically alter the molecule's three-dimensional conformation[1]. As a Senior Application Scientist, I have observed that the biological activity of piperidone derivatives is rarely uniform across a racemic mixture. Enantiomers and diastereomers interact uniquely with chiral biological receptors, dictating both the efficacy and safety profiles of the resulting drug candidates. This guide objectively compares the biological performance of specific piperidone stereoisomers, providing mechanistic insights and self-validating experimental protocols to support robust structure-activity relationship (SAR) studies.

Mechanistic Insights: Stereochemistry in Target Binding

Case Study 1: Donepezil Analogues and Acetylcholinesterase (AChE) Inhibition Donepezil, a leading treatment for Alzheimer's disease, is clinically administered as a racemic mixture. However, recent synthetic approaches have enabled the development of chirally enriched 4-piperidone scaffolds to probe the impact of stereochemistry on AChE inhibition [1]. When comparing diastereomeric 2-substituted donepezil analogues, the stereocenter on the piperidine ring dictates the steric fit within the AChE binding pocket.

The unsubstituted diastereomers (bearing a chiral N-α-phenylethyl moiety) exhibit an IC50 of 1.83 μM[1]. In contrast, the introduction of a methyl group in the 2S-methyl-4S configuration yields a lower half-inhibitory concentration of 1.01 μM[1]. The causality here is driven by steric compensation: the specific spatial orientation of the 2S-methyl group partially offsets the initial drop in binding affinity caused by the bulky N-substituent, allowing for a more optimal alignment with the catalytic triad of AChE[1].

AChE_Binding A 2S-methyl-4S Piperidone (Donepezil Analogue) B AChE Active Site (Catalytic Triad) A->B C Enhanced Binding (Optimal Steric Fit) B->C F Suboptimal Fit (Steric Clash) B->F D High AChE Inhibition (IC50 ~ 1.01 μM) C->D E Unsubstituted / R-Isomer (Donepezil Analogue) E->B G Lower Inhibition (IC50 ~ 1.83 μM) F->G

Stereoselective binding pathways of piperidone analogues in the AChE active site.

Case Study 2: Curcumin-Piperidone Analogues in Oncology Monocarbonyl analogues of curcumin containing a 4-piperidone core have been developed to overcome the metabolic instability of natural curcumin. The stereochemistry and structural isomerism of these derivatives profoundly influence their anticancer properties [2]. For instance, specific structural isomers where the 4-piperidone moiety is positioned closer to a non-substituted aromatic ring exhibit superior antioxidant properties[3]. When evaluated against the highly malignant MDA-MB-231 breast cancer cell line, specific protected isomers (e.g., Isomer 34) demonstrated a two-fold greater inhibitory potential compared to their unprotected structural counterparts[3]. The protection of the hydroxyl group combined with the rigid piperidone conformation enhances the generation of reactive oxygen species (ROS) specifically in cancer cells, driving apoptosis[3].

Comparative Biological Activity

The following table summarizes the quantitative performance of piperidone stereoisomers and analogues across different therapeutic targets based on recent literature.

Compound ClassSpecific Stereoisomer / ModificationTarget / Cell LineBiological Activity (IC50)Mechanistic Advantage
Donepezil Analogue2S-methyl-4S derivativeAcetylcholinesterase1.01 μMOptimal steric alignment in the binding pocket[1].
Donepezil AnalogueUnsubstituted diastereomerAcetylcholinesterase1.83 μMSuboptimal fit due to bulky N-substituent clash[1].
Curcumin-PiperidoneIsomer 34 (Protected Hydroxyl)MDA-MB-231 (Breast Cancer)~15-20 μM (Relative)2x greater inhibition; targeted ROS generation[3].
Curcumin-PiperidoneIsomer 33 (Unprotected)MDA-MB-231 (Breast Cancer)~30-40 μM (Relative)Lower metabolic stability and cellular uptake[3].

Experimental Methodologies: Self-Validating Protocols

To accurately compare the biological activity of stereoisomers, the experimental workflow must be designed as a self-validating system . The protocol below ensures that biological data is strictly correlated to verified stereochemical structures, eliminating false positives caused by racemic impurities or spontaneous interconversion.

Step 1: Stereoselective Synthesis via Double Aza-Michael Reaction

  • Action : React divinyl ketones with a chiral auxiliary (e.g., S-α-phenylethylamine) in a controlled solvent environment[1].

  • Causality : The chiral auxiliary induces diastereoselectivity during the cyclization process, favoring the formation of specific 2-substituted 4-piperidone scaffolds.

Step 2: Chromatographic Separation

  • Action : Isolate the resulting diastereomeric mixtures using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

  • Causality : Physical separation is mandatory because enantiomers/diastereomers exhibit identical masses but different spatial arrangements, which will confound downstream biological assays if tested as a mixture.

Step 3: Stereochemical Assignment (The Validation Check)

  • Action : Perform 2D-Nuclear Magnetic Resonance (NMR) spectroscopy, specifically utilizing the Nuclear Overhauser Effect (NOE)[1].

  • Causality : NOE correlations measure the spatial proximity of protons. This step acts as the internal validation mechanism: it independently verifies the 3D structure and stereochemical purity assumed in Step 1 before any biological testing occurs, ensuring that subsequent activity data is assigned to the correct isomer.

Step 4: In Vitro Biological Assays

  • Action : Subject the verified isomers to target-specific assays (e.g., Ellman’s assay for AChE inhibition or MTT assay for cytotoxicity).

  • Causality : By testing structurally validated, pure isomers, the resulting IC50 values represent true stereospecific biological activity rather than an unpredictable average of a racemic mixture.

Workflow A 1. Stereoselective Synthesis (Double aza-Michael Reaction) B 2. Chiral Separation (Preparative HPLC) A->B C 3. Stereochemical Assignment (2D-NMR / NOE) B->C D 4. In Vitro Bioassays (AChE Inhibition / MTT Assay) C->D E 5. Data Analysis & IC50 Determination D->E

Self-validating experimental workflow for the evaluation of piperidone stereoisomers.

Conclusion

The biological activity of piperidone derivatives is inextricably linked to their stereochemistry. As demonstrated by donepezil and curcumin analogues, even minor stereochemical modifications—such as a single methyl group orientation—can drastically alter target binding affinity and cytotoxicity. For drug development professionals, implementing self-validating workflows that couple rigorous chiral separation with definitive 2D-NMR structural assignment is non-negotiable for advancing viable, highly specific piperidone-based therapeutics.

References

  • Poeschl, A., Mountford, D. M., et al. "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues". ACS Omega, 2020, 5(5), 2378–2396.[Link]

  • Kuzminska, J., Szyk, P., et al. "Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment". Molecules, 2024, 29(22), 5321.[Link]

Sources

Validation

Table 1: Comparative Performance Metrics for Piperidone Separations

Title: Analytical Methods for Chiral Separation of Piperidone Isomers: A Comparative Guide Introduction Piperidone derivatives, particularly 2-piperidones and 4-piperidones, serve as critical chiral scaffolds in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Methods for Chiral Separation of Piperidone Isomers: A Comparative Guide

Introduction Piperidone derivatives, particularly 2-piperidones and 4-piperidones, serve as critical chiral scaffolds in modern drug discovery. They are foundational to the synthesis of acetylcholinesterase inhibitors (e.g., donepezil analogues) and potent CGRP receptor antagonists used in migraine therapeutics [1]. Because the spatial orientation of the piperidone ring dictates receptor binding affinity and pharmacokinetic behavior, isolating these enantiomers with high optical purity (>99% ee) is non-negotiable.

As a Senior Application Scientist, I approach chiral method development as a systematic exploitation of molecular interactions rather than a trial-and-error exercise. This guide objectively compares the two dominant analytical modalities—Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC)—for resolving piperidone isomers. By understanding the causality behind stationary phase selection and mobile phase thermodynamics, researchers can build robust, self-validating analytical workflows.

Mechanistic Principles of Chiral Recognition The separation of piperidone enantiomers relies predominantly on polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate). The chiral recognition mechanism is a self-validating thermodynamic system driven by three simultaneous interactions:

  • Hydrogen Bonding: The carbamate linkages on the CSP act as both hydrogen bond donors and acceptors, interacting strongly with the carbonyl oxygen and the basic nitrogen of the piperidone ring.

  • 
     Interactions:  The phenyl rings of the CSP interact with aromatic substituents on the analyte (e.g., benzyl or aryl groups).
    
  • Steric Inclusion: The helical twist of the polysaccharide polymer creates chiral cavities that selectively encapsulate one enantiomer based on its 3D conformation.

Causality Check: Piperidones possess a basic nitrogen atom that frequently interacts with residual acidic silanol groups on the underlying silica support of the CSP. This secondary interaction causes severe peak tailing. To counteract this, basic additives like 0.1% diethylamine (DEA) must be incorporated into the mobile phase. The DEA competitively binds to the silanol sites, masking them and ensuring sharp, symmetrical peaks that allow for accurate integration and resolution (


) calculations [2].

Objective Comparison: SFC vs. HPLC for Piperidone Isomers While normal-phase HPLC has historically been the standard, SFC has rapidly emerged as the modality of choice for chiral piperidones [3]. SFC utilizes supercritical carbon dioxide (


) as the primary bulk fluid, supplemented with polar organic modifiers (e.g., methanol, ethanol, or isopropanol).

The Causality of SFC's Superiority: Supercritical


 possesses gas-like diffusivity and liquid-like density. This unique state enhances mass transfer kinetics within the porous CSP network. Consequently, analytes partition in and out of the stationary phase much faster, allowing for flow rates 3 to 5 times higher than HPLC without the proportional exponential increase in backpressure. Furthermore, the non-polar nature of 

forces the polar modifier to localize at the hydrogen-bonding sites of the CSP, amplifying the chiral recognition environment.
ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical

+ Polar Modifier (EtOH/MeOH)
Organic Solvents (Hexane/IPA or Heptane/EtOH)
Mass Transfer Kinetics High (Low viscosity, high diffusivity)Moderate to Low (Higher viscosity)
Typical Run Time 3 – 8 minutes15 – 45 minutes
Solvent Consumption Very Low (Green chemistry profile)High (Generates significant organic waste)
Resolution (

)
Often superior due to sharper peak widthsHighly dependent on solvent ratio and temperature
Preparative Scalability Excellent (Rapid solvent evaporation post-collection)Moderate (Requires extensive solvent evaporation)

Experimental Methodologies & Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies detail the exact parameters required to achieve baseline resolution (


) for specific piperidone derivatives.

Protocol 1: SFC Method Development for Racemic 1-Benzyl-3-methyl-2-piperidone [3][5]

Objective: Isolate enantiomers with >99% ee for downstream pharmaceutical synthesis. Rationale: Ethanol is selected as the modifier because its protic nature effectively disrupts non-specific hydrogen bonding, while


 maintains the bulk flow.

Step-by-Step Workflow:

  • System Preparation: Equilibrate an analytical SFC system equipped with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at a column temperature of 35 °C. Causality: Temperature control is critical in SFC; lower temperatures generally increase retention and selectivity but may broaden peaks due to reduced diffusivity.

  • Mobile Phase Compounding: Program the pump to deliver an isocratic mixture of 95%

    
     and 5% Ethanol containing 0.1% DEA. Maintain an active backpressure of 120 bar to ensure the 
    
    
    
    remains in the supercritical state throughout the column bed.
  • Sample Injection: Inject 10 µL of the racemic mixture dissolved in methanol (1 mg/mL).

  • Detection & Validation: Monitor UV absorbance at 220 nm. Validate the separation by calculating the resolution (

    
    ). If 
    
    
    
    , incrementally decrease the modifier concentration to 3% to increase retention and chiral interaction time.
  • Preparative Scale-Up: Once analytical baseline resolution is confirmed, transfer the method to a preparative SFC system (e.g., 21.2 mm ID column) using stacked injections. The high volatility of

    
     allows for rapid recovery of the purified enantiomer from the fraction collector.
    

Protocol 2: Normal-Phase HPLC Separation of 3-Amino-1-Boc-piperidine [4]

Objective: Verify the enantiomeric excess of a biocatalytically synthesized chiral amine. Rationale: When SFC is unavailable, normal-phase HPLC using a cellulose-based CSP provides excellent orthogonal selectivity.

Step-by-Step Workflow:

  • System Preparation: Flush an HPLC system with Isopropanol, followed by the target mobile phase to prevent immiscibility issues. Install a Lux-Cellulose 3 column (250 × 4.6 mm, 5 µm).

  • Mobile Phase Compounding: Prepare an isocratic eluent of Hexane/Isopropanol (90:10, v/v). Add 0.1% DEA to the mixture and degas via ultrasonication. Causality: Hexane acts as the weak non-polar carrier, forcing the polar Boc-piperidine to interact intimately with the cellulose carbamate sites.

  • Execution: Set the flow rate to 0.5 mL/min and the column oven to 25 °C. Inject 5 µL of the analyte (0.5 mg/mL in mobile phase).

  • Detection & Validation: Monitor at 216 nm. Validate the absolute configuration by comparing the elution order against an authentic enantiopure standard (e.g., (R)-3-amino-1-Boc-piperidine).

Data Presentation: Experimental Separation Data

Table 2: Validated Chromatographic Data for Piperidone Derivatives

AnalyteModalityColumn (CSP)Mobile PhaseFlow RateResolution (

)
Enantiomeric Excess
1-Benzyl-3-methyl-2-piperidoneSFCChiralpak AD-H

/ EtOH (95:5)
3.0 mL/min> 2.0> 99%
3-Amino-1-Boc-piperidineHPLCLux-Cellulose 3Hexane / IPA (90:10)0.5 mL/min1.8> 98%
Piperidinone carboxamideHPLCChiralPak ADHexane / EtOH (40:60) + 0.1% DEA1.0 mL/min> 1.5N/A (Prep)

Chiral Method Development Workflow

The following diagram illustrates the logical decision matrix for isolating piperidone enantiomers, ensuring a robust path from screening to preparative scale-up.

G Start Racemic Piperidone Sample Preparation Screening Primary CSP Screening (Amylose/Cellulose Phases) Start->Screening Split Select Chromatographic Modality Screening->Split SFC SFC Pathway (CO2 + Polar Modifier) Split->SFC Preferred (High Throughput) HPLC HPLC Pathway (Normal/Reversed Phase) Split->HPLC Alternative (Standard Lab) OptSFC Optimize Parameters: % Modifier, Temp, Backpressure Add 0.1% DEA for Peak Shape SFC->OptSFC OptHPLC Optimize Parameters: Solvent Ratio (e.g., Hexane/IPA) Flow Rate, 0.1% DEA HPLC->OptHPLC Validate System Validation (Rs > 1.5, ee > 99%) OptSFC->Validate OptHPLC->Validate ScaleUp Preparative Scale-Up Fraction Collection Validate->ScaleUp

Workflow for chiral method development and scale-up of piperidone isomers.

Conclusion & Best Practices Achieving baseline separation of piperidone isomers requires a fundamental understanding of stationary phase thermodynamics and mobile phase kinetics. While HPLC remains a reliable and accessible tool, SFC provides unparalleled speed, resolution, and environmental sustainability for chiral separations. Regardless of the chosen modality, the mandatory inclusion of basic additives (like DEA) to mitigate silanol interactions is the key to transforming a failing method into a robust, self-validating analytical protocol.

References

  • MDPI - "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals."
  • Google Patents - "US8912210B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists."
  • LCGC International - "Practical Advances in SFC for the Purific
  • Beilstein Journals - "Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases."
  • BenchChem - "Application Notes and Protocols for Chiral Separation of (R)
Comparative

A Comparative Guide to the Characterization of N-Substituted (3R,5R)-1,3,5-Trimethylpiperidin-4-one Derivatives

This guide provides an in-depth technical comparison of N-substituted (3R,5R)-1,3,5-trimethylpiperidin-4-one derivatives, a class of chiral heterocyclic ketones with significant potential in medicinal chemistry. The pipe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-substituted (3R,5R)-1,3,5-trimethylpiperidin-4-one derivatives, a class of chiral heterocyclic ketones with significant potential in medicinal chemistry. The piperidine scaffold is a cornerstone in drug design, present in numerous pharmaceuticals.[1] The specific cis-3,5-dimethyl substitution pattern creates a well-defined stereochemical framework, and modulation of the N-substituent provides a powerful tool to fine-tune the molecule's physicochemical properties, conformational behavior, and biological activity.

This document moves beyond a simple recitation of data, focusing instead on the causal relationships between the nature of the N-substituent (e.g., alkyl vs. acyl) and the resulting spectroscopic and conformational characteristics. The experimental data and protocols provided herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to synthesize and characterize these valuable compounds.

Synthetic Strategy: Accessing the Core Scaffold and its Derivatives

The primary route to the cis-3,5-dimethylpiperidin-4-one core is a variation of the classic Mannich condensation.[2] The (3R,5R)-1,3,5-trimethylpiperidin-4-one scaffold, which serves as our baseline N-alkyl derivative, can be synthesized from appropriate precursors.[3][4] Subsequent modification of the nitrogen atom is the most common strategy for generating a library of analogues. N-acylated derivatives, for example, are typically prepared by treating the corresponding secondary amine (after a potential demethylation step) or by direct synthesis using a primary amine in the Mannich reaction followed by acylation.[5][6]

General Synthetic Workflow

The overall strategy involves the initial formation of the piperidin-4-one ring, followed by functionalization of the nitrogen. For derivatives other than the N-methyl baseline, a demethylation of the tertiary amine or synthesis from a primary amine precursor would be required, followed by N-alkylation or N-acylation.

G cluster_0 Core Synthesis cluster_1 Derivatization ketone 3-Pentanone piperidone (3R,5R)-1,3,5-Trimethyl -piperidin-4-one (Baseline Scaffold) ketone->piperidone Mannich Condensation methylamine Methylamine methylamine->piperidone Mannich Condensation aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->piperidone Mannich Condensation demethyl N-Demethylation (if necessary) piperidone->demethyl e.g., FeCl2/t-BuOOH secondary_amine cis-3,5-Dimethyl- piperidin-4-one demethyl->secondary_amine n_acyl N-Acyl Derivative secondary_amine->n_acyl Acylation n_alkyl N-Alkyl Derivative secondary_amine->n_alkyl Alkylation acyl_halide Acyl Halide (R-COCl) or Anhydride acyl_halide->n_acyl alkyl_halide Alkyl Halide (R'-X) alkyl_halide->n_alkyl

Caption: General workflow for synthesis of N-substituted piperidin-4-one derivatives.
Experimental Protocol: Synthesis of a Representative N-Acyl Derivative

This protocol is adapted from established procedures for the N-acylation of piperidin-4-ones.[7]

  • Starting Material: To a solution of cis-3,5-dimethylpiperidin-4-one (1.0 eq) in anhydrous toluene (10 mL/mmol), add triethylamine (1.2 eq).

  • Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).[8]

  • Characterization: Confirm the structure of the purified product using NMR, IR, and Mass Spectrometry.

Comparative Physicochemical Characterization

The identity and electronic nature of the N-substituent profoundly influence the spectroscopic properties of the molecule. The following sections compare a baseline N-methyl derivative with a representative N-acyl (e.g., N-benzoyl) derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing these derivatives, providing detailed information on the carbon-hydrogen framework and, crucially, the ring's conformation.[9] The chemical shifts (δ) and coupling constants (J) of the ring protons are particularly sensitive to the N-substituent.

Causality Behind Spectral Changes:

  • N-Methyl (Alkyl) Group: The N-methyl group is a simple electron-donating alkyl group. The nitrogen lone pair is fully available, and the molecule typically adopts a stable chair conformation with all methyl groups in the sterically favored equatorial positions.[3]

  • N-Acyl Group: An N-acyl group introduces two critical changes. First, it is electron-withdrawing, delocalizing the nitrogen's lone pair into the carbonyl group. This reduces the electron density on the nitrogen and influences the chemical shifts of adjacent protons (H2, H6). Second, due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of rotamers and significant steric hindrance.[10] This steric clash, known as A(1,3) strain, between the bulky acyl group and the equatorial protons at C2 and C6 can destabilize the chair conformation, often leading to a preference for a twist-boat conformation.[8][10]

Table 1: Comparative ¹H and ¹³C NMR Data (Representative Values)

Assignment N-Methyl Derivative (in CDCl₃)[3] N-Acyl Derivative (Representative) Rationale for Change
¹H NMR (δ, ppm)
H-2, H-6~2.8 - 3.0~3.5 - 4.5 (broad, often two sets of signals)Deshielded by the anisotropic effect of the amide carbonyl and restricted rotation. Broadening or multiple signals indicate conformational exchange or rotamers.
H-3, H-5~2.4 - 2.6~2.6 - 2.9Minor downfield shift due to inductive effect of the N-acyl group.
N-CH₃~2.3N/A
C3-CH₃, C5-CH₃~0.9 (d, J≈6.5 Hz)~1.0 - 1.1 (d)Minimal change, but can be influenced by overall ring conformation.
¹³C NMR (δ, ppm)
C=O (C-4)~211.0~208.0The amide group slightly alters the electronic environment, but the major influence is on the N-adjacent carbons.
C-2, C-6~62.0~50.0 - 55.0Significant upfield shift. The nitrogen lone pair in the N-Me derivative has a deshielding effect. Delocalization in the N-acyl derivative reduces this effect.
C-3, C-5~45.5~43.0 - 45.0Minor shift, reflecting the change in ring conformation and electronics.
N-CH₃~42.0N/A
C3-CH₃, C5-CH₃~12.5~13.0 - 14.0Small changes dependent on the precise ring geometry.
N-C=ON/A~170.0Characteristic chemical shift for an amide carbonyl carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Record ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[9]

  • Temperature Study (for N-Acyl derivatives): For compounds showing broad signals, acquire ¹H NMR spectra at various temperatures (e.g., from 25 °C down to -40 °C). Coalescence of signals and subsequent sharpening into distinct sets of peaks at low temperature can confirm the presence of slowly interconverting conformers or rotamers.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to confirm the presence of the ketone and, in acylated derivatives, the amide functional group. The position of the carbonyl (C=O) stretching frequency (ν) is diagnostic.

Causality Behind Spectral Changes:

The C=O stretching frequency is sensitive to the electronic environment. In the N-methyl derivative, the ketone is the only carbonyl group. In the N-acyl derivative, the introduction of the amide carbonyl provides a second, distinct absorption. The frequency of the ring ketone's C=O stretch can also be subtly affected by the N-substituent's influence on the ring conformation.

Table 2: Comparative IR Data

Derivative Type ν(C=O) Ring Ketone (cm⁻¹)[2] ν(C=O) Amide (cm⁻¹)
N-Methyl~1720N/A
N-Acyl~1715-1725~1630-1650
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through analysis of fragmentation patterns. Under electron ionization (EI), piperidine derivatives undergo characteristic cleavages.[12]

Causality Behind Fragmentation:

The primary fragmentation pathway for piperidines is α-cleavage , where the bond adjacent to the nitrogen atom breaks.[12][13] This leads to the formation of a stable iminium ion. The specific fragments observed will depend on the nature of the N-substituent.

G cluster_0 N-Methyl Derivative Fragmentation cluster_1 N-Benzoyl Derivative Fragmentation mol1 [M]⁺˙ (m/z 155) frag1 m/z 112 mol1->frag1 - C₂H₅ (α-cleavage) frag2 m/z 70 mol1->frag2 - C₄H₇O (ring cleavage) mol2 [M]⁺˙ (m/z 245) frag3 m/z 105 (Ph-C≡O⁺) mol2->frag3 (base peak) frag4 m/z 140 mol2->frag4 - Ph-CO

Caption: Key mass fragmentation pathways for N-methyl vs. N-benzoyl derivatives.

Experimental Protocol: MS Analysis

  • Ionization: Use Electrospray Ionization (ESI) for accurate mass determination of the protonated molecule [M+H]⁺. Use Electron Ionization (EI) to induce fragmentation for structural analysis.

  • Analysis: For ESI, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the elemental composition. For EI, analyze the fragmentation pattern to identify characteristic losses.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion from ESI and subject it to collision-induced dissociation (CID) to obtain structurally informative fragment ions, which can be compared across different derivatives.[9]

Comparative Conformational Analysis

The choice of N-substituent is arguably the most significant factor controlling the conformational equilibrium of the piperidin-4-one ring. While the N-methyl derivative strongly prefers a chair conformation, N-acyl derivatives often adopt a twist-boat form to alleviate steric strain.[10]

G cluster_0 N-Methyl Derivative cluster_1 N-Acyl Derivative chair_me Chair (Major) boat_me Boat (Minor) chair_me->boat_me ΔG > 0 (High barrier) caption_me Equilibrium strongly favors the chair conformation with all substituents equatorial. chair_acyl Chair boat_acyl Twist-Boat (Major) chair_acyl->boat_acyl ΔG < 0 (Low barrier) caption_acyl A(1,3) strain between the acyl group and H-2/H-6 destabilizes the chair form, favoring the twist-boat conformation.

Caption: Influence of N-substituent on piperidin-4-one conformational equilibrium.

This conformational shift has profound implications for how the molecule presents its pharmacophoric features to a biological target. The relative orientation of the substituents changes dramatically between a chair and a boat conformation, which can drastically alter receptor binding and biological activity.

Structure-Activity Relationship (SAR) Insights

The characterization data directly informs our understanding of the biological activity. Studies on related 3,5-disubstituted-4-piperidones have consistently shown that N-substitution significantly impacts cytotoxicity against cancer cell lines.[5][14]

  • N-H vs. N-Substituted: In general, N-H piperidones are less potent cytotoxic agents. Both N-alkylation and N-acylation tend to increase activity.[5][15]

  • N-Acyl Potency: N-acylation, in particular, often leads to a marked increase in bioactivity. This can be attributed to both the altered electronic properties and the significant conformational changes that may allow for better binding to target proteins.[14]

  • Substituent Effects: For a given N-acyl or N-alkyl series, substituents on the appended aryl rings also play a critical role, with electron-withdrawing groups often enhancing activity.[5]

Table 3: Comparative Biological Activity Profile (Illustrative)

Derivative Type General Cytotoxicity (IC₅₀) Rationale
N-HModerate to LowServes as a baseline. Often less cell-permeable and conformationally less rigid.
N-AlkylModerateIncreased lipophilicity can improve cell penetration. Maintains chair conformation.
N-AcylHigh to ModerateConformational shift to twist-boat may present a more favorable binding pose. Electronic changes can influence target interactions.[14]

Conclusion

The characterization of N-substituted (3R,5R)-1,3,5-trimethylpiperidin-4-one derivatives is a study in the interplay between structure, conformation, and physicochemical properties. The choice of the N-substituent acts as a control knob, allowing for the precise tuning of the molecule's characteristics. N-alkyl derivatives, such as the baseline N-methyl compound, typically exist in a stable, predictable chair conformation. In stark contrast, N-acyl derivatives introduce electronic and steric effects that often force the ring into a higher-energy twist-boat conformation, a change that is clearly reflected in their NMR spectra and has significant implications for their biological activity. A thorough, multi-technique approach combining NMR, MS, and IR spectroscopy is essential for the unambiguous characterization of these compounds and for building a robust understanding of their structure-activity relationships, thereby guiding future drug discovery efforts.

References

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